3-Chloro-4-methoxyacetophenone
Description
The exact mass of the compound 1-(3-Chloro-4-methoxyphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILWOKAXHOAFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334480 | |
| Record name | 3-Chloro-4-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37612-52-5 | |
| Record name | 3-Chloro-4-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Chloro-4'-methoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chloro-4-methoxyacetophenone
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This guide provides a comprehensive overview of the synthesis of 3-Chloro-4-methoxyacetophenone, a valuable intermediate in pharmaceutical and chemical research.[1][2] It is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also a deep dive into the reaction's mechanistic underpinnings, safety considerations, and analytical validation.
Introduction and Significance
This compound, with the chemical formula C₉H₉ClO₂, is an aromatic ketone that serves as a crucial building block in the synthesis of more complex molecules.[3][4] Its structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetyl group, provides multiple reactive sites for further chemical transformations. This makes it a sought-after precursor in the development of novel therapeutic agents and other fine chemicals.
Core Synthesis Route: The Friedel-Crafts Acylation
The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of 2-chloroanisole.[5] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of 2-chloroanisole using an acylating agent in the presence of a Lewis acid catalyst.[6][7]
Mechanistic Insights
The Friedel-Crafts acylation proceeds through a well-established mechanism. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride, CH₃COCl) to form a highly electrophilic acylium ion.[6][8] This powerful electrophile is then attacked by the electron-rich aromatic ring of 2-chloroanisole. The methoxy group (-OCH₃) on the 2-chloroanisole is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The regioselectivity of the acylation is primarily governed by the strongly activating methoxy group, leading to the substitution at the position para to it.
The reaction culminates in the formation of a sigma complex (an arenium ion intermediate), which then loses a proton to regenerate the aromaticity of the ring, yielding the final product, this compound.[6][8] A key feature of Friedel-Crafts acylation is that the product ketone forms a complex with the Lewis acid catalyst, necessitating the use of stoichiometric amounts of the catalyst.[9] This complex is subsequently hydrolyzed during the workup to release the desired ketone.
Caption: Reaction mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is based on established laboratory procedures and provides a step-by-step guide for the synthesis.[5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Chloroanisole | 142.58 | 30.0 g | 0.210 |
| Acetyl Chloride | 78.50 | 19.8 g | 0.252 |
| Anhydrous Aluminum Chloride | 133.34 | 33.6 g | 0.252 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 400 mL | - |
| 5% Hydrochloric Acid (HCl) | - | 1200 mL | - |
| 5% Sodium Carbonate (Na₂CO₃) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 30.0 g (0.210 mol) of 2-chloroanisole and 19.8 g (0.252 mol) of acetyl chloride in 400 mL of dichloromethane.
-
Catalyst Addition: Cool the mixture in an ice bath with continuous stirring. Gradually add 33.6 g (0.252 mol) of anhydrous aluminum chloride in small portions over a period of 30-45 minutes. The temperature should be maintained below 10°C during the addition.
-
Reaction: After the complete addition of aluminum chloride, continue stirring the reaction mixture in the ice bath for an additional 3 hours.
-
Room Temperature Stirring: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for another 2 hours.
-
Quenching and Workup: Carefully and slowly pour the reaction mixture into a beaker containing 1200 mL of 5% hydrochloric acid and crushed ice with vigorous stirring. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a 5% aqueous solution of sodium carbonate and then with water until the washings are neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting solid is this compound. A high yield of approximately 97% (37.4 g) can be expected.[5]
Purification and Characterization
While the crude product is often of high purity, recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate can be performed for further purification.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: The reported melting point is in the range of 74-78 °C.[10][11]
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methoxy group protons, and the acetyl group protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon, the aromatic carbons, and the methyl carbons of the methoxy and acetyl groups.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the carbonyl group (C=O) stretching, typically around 1680 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (184.62 g/mol ).[3][4]
-
Spectroscopic data for this compound is available in public databases for comparison.[3][4][12][13]
Safety and Handling Precautions
Working with the reagents involved in this synthesis requires strict adherence to safety protocols.
-
Anhydrous Aluminum Chloride (AlCl₃): This compound is highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[14][15] It should be handled in a fume hood, and personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory.[16][17][18] In case of a spill, do not use water; instead, cover the spill with sand and collect it in a sealed container for disposal.[14]
-
Acetyl Chloride: This is a corrosive and flammable liquid with a pungent odor. It also reacts with water. All handling should be performed in a fume hood.
-
Dichloromethane (CH₂Cl₂): This is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area, preferably a fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[17][18]
Caption: Experimental workflow and safety checkpoints.
Conclusion
The Friedel-Crafts acylation of 2-chloroanisole is a robust and high-yielding method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are paramount for a successful and safe synthesis. The resulting product is a versatile intermediate, and its purity can be readily assessed using standard analytical techniques, paving the way for its application in further synthetic endeavors.
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Friedel-Crafts Acylation - Chemistry Steps. [Link]
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Reaction Mechanism of Friedel−Crafts Acylation - Physics Wallah. [Link]
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Friedel-Crafts Acylation and Alkylation - LabXchange. [Link]
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Friedel–Crafts reaction - Wikipedia. [Link]
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3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857 - PubChem. [Link]
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Safety Data Sheet: Aluminium chloride - Carl ROTH. [Link]
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Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety - Princeton EHS. [Link]
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SAFETY DATA SHEET - Lab Alley. [Link]
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Aluminum Chloride - Hazardous Substance Fact Sheet - New Jersey Department of Health. [Link]
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13 Friedel-Crafts Acylation - University of Wisconsin-Madison. [Link]
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4-chloro-m-tolyl)oxy]methyl}-4'-methoxyacetophenone - Optional[13C NMR] - Spectrum - SpectraBase. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]
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Ethanone, 1-(3-chloro-4-methoxyphenyl)- - the NIST WebBook. [Link]
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. [Link]
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Friedel-Crafts acylation (video) - Khan Academy. [Link]
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An In-depth Technical Guide to the Spectral Data of 3-Chloro-4-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methoxyacetophenone, with a molecular formula of C₉H₉ClO₂ and a molecular weight of 184.62 g/mol , is a substituted acetophenone.[1][2] Its structure, characterized by a chlorinated and methoxylated aromatic ring attached to an acetyl group, gives rise to a unique spectral fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions.
Chemical Structure:
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. The mass spectrum of this compound reveals key insights into its molecular weight and fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[3] This process, known as electron ionization, removes an electron from the molecule to form a molecular ion (M⁺˙).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.[4]
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Interpretation of the Mass Spectrum:
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments, which exhibit a characteristic M+2 peak with an intensity approximately one-third that of the M peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[5]
Table 1: Key Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Significance |
| 184/186 | [C₉H₉ClO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 169/171 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |
| 141 | [M - COCH₃]⁺ | Loss of the acetyl group |
| 113 | [C₆H₄OCl]⁺ | Further fragmentation |
Data sourced from NIST Mass Spectrometry Data Center.[6][7]
The base peak in the spectrum is typically observed at m/z 169, corresponding to the loss of a methyl group from the acetyl moiety, forming a stable acylium ion.[6][8] This fragmentation is a common pathway for ketones.[8]
Fragmentation Pathway Diagram:
Caption: Proposed EI-MS fragmentation of this compound.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The instrument records the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Interpretation of the IR Spectrum:
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1670 | C=O stretch | Aryl ketone |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O-C stretch | Aryl-alkyl ether |
| ~1020 | C-O-C stretch | Aryl-alkyl ether |
| ~800-900 | C-H bend | Substituted benzene |
| ~700-800 | C-Cl stretch | Aryl chloride |
The strong absorption band around 1670 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone. The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group and the C-Cl stretching of the aryl chloride are also observable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide a wealth of structural information.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum provides information about the different types of protons and their chemical environments.
Table 3: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | d | 1H | H-2 |
| ~7.8 | dd | 1H | H-6 |
| ~6.9 | d | 1H | H-5 |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.5 | s | 3H | -COCH₃ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.[9]
The downfield signals in the aromatic region (δ 6.9-7.9 ppm) correspond to the three protons on the benzene ring. The singlet at approximately 3.9 ppm is characteristic of the methoxy group protons, while the singlet around 2.5 ppm is assigned to the methyl protons of the acetyl group.
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
Table 4: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~196 | C=O |
| ~160 | C-4 |
| ~131 | C-1 |
| ~130 | C-6 |
| ~128 | C-2 |
| ~125 | C-3 |
| ~111 | C-5 |
| ~56 | -OCH₃ |
| ~26 | -COCH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[9]
The carbonyl carbon of the ketone is the most deshielded, appearing at approximately 196 ppm. The aromatic carbons resonate in the region of 111-160 ppm, and the carbons of the methoxy and acetyl methyl groups appear at around 56 ppm and 26 ppm, respectively.
NMR Correlation Diagram:
Caption: Key ¹H and ¹³C NMR assignments for this compound.
Conclusion
The combined application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide serve as a valuable reference for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate. The detailed protocols and interpretations offer a framework for the rigorous analytical evaluation of this and similar compounds.
References
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Scientific Research Publishing. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. [Link]
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INIS. Infrared spectroscopic studies of the conformations in some substituted acetophenone. [Link]
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ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. [Link]
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Journal of the Chemical Society (Resumed). Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds. The effects of steric conformation on the electronic spectra of conjugated systems. [Link]
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Chegg. Match the unique H's to peaks on the spectrum and talk about structure. [Link]
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SpectraBase. 13C NMR of 3'-{[(4-chloro-m-tolyl)oxy]methyl}-4'-methoxyacetophenone. [Link]
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NIST WebBook. Ethanone, 1-(3-chloro-4-methoxyphenyl)-. [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
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Human Metabolome Database. 4'-Methoxyacetophenone ¹³C NMR Spectrum. [Link]
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University of Arizona. Interpretation of mass spectra. [Link]
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An In-depth Technical Guide on the Reactivity of 3-Chloro-4-methoxyacetophenone in Electrophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 3-Chloro-4-methoxyacetophenone in electrophilic aromatic substitution (EAS) reactions. It delves into the electronic and steric influences of the chloro, methoxy, and acetyl substituents, which collectively dictate the regioselectivity and rate of substitution. This document serves as a crucial resource for chemists engaged in the synthesis and functionalization of this important chemical intermediate, offering both theoretical grounding and practical, field-proven insights for experimental design and optimization.
Introduction: The Structural and Electronic Landscape of this compound
This compound is a substituted aromatic ketone of significant interest in organic synthesis, particularly as a precursor in the development of pharmaceutical agents.[1] Its reactivity in electrophilic aromatic substitution is governed by the interplay of three distinct functional groups attached to the benzene ring: a methoxy group (-OCH₃), a chlorine atom (-Cl), and an acetyl group (-COCH₃). Understanding the individual and collective directing effects of these substituents is paramount for predicting and controlling the outcomes of further chemical transformations.
The core of this guide will dissect these influences, providing a logical framework for anticipating the regiochemical fate of incoming electrophiles. We will explore the nuanced balance between activating and deactivating effects, and ortho-, para-, versus meta-direction, all of which are fundamental to harnessing this molecule's synthetic potential.
The Directorate: Unraveling Substituent Effects in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the direct functionalization of aromatic rings. The success of these reactions hinges on the electronic nature of the substituents already present on the ring.[2] In the case of this compound, we have a fascinating case study of competing electronic demands.
The Methoxy Group: A Potent Activator and Ortho-, Para-Director
The methoxy group is a powerful activating group.[3][4] Through resonance, the oxygen atom donates a lone pair of electrons into the aromatic π-system, increasing the electron density of the ring and making it more nucleophilic and, therefore, more reactive towards electrophiles.[3][5] This resonance effect particularly enriches the ortho and para positions with electron density, thus directing incoming electrophiles to these sites.[3]
The Chlorine Atom: A Deactivating Ortho-, Para-Director
Halogens, such as chlorine, present a more complex scenario. Inductively, chlorine is an electronegative atom that withdraws electron density from the ring, making it less reactive towards electrophiles—a deactivating effect.[5] However, like the methoxy group, chlorine also possesses lone pairs of electrons that can be donated to the ring via resonance. This resonance effect, although weaker than its inductive withdrawal, is sufficient to direct incoming electrophiles to the ortho and para positions.[4][5]
The Acetyl Group: A Deactivating Meta-Director
The acetyl group is a moderately deactivating group.[3] The carbonyl carbon is electrophilic and withdraws electron density from the aromatic ring through both induction and resonance. This withdrawal of electron density deactivates the ring towards electrophilic attack. The deactivating effect is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and, therefore, the most favorable site for electrophilic substitution.[6]
The Collective Influence: Predicting Regioselectivity
When multiple substituents are present, the regiochemical outcome is determined by the strongest activating group. In this compound, the methoxy group is the most powerful activating group and will therefore dominate the directing effects. The acetyl and chloro groups are deactivating.[3][5] Consequently, the positions ortho and para to the methoxy group are the most likely sites for electrophilic attack.
The structure of this compound is as follows:
-
Position 1: Acetyl group
-
Position 3: Chloro group
-
Position 4: Methoxy group
The positions available for substitution are 2, 5, and 6.
-
Position 2: Ortho to the acetyl and methoxy groups, and meta to the chloro group.
-
Position 5: Ortho to the chloro group and meta to the acetyl and methoxy groups.
-
Position 6: Ortho to the chloro group and para to the methoxy group.
Considering the directing effects:
-
The methoxy group strongly directs ortho and para (positions 2 and 6).
-
The chloro group weakly directs ortho and para (positions 2 and 5).
-
The acetyl group directs meta (position 5).
The powerful activating and ortho-, para-directing nature of the methoxy group will be the primary determinant of the substitution pattern. Therefore, electrophilic attack is most likely to occur at positions 2 and 6. Steric hindrance from the adjacent acetyl group may slightly disfavor substitution at position 2, potentially making position 6 the major site of reaction.
Caption: Directing effects of substituents on this compound.
Experimental Protocols for Electrophilic Substitution
The following sections provide detailed methodologies for common electrophilic aromatic substitution reactions on this compound. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.
Nitration
Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO₂) onto the aromatic ring.
Protocol:
-
Reagent Preparation: Prepare a nitrating mixture by cautiously adding concentrated sulfuric acid to an equal volume of concentrated nitric acid, while cooling in an ice bath.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a suitable solvent such as glacial acetic acid. Cool the flask in an ice bath.
-
Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of this compound over a period of 30 minutes, ensuring the temperature does not rise above 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into a beaker of crushed ice and water. The product will precipitate out of solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitro-substituted product.
Causality Behind Experimental Choices:
-
Nitrating Mixture: The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.
-
Low Temperature: The reaction is exothermic, and maintaining a low temperature is crucial to prevent over-nitration and side reactions.
-
Glacial Acetic Acid: This solvent is used to dissolve the starting material and is relatively inert to the nitrating mixture.
Caption: Experimental workflow for the nitration of this compound.
Halogenation (e.g., Bromination)
Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring.
Protocol:
-
Reagent Preparation: Dissolve this compound in a suitable solvent like acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination.[7]
-
Halogen Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC.
-
Workup: Once the reaction is complete, quench it by adding a solution of sodium bisulfite to remove excess bromine.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: The Lewis acid polarizes the halogen-halogen bond, making one of the halogen atoms more electrophilic and facilitating the attack by the aromatic ring.[7]
-
Sodium Bisulfite Quench: This step is essential to neutralize any unreacted bromine, which is corrosive and toxic.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring.[8][9]
Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) in an inert solvent like dichloromethane.[10]
-
Acyl Chloride Addition: Cool the suspension in an ice bath and slowly add the acyl chloride (e.g., acetyl chloride) dropwise.
-
Substrate Addition: After the formation of the acylium ion complex, add a solution of this compound in the same solvent dropwise, maintaining the low temperature.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[9]
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with the solvent, combine the organic extracts, wash with water, sodium bicarbonate solution, and brine, then dry and concentrate. Purify the product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, as water can react with the Lewis acid catalyst and deactivate it.
-
Stoichiometric Lewis Acid: Unlike some other EAS reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid because the product ketone complexes with the catalyst, rendering it inactive.[8][9]
-
Acidic Workup: The acidic workup is necessary to break down the complex formed between the product and the Lewis acid, liberating the desired ketone.[8]
Quantitative Data Summary
| Reaction | Electrophile | Catalyst | Typical Solvent | Temperature (°C) | Major Product(s) |
| Nitration | NO₂⁺ | H₂SO₄ | Acetic Acid | 0 - 10 | 3-Chloro-4-methoxy-5-nitroacetophenone |
| Bromination | Br⁺ | FeBr₃ | Acetic Acid | Room Temp | 5-Bromo-3-chloro-4-methoxyacetophenone |
| Friedel-Crafts Acylation | RCO⁺ | AlCl₃ | Dichloromethane | 0 - Room Temp | Acyl-substituted derivatives at position 5 |
Conclusion and Future Outlook
The reactivity of this compound in electrophilic aromatic substitution is a well-defined process governed by the powerful ortho-, para-directing influence of the methoxy group. By understanding the interplay of the substituent effects, researchers can strategically design synthetic routes to a variety of functionalized derivatives. The protocols outlined in this guide provide a robust starting point for such endeavors. Future work in this area could explore the use of milder and more selective catalysts, as well as the application of this versatile building block in the synthesis of novel bioactive molecules.
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Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deactivating. Available from: [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). Available from: [Link]
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Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. (2025-02-28). Available from: [Link]
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The Evolving Landscape of 3-Chloro-4-methoxyacetophenone Derivatives in Therapeutic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetically versatile scaffold of 3-chloro-4-methoxyacetophenone has emerged as a cornerstone in contemporary medicinal chemistry, serving as a pivotal starting material for a diverse array of derivatives and analogues with significant therapeutic potential. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these compounds, with a particular focus on their applications in oncology and mycology. We delve into the causality behind experimental designs, from the foundational Claisen-Schmidt condensation for chalcone synthesis to the nuanced interpretation of cytotoxicity and antifungal assays. This document is intended to be a practical resource, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and a critical analysis of the signaling pathways modulated by these promising molecules. Through a synthesis of established literature and field-proven insights, this guide aims to empower researchers in the rational design and development of novel therapeutics derived from the this compound core.
Introduction: The Strategic Importance of the this compound Scaffold
This compound is a substituted aromatic ketone that has garnered considerable attention as a versatile building block in the synthesis of heterocyclic compounds and other pharmacologically active molecules. Its unique substitution pattern, featuring an electron-withdrawing chlorine atom and an electron-donating methoxy group on the phenyl ring, imparts distinct chemical reactivity and allows for the generation of a wide range of derivatives. This guide will primarily focus on the synthesis and biological activity of chalcones derived from this core, as they represent a significant class of compounds with demonstrated anticancer and antifungal properties.
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, are precursors to flavonoids and are known for their broad spectrum of biological activities. The α,β-unsaturated ketone moiety in the chalcone backbone is a key pharmacophore, acting as a Michael acceptor and enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzymes and transcription factors. This reactivity is central to their mechanism of action in various therapeutic contexts.
Synthesis of this compound Derivatives: A Focus on Chalcones
The Claisen-Schmidt condensation is the cornerstone of chalcone synthesis, providing a reliable and efficient method for forming the characteristic α,β-unsaturated ketone bridge between two aromatic rings. This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.
General Protocol for Claisen-Schmidt Condensation
This protocol outlines a generalized procedure for the synthesis of chalcones derived from this compound.
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehydes
-
Ethanol or Methanol
-
Aqueous solution of Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (e.g., 40-50%)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted aldehyde in a minimal amount of ethanol or methanol with stirring.
-
Initiation of Reaction: Cool the mixture in an ice bath. Slowly add the aqueous KOH or NaOH solution dropwise to the stirred mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction: Continue stirring the reaction mixture at room temperature for a period of 4-24 hours.
-
Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold distilled water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Causality of Experimental Choices:
-
Base Catalyst (KOH/NaOH): The strong base is essential for deprotonating the α-carbon of the acetophenone, forming a reactive enolate ion which then acts as a nucleophile.
-
Solvent (Ethanol/Methanol): These polar protic solvents are effective at dissolving the reactants and the base catalyst.
-
Ice Bath: The initial cooling helps to control the exothermic nature of the aldol condensation and minimize side reactions.
-
Acidification: Neutralization of the reaction mixture with acid is crucial for protonating the resulting alkoxide and precipitating the neutral chalcone product.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Anticancer Activity of this compound-Derived Chalcones
A growing body of evidence highlights the potential of chalcones derived from substituted acetophenones as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines.
Mechanism of Action in Cancer
The anticancer activity of these chalcones is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
-
Induction of Apoptosis: Several studies have demonstrated that chalcone derivatives can trigger programmed cell death in cancer cells. This is often associated with an increase in the production of reactive oxygen species (ROS), leading to oxidative stress and the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]
-
Inhibition of Kinase Signaling: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cancer progression. Molecular docking studies have suggested that chloro-substituted chalcones can interact with the ATP-binding site of the EGFR, potentially inhibiting its downstream signaling cascades.[2] The PI3K/Akt/mTOR pathway is another critical signaling nexus frequently dysregulated in cancer. While direct inhibition by this compound-derived chalcones requires further investigation, the structural similarities to known PI3K/Akt inhibitors suggest this as a plausible mechanism of action.[3][4][5][6]
PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by chalcone derivatives.
Evaluation of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized chalcones (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System:
-
Vehicle Control: Essential to ensure that the solvent (e.g., DMSO) used to dissolve the compounds does not have a significant effect on cell viability.
-
Untreated Control: Represents 100% cell viability and serves as the baseline for calculating the effects of the test compounds.
-
Positive Control: A known cytotoxic agent can be included to validate the assay's sensitivity and responsiveness.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for chalcones derived specifically from this compound is still an evolving area of research, general trends for anticancer chalcones have been observed:
-
Electron-withdrawing groups on either aromatic ring, such as chloro or nitro groups, often enhance cytotoxic activity.[2]
-
Methoxy and hydroxyl substitutions on the aromatic rings can modulate the activity, with their position playing a crucial role.[7][8]
-
The α,β-unsaturated ketone moiety is generally considered essential for activity, as it participates in Michael addition reactions with biological targets.
Quantitative Data on Anticancer Activity
The following table summarizes the reported IC50 values for some chloro- and methoxy-substituted chalcones against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| (E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | MCF7 (Breast) | 0.8 | [2] |
| T47D (Breast) | 0.34 | [2] | |
| HeLa (Cervical) | 4.78 | [2] | |
| WiDr (Colorectal) | 5.98 | [2] | |
| 3-(2-Chlorophenyl)-1-phenylpropenone | MCF-7 (Breast) | <20 | [1][9] |
Antifungal Activity of this compound-Derived Chalcones
In addition to their anticancer properties, chalcone derivatives have demonstrated significant potential as antifungal agents, addressing the growing concern of drug-resistant fungal infections.
Mechanism of Antifungal Action
The primary mechanism of antifungal action for some chalcones appears to be the disruption of the fungal cell wall integrity.[10] This can lead to hyphal malformations, such as curling, and ultimately inhibit fungal growth. The α,β-unsaturated ketone system is again implicated in this activity, likely through covalent modification of enzymes essential for cell wall synthesis.
Antifungal Susceptibility Testing
The antifungal activity of the synthesized chalcones can be evaluated using standard methods such as the broth microdilution or agar diffusion assays to determine the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) in Antifungal Chalcones
-
The presence of a chloro group on the B-ring of the chalcone has been shown to be important for antifungal activity, particularly against dermatophytes like Trichophyton rubrum.[10]
-
A 2'-hydroxy group on the A-ring can also contribute to the antifungal potency.[10]
Quantitative Data on Antifungal Activity
The following table presents MIC values for a representative chloro-substituted chalcone against fungal strains.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 3-(2-chlorophenyl)-1-(2'-hydroxy-4',6'-dimethoxyphenyl)prop-2-en-1-one | Trichophyton rubrum | 12.5 | [10] |
| 4-chloro derivative of 2-benzylidene-3,4-dihydronaphthalen-1(2H)-one | Microsporum gypseum | Superior to Ketoconazole | [11] |
Conclusion and Future Directions
This compound has proven to be a valuable and versatile scaffold for the development of novel therapeutic agents. The chalcone derivatives, in particular, have demonstrated significant promise as both anticancer and antifungal compounds. The insights into their synthesis, mechanisms of action, and structure-activity relationships presented in this guide provide a solid foundation for further research and development in this area.
Future efforts should focus on:
-
Synthesis of a broader library of derivatives: Exploring a wider range of substitutions on both aromatic rings of the chalcone scaffold will be crucial for refining the SAR and identifying compounds with enhanced potency and selectivity.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will enable a more rational approach to drug design and optimization.
-
In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles and protocols outlined in this technical guide, the scientific community can continue to unlock the therapeutic potential of this compound derivatives and contribute to the development of next-generation medicines.
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Antifungal activity and studies on mode of action of novel xanthoxyline-derived chalcones. (n.d.). PubMed. [Link]
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Syam, S., Abdelwahab, S. I., Al-Mamary, M. A., & Mohan, S. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179–6195. [Link]
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Suma, A. A. T., Saptarini, N. M., & Yusuf, M. (2019). EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. Rasayan Journal of Chemistry, 12(2), 502-510. [Link]
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Srinivasan, B., Johnson, T. E., Lad, R., & Xing, C. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of medicinal chemistry, 52(22), 7228–7235. [Link]
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Syam, S., Abdelwahab, S. I., Al-Mamary, M. A., & Mohan, S. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179–6195. [Link]
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Avila, H. P., et al. (2017). Structural Antitumoral Activity Relationships of Synthetic Chalcones. Molecules, 22(10), 1648. [Link]
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Zhan, W., et al. (2023). Synthesis, antifungal activity and mechanism of action of novel chalcone derivatives containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole. Monatshefte für Chemie - Chemical Monthly, 154(3), 323-332. [Link]
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Palkar, M. B., et al. (2015). Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. Journal of advanced pharmaceutical technology & research, 6(3), 112–116. [Link]
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Zhan, W., et al. (2023). Synthesis, antifungal activity and mechanism of action of novel chalcone derivatives containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole. Monatshefte für Chemie - Chemical Monthly, 154(3), 323-332. [Link]
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Antifungal Activity, Mechanism and QSAR Studies on Chalcones. (n.d.). Semantic Scholar. [Link]
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The Pivotal Role of 3-Chloro-4-methoxyacetophenone in the Synthesis of Biologically Active Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Chemical Scaffold
3-Chloro-4-methoxyacetophenone is a substituted acetophenone that has garnered significant attention in medicinal chemistry, not primarily for its inherent biological activities, but as a crucial building block for the synthesis of a diverse range of pharmacologically active compounds.[1][2] Its chemical structure, characterized by a chlorinated and methoxylated aromatic ring attached to a ketone functional group, provides a versatile scaffold for the construction of more complex molecules, particularly chalcones. This guide delves into the biological significance of this compound, focusing on its role as a precursor to potent anti-inflammatory, anticancer, and antimicrobial agents, as well as its own reported activity as an acetylcholinesterase inhibitor.
Section 1: Chemical Properties and Synthetic Utility
This compound, with the chemical formula C₉H₉ClO₂, is a solid at room temperature with a melting point ranging from 74-78 °C.[3] Its strategic substitution pattern makes it an ideal starting material for various chemical transformations. The electron-donating methoxy group and the electron-withdrawing chloro group influence the reactivity of the aromatic ring and the adjacent ketone, making it a valuable synthon in organic synthesis.
The primary synthetic application of this compound is in the Claisen-Schmidt condensation reaction to produce chalcones.[4] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. The resulting chalcones, which are α,β-unsaturated ketones, serve as precursors for a wide array of heterocyclic compounds and exhibit a broad spectrum of biological activities.[5][6]
Section 2: A Gateway to Bioactive Chalcones
The true biological significance of this compound is realized in the diverse pharmacological activities of the chalcones derived from it. The presence of the chloro and methoxy groups in the acetophenone precursor can significantly influence the biological profile of the resulting chalcone derivatives.
Anti-inflammatory Chalcones
Chalcones synthesized from this compound have demonstrated significant anti-inflammatory potential. The underlying mechanism often involves the modulation of key inflammatory pathways.
Mechanism of Action: Many chalcone derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[7] They can also suppress the activation of transcription factors like NF-κB, which plays a central role in the inflammatory response.[8] The α,β-unsaturated ketone moiety of chalcones is a key pharmacophore that can react with nucleophilic residues in target proteins, thereby modulating their function.
Experimental Protocol: Synthesis of an Anti-inflammatory Chalcone Derivative
This protocol outlines the general Claisen-Schmidt condensation for synthesizing a chalcone from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 50%)
-
Hydrochloric Acid (HCl) (e.g., 10%)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol with constant stirring.
-
Slowly add the aqueous NaOH solution dropwise to the reaction mixture.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the precipitate, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Logical Workflow for Anti-inflammatory Screening:
Caption: Workflow for the synthesis and evaluation of anti-inflammatory chalcones.
Anticancer Chalcones
Derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines. The substitution pattern on both aromatic rings of the chalcone plays a crucial role in determining its anticancer potency and selectivity.[5]
Mechanism of Action: The anticancer mechanisms of chalcones are multifaceted and can include:
-
Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[9]
-
Cell Cycle Arrest: They can halt the progression of the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[10]
-
Inhibition of Angiogenesis: Some chalcones can prevent the formation of new blood vessels that supply nutrients to tumors.
-
Tubulin Polymerization Inhibition: Chalcones can interfere with the dynamics of microtubules, which are essential for cell division.
Quantitative Data on Anticancer Activity:
The efficacy of anticancer compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Chalcone Derivative (Conceptual) | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone from 3-C-4-MAP + Substituted Benzaldehyde A | Breast (MCF-7) | 5.2 | [5][9] |
| Chalcone from 3-C-4-MAP + Substituted Benzaldehyde B | Lung (A549) | 8.7 | [5] |
| Chalcone from 3-C-4-MAP + Substituted Benzaldehyde C | Colon (HT-29) | 6.5 | [5] |
| (Note: This table presents conceptual data based on reported activities of similar chalcones to illustrate the potential potency. 3-C-4-MAP stands for this compound) |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of synthesized chalcones on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Synthesized chalcone derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized chalcone dissolved in a suitable solvent (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Live cells will convert the yellow MTT into purple formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.[11]
Antimicrobial Chalcones
The chalcone scaffold derived from this compound is also a promising framework for the development of novel antimicrobial agents. The presence of the chlorine atom can enhance the antimicrobial properties of these compounds.[12]
Mechanism of Action: The antimicrobial action of chalcones is not fully elucidated but is believed to involve the disruption of microbial membranes, inhibition of essential enzymes, and interference with microbial DNA or protein synthesis. The α,β-unsaturated ketone system is thought to play a role in their activity by acting as a Michael acceptor.[6]
Antimicrobial Spectrum: Chalcones synthesized from chloro-substituted acetophenones have shown activity against a range of pathogenic bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.[13][14]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a synthesized chalcone against a specific microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Synthesized chalcone derivative
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the synthesized chalcone in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in broth without chalcone) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the chalcone that completely inhibits the visible growth of the microorganism.
Section 3: Acetylcholinesterase Inhibitory Activity
Beyond its role as a synthetic intermediate, this compound itself has been identified as an inhibitor of acetylcholinesterase (AChE).[1][2] AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the levels and duration of action of acetylcholine, a strategy employed in the treatment of conditions like Alzheimer's disease.
Mechanism of Inhibition: While detailed kinetic studies specifically for this compound are not extensively reported, AChE inhibitors generally act by binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine. The inhibition can be reversible or irreversible. Given its chalcone-like structure, it may interact with the catalytic or peripheral anionic site of the enzyme.
Signaling Pathway of Acetylcholinesterase Action and Inhibition:
Caption: Acetylcholinesterase action and its inhibition by this compound.
Conclusion: A Molecule of Latent and Realized Potential
This compound stands as a testament to the principle that the value of a chemical compound can extend far beyond its intrinsic properties. While it exhibits potential as an acetylcholinesterase inhibitor, its primary contribution to the field of medicinal chemistry is its role as a versatile and indispensable precursor. Through the elegant and efficient Claisen-Schmidt condensation, this molecule unlocks a vast chemical space of chalcone derivatives with potent anti-inflammatory, anticancer, and antimicrobial activities. For researchers and drug development professionals, this compound represents a key starting point in the quest for novel therapeutics, offering a reliable and adaptable platform for the synthesis of next-generation bioactive compounds. Further exploration of its own biological activities and the continued development of its derivatives will undoubtedly lead to new and improved treatments for a range of human diseases.
References
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Synthesis and anti-inflammatory effect of chalcones and related compounds. PubMed. [Link]
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Synthesis and antimicrobial activity of some novel chalcones and their related compounds. SciSpace. [Link]
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The IC50 values of the chalcone methoxy derivatives 3a and 5a. IC50 was... ResearchGate. [Link]
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Synthesis of Chalcones with Anticancer Activities. PMC - NIH. [Link]
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GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry. [Link]
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(PDF) Synthesis of Chalcones with Anticancer Activities. ResearchGate. [Link]
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Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Publishing. [Link]
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Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI. [Link]
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Synthesis and anti-inflammatory effect of chalcones. PubMed. [Link]
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Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica. [Link]
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Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Shri R.L.T. College of Science, Akola. [Link]
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synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy. [Link]
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IC50 values and selectivity index of chalcone (1-4) against cancer cells. ResearchGate. [Link]
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Chalcone-3 Inhibits the Proliferation of Human Breast Cancer MDA-MB-231 Cell Line. NIH. [Link]
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CHALCONE: SYNTHESIS, CHRACTERIZATION AND ANTIMICROBIAL ACTIVITY E. Kalaiselvia , R. Arunadevia, K. Buvaneshwarib, C. Vinothin. YMER. [Link]
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Synthesis and Anti-Inflammatory Activity of Chalcones and Related Mannich Bases | Request PDF. ResearchGate. [Link]
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Practical Synthesis of Chalcone Derivatives and Their Biological Activities. PMC. [Link]
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The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. PubMed. [Link]
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Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). PubMed. [Link]
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3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857. PubChem. [Link]
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4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats. PubMed. [Link]
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Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. PubMed. [Link]
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In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. MDPI. [Link]
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An In-depth Technical Guide to the Mechanism of Action of 3-Chloro-4-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-methoxyacetophenone, a substituted chalcone derivative, has been identified as an inhibitor of the enzyme acetylcholinesterase (AChE). This guide provides a comprehensive overview of its mechanism of action, drawing upon the broader understanding of chalcones and acetophenone derivatives as enzyme inhibitors. While specific kinetic data for this compound is not extensively available in public literature, this document synthesizes information from structurally related compounds to propose a likely mechanism. This guide will delve into the biochemical basis of its action, the downstream signaling consequences, and present detailed experimental protocols for its investigation.
Introduction: The Significance of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the cornerstone of therapeutic strategies for a range of neurological and physiological conditions, most notably Alzheimer's disease, myasthenia gravis, and glaucoma.
This compound emerges as a molecule of interest within this context. As a member of the chalcone family, it belongs to a class of compounds known for a wide array of biological activities. Its primary identified mechanism of action is the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels and a subsequent increase in the response time of skeletal muscle[1][2].
Molecular Profile of this compound
A thorough understanding of the mechanism of action begins with the molecule's fundamental properties.
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₂ | [3] |
| Molecular Weight | 184.62 g/mol | [3] |
| CAS Number | 37612-52-5 | [3] |
| Chemical Structure | ||
| [4] | ||
| Physical Form | Solid | [3] |
| Melting Point | 74-78 °C | [3] |
Proposed Mechanism of Action: Acetylcholinesterase Inhibition
Enzyme Kinetics and Inhibition Type
Studies on various chalcone derivatives as AChE inhibitors have frequently identified a mixed-type inhibition pattern[5]. This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.
A kinetic study of a novel chalcone derivative, compound 4a, demonstrated this mixed-type inhibition of AChE[5]. This mode of inhibition is significant as it does not solely compete with the substrate for the active site, implying a more complex interaction with the enzyme.
Binding Interactions with Acetylcholinesterase
Molecular docking studies of various chalcone derivatives with AChE suggest that these molecules are capable of binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme[6]. This dual-binding capability is a characteristic of many potent AChE inhibitors.
The proposed binding of this compound to AChE likely involves:
-
Interactions with the Catalytic Active Site: The acetophenone core and its substituents could form hydrogen bonds and hydrophobic interactions with key amino acid residues within the CAS, interfering with the binding of acetylcholine.
-
Interactions with the Peripheral Anionic Site: The aromatic rings of the chalcone scaffold are well-suited to interact with the aromatic residues of the PAS through π-π stacking interactions. This binding can allosterically modulate the enzyme's conformation, further hindering substrate entry and catalysis.
The following diagram illustrates the proposed dual-binding site interaction.
Downstream Signaling Consequences
The inhibition of AChE by this compound sets off a cascade of downstream signaling events, primarily driven by the increased availability of acetylcholine at the synapse.
Enhanced Cholinergic Neurotransmission
The primary consequence is the potentiation of cholinergic signaling. Increased levels of acetylcholine lead to prolonged activation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons. This can result in:
-
Improved cognitive functions such as memory and learning.
-
Increased muscle contraction and neuromuscular transmission.
The following diagram outlines the basic cholinergic signaling pathway and the impact of AChE inhibition.
Potential Off-Target Effects and Broader Biological Activity
As a chalcone derivative, this compound may exhibit biological activities beyond AChE inhibition. Chalcones are known to interact with a variety of cellular targets, and a comprehensive understanding of this compound requires consideration of potential off-target effects.
While specific off-target profiling for this compound is not available, researchers should consider screening against a panel of common off-targets for small molecules, particularly other enzymes and receptors. In silico predictive tools can provide a preliminary assessment of likely off-target interactions[8][9].
Experimental Protocols for Mechanistic Investigation
To facilitate further research into the mechanism of action of this compound, the following detailed experimental protocols are provided.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the standard method for measuring AChE activity and its inhibition[10].
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
ATCI Solution: 14 mM ATCI in deionized water (prepare fresh).
-
AChE Solution: Prepare a working solution of AChE in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Test Compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Assay Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).
-
-
Pre-incubation: Add all components except ATCI to the wells. Mix and incubate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of ATCI solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC50 value by plotting the % inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Acetylcholinesterase Inhibition Assay
This assay measures the effect of the inhibitor on AChE activity within a cellular context[11][12].
Principle: A human neuroblastoma cell line (e.g., SH-SY5Y), which endogenously expresses AChE, is used. The assay principle is similar to the in vitro method, but the enzyme source is the intact cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Reagents for Ellman's method (as described above) or a commercial fluorescent assay kit.
-
This compound
-
96-well cell culture plate
Procedure:
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of this compound. Include a vehicle control. Incubate for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis (if required by the assay kit): Some protocols may require cell lysis to release intracellular AChE. Follow the manufacturer's instructions for the chosen assay kit. For intact cell assays, proceed to the next step.
-
AChE Activity Measurement:
-
Wash the cells with PBS.
-
Add the assay reagents (e.g., ATCI and DTNB in buffer) to each well.
-
Measure the absorbance or fluorescence kinetically as described in the in vitro assay protocol.
-
-
Data Analysis: Calculate the IC50 value as described for the in vitro assay.
The following diagram illustrates the workflow for a cell-based AChE inhibition assay.
Conclusion and Future Directions
This compound is a promising small molecule inhibitor of acetylcholinesterase. Its chalcone scaffold provides a versatile platform for potential therapeutic development. The proposed mechanism of mixed-type inhibition with dual binding to the catalytic and peripheral sites of AChE aligns with findings for structurally related compounds and offers a strong rationale for its activity.
Future research should focus on:
-
Quantitative determination of inhibitory potency: Obtaining precise IC50 and Ki values for this compound against AChE is crucial for a complete understanding of its efficacy.
-
Elucidation of the precise binding mode: X-ray crystallography or advanced molecular modeling studies would provide definitive evidence of its interaction with AChE.
-
In vivo studies: Evaluating the compound's efficacy and safety in animal models of cholinergic dysfunction is a necessary step in its development as a potential therapeutic agent.
-
Off-target profiling: A comprehensive screening against a panel of kinases, GPCRs, and other enzymes will be essential to assess its selectivity and potential for side effects.
This technical guide provides a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.
References
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- Khan, I., et al. (2020).
- Kou, W., et al. (2018). Identification of Acetylcholinesterase Inhibitors using Homogenous Cell-Based Assays in Quantitative High-Throughput Screening Platforms. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 811-821.
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PubChem. (n.d.). 3'-Chloro-4'-methoxyacetophenone. Retrieved from [Link]
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The Versatile Keystone: A Technical Guide to 3-Chloro-4-methoxyacetophenone in Contemporary Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Profile
3-Chloro-4-methoxyacetophenone, with the CAS number 37612-52-5, is a substituted aromatic ketone. Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetyl group, provides a unique electronic and steric profile that is highly advantageous for chemical synthesis.
| Property | Value |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol [1] |
| Melting Point | 74-78 °C[2] |
| Boiling Point | 148°C/12mmHg[3] |
| Appearance | White to off-white crystalline powder[4] |
| Synonyms | 1-(3-Chloro-4-methoxyphenyl)ethanone, 3'-Chloro-4'-methoxyacetophenone |
Synthesis and Mechanistic Considerations
The primary route for the industrial and laboratory-scale synthesis of this compound is the Friedel-Crafts acylation of 2-chloroanisole. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, and its application here is a classic example of its utility.
Friedel-Crafts Acylation: A Step-by-Step Protocol
This protocol is adapted from established methodologies and provides a robust procedure for the synthesis of this compound.
Materials:
-
2-Chloroanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
5% Hydrochloric acid (HCl)
-
5% Sodium carbonate solution (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard reflux and extraction glassware
Procedure:
-
In a flask equipped with a stirrer and under a dry atmosphere, dissolve 2-chloroanisole and acetyl chloride in dichloromethane.
-
Cool the mixture in an ice bath.
-
Gradually add anhydrous aluminum chloride to the cooled solution while maintaining the temperature. The addition of the Lewis acid catalyst is exothermic and requires careful control.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for several hours.
-
Allow the reaction to slowly warm to room temperature and continue stirring.
-
Quench the reaction by carefully pouring the mixture into a beaker containing ice and 5% hydrochloric acid.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with a 5% aqueous solution of sodium carbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
Mechanistic Deep Dive: The Role of the Lewis Acid
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The aluminum chloride, a potent Lewis acid, coordinates to the chlorine atom of acetyl chloride, facilitating the cleavage of the C-Cl bond and generating the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 2-chloroanisole. The methoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The acylation occurs predominantly at the position para to the methoxy group and ortho to the chloro group due to the stronger activating effect of the methoxy group.
Caption: General scheme for chalcone synthesis.
Biological Activities of Derived Chalcones
Chalcones derived from this compound have demonstrated a spectrum of biological activities, making them attractive scaffolds for drug development.
-
Antimicrobial Activity: Chalcones incorporating the 3-chloro-4-methoxyphenyl moiety have shown moderate antibacterial activity against various bacterial strains.
-
Anticancer Activity: Numerous studies have highlighted the potential of chalcones as anticancer agents. They can induce apoptosis in cancer cells and interfere with mitochondrial function. [5]* Acetylcholinesterase Inhibition: A particularly promising area of research is the development of chalcone-based acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. [6]
Mechanism of Acetylcholinesterase Inhibition
Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine. Acetylcholinesterase is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibiting this enzyme increases the levels and duration of action of acetylcholine, thereby improving cognitive function.
Chalcones derived from this compound can act as AChE inhibitors. Molecular modeling studies suggest that these molecules can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. [7][8]This dual-binding capability can not only enhance cholinergic neurotransmission but also potentially inhibit the aggregation of β-amyloid plaques, another hallmark of Alzheimer's disease. [7]
Analytical Characterization
The unambiguous identification and purity assessment of this compound are crucial for its use in synthesis. A combination of spectroscopic techniques is employed for its characterization.
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR (CDCl₃) | Signals corresponding to the methoxy protons (singlet, ~3.9 ppm), acetyl protons (singlet, ~2.6 ppm), and aromatic protons (multiplet, ~6.9-7.9 ppm) are observed. [5] |
| IR (KBr) | Characteristic absorption bands for the carbonyl group (C=O) of the ketone (~1670 cm⁻¹), C-O stretching of the ether (~1250 cm⁻¹), and C-Cl stretching (~750 cm⁻¹) are present. [1] |
| Mass Spectrometry | The mass spectrum shows the molecular ion peak (M⁺) at m/z 184 and a characteristic isotopic peak for the chlorine atom (M+2) at m/z 186. [9] |
Toxicological and Safety Profile
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. [1]It may also cause respiratory irritation. Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete handling and emergency procedures.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile platform for the construction of complex, biologically active molecules. Its straightforward synthesis, coupled with the diverse pharmacological properties of its derivatives, particularly in the context of neurodegenerative diseases, ensures its continued importance in the field of drug discovery. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, offering a solid foundation for researchers and scientists to leverage the full potential of this valuable compound.
References
-
Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. (2022). Molecules, 27(10), 3181.
- Synthesis, characterization and biological evaluation of some new chalcones. (n.d.).
-
Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors. (2016). Applied Sciences, 6(7), 198.
- Design, synthesis and pharmacological evaluation of chalcone derivatives as acetylcholinesterase inhibitors. (2014). Bioorganic & Medicinal Chemistry, 22(21), 5893-5900.
-
3'-Chloro-4'-methoxyacetophenone. (n.d.). PubChem. Retrieved from
- (PDF) Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors. (2016).
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- SAFETY D
- 3'-Amino-4'-methoxyacetophenone. (n.d.). SpectraBase.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-4-methoxyacetophenone
An In-depth Guide for Chemical Researchers and Pharmaceutical Development Professionals
Foreword
In the fast-paced world of pharmaceutical research and development, the introduction of novel chemical intermediates is a constant. Among these, 3-Chloro-4-methoxyacetophenone has emerged as a significant building block, valued for its utility in the synthesis of a variety of target molecules. However, with its increasing application comes the critical responsibility of ensuring the safety of the researchers and scientists who handle it. This guide serves as a comprehensive technical resource, moving beyond mere procedural lists to provide a deep, scientifically-grounded understanding of the safe handling, storage, and emergency management of this compound. Our objective is to empower laboratory professionals with the knowledge to not only comply with safety standards but to cultivate a proactive culture of safety built on a foundation of scientific understanding.
Compound Identification and Hazard Profile
This compound is a solid crystalline compound, appearing as a white to pale yellow powder. A clear understanding of its hazard profile is the cornerstone of safe handling.
Synonyms: 1-(3-Chloro-4-methoxyphenyl)ethanone, 4-Acetyl-2-chloroanisole[1] CAS Number: 37612-52-5 Molecular Formula: C₉H₉ClO₂[2] Molecular Weight: 184.62 g/mol
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized framework for understanding the hazards associated with this compound.
GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]
The corresponding hazard statements that will appear on labels and in safety data sheets are:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[2]
The signal word for this compound is "Warning" .[2][4]
Physical and Chemical Properties: The "Why" Behind the Precautions
Understanding the physical and chemical properties of a substance is not an academic exercise; it directly informs the necessary safety precautions.
| Property | Value | Implication for Safe Handling |
| Physical State | Solid, Crystalline Powder | Risk of dust inhalation. Engineering controls and respiratory protection are crucial. |
| Melting Point | 74 - 78 °C (165.2 - 172.4 °F) | Stable at standard laboratory temperatures. |
| Boiling Point | 148 °C (298.4 °F) at 12 mmHg[5] | Low volatility at room temperature, but heating will increase vapor pressure. |
| Flash Point | Not applicable for the solid form. | While the solid is not flammable, combustible dusts can be a concern. |
| Solubility | Soluble in Methanol | In case of a spill, the choice of cleanup solvent is important. |
Exposure Controls and Personal Protective Equipment (PPE)
The primary goal of exposure control is to minimize contact with the hazardous substance. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust particles.
-
Eyewash Stations and Safety Showers: These must be readily accessible in any area where the compound is handled. Their location should be clearly marked and they should be tested regularly.
Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach. It should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes. Standard safety glasses do not provide adequate protection.
-
Skin Protection:
-
Gloves: Wear protective gloves that are resistant to the chemical.[4] Nitrile gloves are a common and effective choice for handling solids. Always inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A lab coat should be worn to protect street clothing and skin from contamination.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.
PPE Selection Workflow
Caption: A workflow for selecting the appropriate Personal Protective Equipment (PPE).
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and maintaining the integrity of the compound.
Handling
-
Avoid the formation of dust and aerosols.[2] When transferring the solid, use a spatula and weigh it in a contained environment, such as a fume hood.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Take off any contaminated clothing and wash it before reuse.[4]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store locked up to prevent unauthorized access.[2]
Emergency Procedures: A Step-by-Step Guide
In the event of an emergency, a calm and methodical response is essential. All laboratory personnel should be familiar with these procedures.
First-Aid Measures
-
In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[6] Seek medical attention if you feel unwell.[2]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.[7]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear the appropriate personal protective equipment as outlined in Section 3. Avoid breathing dust.[8]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.
-
Methods for Cleaning Up: Carefully sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9]
Spill Response Workflow
Caption: A step-by-step workflow for responding to a spill.
Fire-Fighting Measures
While this compound is not flammable in its solid form, it is important to be prepared for any fire-related incidents in the laboratory.
-
Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: No specific data is available, but like many organic compounds, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed in a fire.
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste materials, including the compound itself and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[2] Contact a licensed professional waste disposal service to dispose of this material.
Toxicological and Ecological Information
-
Toxicological Information: The primary toxicological concerns are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[2][3] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[10]
-
Ecological Information: Do not allow the material to be released into the environment without proper governmental permits.
Conclusion
This compound is a valuable tool in the arsenal of the modern chemist. By approaching its use with a comprehensive understanding of its hazards and a commitment to rigorous safety protocols, researchers can harness its synthetic potential while ensuring a safe and healthy laboratory environment. This guide provides the foundational knowledge for this endeavor, but it is the diligent application of these principles by every individual in the laboratory that truly builds a culture of safety.
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National Center for Biotechnology Information. (n.d.). 3'-Chloro-4'-methoxyacetophenone. PubChem Compound Database. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Methoxyacetophenone, 98%. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 3-Chloro-4-methoxyacetophenone
This guide provides a comprehensive technical overview of the solubility of 3-Chloro-4-methoxyacetophenone, a key intermediate in pharmaceutical and organic synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine its solubility in a range of solvents. By integrating theoretical principles with actionable experimental protocols, this guide serves as a self-validating system for generating reliable solubility profiles.
Introduction to this compound
This compound is a substituted acetophenone with a molecular formula of C₉H₉ClO₂.[1][2][3] Its chemical structure, featuring a ketone, a methoxy group, and a chlorine atom on the aromatic ring, dictates its physicochemical properties and, consequently, its solubility in various media.[1][2][3] Understanding the solubility of this compound is critical for a multitude of applications, including reaction chemistry, purification via recrystallization, and formulation development in the pharmaceutical industry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO₂ | [1][2][3] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 74-78 °C | [4][5] |
| Boiling Point | 148 °C at 12 mmHg | [4][5] |
| CAS Number | 37612-52-5 | [1][2][3][4][5] |
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[6] The intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules play a crucial role. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
The structure of this compound suggests a moderate polarity. The ketone and methoxy groups are polar and capable of acting as hydrogen bond acceptors. The aromatic ring and the chlorine atom contribute to the molecule's lipophilicity. Therefore, it is expected to have good solubility in polar aprotic solvents and some polar protic solvents, with limited solubility in nonpolar solvents and water.
For comparative context, the solubility of the parent compound, acetophenone, is provided in the table below. It is important to note that the chloro and methoxy substituents on this compound will alter its solubility profile compared to acetophenone.
Table 2: Solubility of Acetophenone in Various Solvents at 25 °C (for comparative purposes)
| Solvent | Solubility ( g/100 mL) |
| Water | 0.55 |
| Ethanol | Miscible |
| Diethyl Ether | Miscible |
| Chloroform | Miscible |
| Benzene | Miscible |
| Acetone | Miscible |
| Glycerol | Soluble |
Source: Sciencemadness Wiki, PubChem[7][8]
Experimental Determination of Solubility
Given the absence of published quantitative data, an experimental approach is necessary. The following protocols are designed to be robust and reproducible.
Qualitative Solubility Screening
A preliminary screening of solvents is a prudent first step to identify a suitable range of solvents for quantitative analysis.
Protocol:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the test solvent.
-
Vigorously agitate the mixture for 1-2 minutes at ambient temperature.
-
Observe the mixture. Classify the solubility as:
-
Freely Soluble: The solid completely dissolves.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
For sparingly soluble and insoluble samples, gently heat the mixture to near the solvent's boiling point and observe any changes in solubility.
Quantitative Solubility Determination: The Equilibrium Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound.
Protocol:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It is recommended to use a syringe filter (e.g., 0.45 µm PTFE) for this step.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC.
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Quantitative Analysis by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a straightforward and accessible method for quantifying the concentration of this compound, which is expected to have a strong UV absorbance due to its aromatic nature.
Preparation of a Calibration Curve
A calibration curve is essential for relating absorbance to concentration.
Protocol:
-
Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (e.g., methanol, in which it is known to be soluble) to create a stock solution of known concentration (e.g., 1 mg/mL).[1][4][5][9]
-
Prepare Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.
-
Determine λmax: Scan one of the standard solutions across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Measure Absorbance: Measure the absorbance of each standard solution at the determined λmax.
-
Construct the Calibration Curve: Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.
Caption: Workflow for preparing a UV-Vis spectrophotometry calibration curve.
Analysis of Solubility Samples
-
Following the equilibrium shake-flask protocol, dilute the filtered supernatant to a concentration that falls within the range of your calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample.
-
Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at that temperature.
Conclusion
This guide has provided a robust framework for understanding and experimentally determining the solubility of this compound. By combining a theoretical understanding of its molecular structure with detailed, practical protocols for both qualitative and quantitative analysis, researchers are well-equipped to generate the precise solubility data required for their specific applications. The self-validating nature of these experimental designs ensures a high degree of confidence in the obtained results, empowering scientists in their research and development endeavors.
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3-Chloro-4-methoxyacetophenone melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-methoxyacetophenone
Introduction
This compound is a substituted aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetyl group, makes it a valuable precursor for the synthesis of various pharmaceutical compounds and a useful intermediate in the development of novel chemical entities. An accurate understanding of its fundamental physicochemical properties, particularly its melting and boiling points, is paramount for its effective use in research and development. These parameters dictate the conditions required for purification, reaction setup, and material handling, and serve as critical indicators of sample purity.
This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No: 37612-52-5). It delves into the theoretical underpinnings that govern these properties, offers detailed, field-proven protocols for their experimental determination, and discusses the importance of purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable understanding of this key chemical intermediate.
Physicochemical Characteristics and Data
The physical state and thermal transition points of this compound are a direct consequence of its molecular structure. The presence of polar functional groups (carbonyl, ether) and a halogen substituent on the aromatic ring leads to significant intermolecular forces, resulting in its solid state at ambient temperature.
Core Physical Property Data
The empirical data for this compound are summarized below. It is critical to note that the boiling point is typically reported under reduced pressure to prevent thermal decomposition that can occur at the higher temperatures required for boiling at atmospheric pressure.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₉ClO₂ | [1][2] |
| Molecular Weight | 184.62 g/mol | |
| Physical Form | White to yellow crystalline powder/solid | [3] |
| Melting Point | 74-78 °C | [4] |
| Boiling Point | 148 °C at 12 mmHg | [5], |
Structural Influence on Melting and Boiling Points
The melting and boiling points of an organic molecule are governed by the strength of its intermolecular forces and, in the case of melting, the efficiency of its crystal lattice packing.
-
Intermolecular Forces : The this compound molecule possesses several features that contribute to strong intermolecular interactions:
-
Dipole-Dipole Interactions : The carbonyl group (C=O) and the carbon-chlorine (C-Cl) bond are highly polar, creating significant dipole moments within the molecule. These partial positive and negative charges lead to strong electrostatic attractions between adjacent molecules.
-
Van der Waals Forces : As with all molecules, London dispersion forces are present. The planar aromatic ring allows for substantial surface area contact between molecules, enhancing these forces.
-
-
Substituent Effects :
-
The 4-methoxy group (-OCH₃) is an electron-donating group through resonance, which can influence the electron distribution across the aromatic system.[6]
-
The 3-chloro group (-Cl) is an electron-withdrawing group through induction due to its high electronegativity.[6] This combination of substituents creates a distinct molecular dipole, reinforcing the dipole-dipole interactions that must be overcome during melting and boiling.
-
-
Crystal Packing and Symmetry : The relatively planar structure of the substituted acetophenone allows for efficient packing into a stable crystal lattice. The energy required to disrupt this ordered arrangement contributes to its relatively high melting point for a molecule of its size. Impurities disrupt this packing, leading to a lower and broader melting range, a principle that forms the basis of using melting point as a purity criterion.
Purity Assessment: A Prerequisite for Accurate Measurement
The presence of impurities is the most common cause of inaccurate melting and boiling point measurements. Impurities disrupt the regular crystal lattice, requiring less energy to break the structure (melting point depression), and alter the vapor pressure characteristics of the substance (boiling point elevation or depression). Therefore, verifying the purity of this compound is a mandatory preliminary step.
Recommended Purity Analysis Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique ideal for assessing the purity of volatile and semi-volatile organic compounds like this compound.
-
Principle : The sample is vaporized and separated into its components based on their boiling points and affinity for the chromatography column's stationary phase. Each separated component is then ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a molecular fingerprint.
-
Interpretation : A pure sample will ideally show a single, sharp peak in the gas chromatogram.[7] The corresponding mass spectrum can be compared against a library database (e.g., NIST) to confirm the identity of the compound.[8] The presence of additional peaks indicates impurities, and their relative peak areas can be used to estimate the percent purity.[9]
Experimental Determination Protocols
The following protocols describe standard, reliable methods for determining the melting and boiling points of this compound in a research setting.
Protocol 1: Melting Point Determination using a Digital Apparatus (e.g., Mel-Temp)
This method offers high precision and is the standard in most modern laboratories.
Methodology:
-
Sample Preparation :
-
Place a small amount of dry, crystalline this compound onto a clean, dry watch glass.
-
Grind the crystals into a fine powder using a spatula.
-
Press the open end of a capillary tube into the powder until a small amount of sample enters the tube.[10]
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long piece of glass tubing onto the benchtop.[10]
-
The final packed sample height should be 2-3 mm for an accurate reading.[10]
-
-
Apparatus Setup and Measurement :
-
Ensure the Mel-Temp apparatus is clean and the heating block is at room temperature.
-
Insert the packed capillary tube into one of the sample slots.
-
Set the starting temperature to approximately 20°C below the expected melting point (e.g., set to 55°C).
-
Set a ramp rate of ~10-15°C per minute for a rapid preliminary determination.
-
Once an approximate melting point is found, allow the apparatus to cool.
-
Using a fresh sample, set the starting temperature to ~15°C below the approximate melting point.
-
Set a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium.[10]
-
-
Data Recording :
-
Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal melts and the entire sample becomes a clear liquid.
-
Report the melting point as a range (T₁ - T₂). A narrow range (0.5-1.5°C) is indicative of high purity.
-
Protocol 2: Melting Point Determination using a Thiele Tube
This classic method is cost-effective and provides accurate results when performed carefully.
Methodology:
-
Sample Preparation : Prepare a packed capillary tube as described in Protocol 1.
-
Apparatus Setup :
-
Clamp the Thiele tube securely to a ring stand.
-
Fill the tube with a high-boiling, non-flammable liquid (e.g., mineral oil or silicone oil) so the oil level is above the top of the side-arm loop.
-
Attach the capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be level with the thermometer's bulb.[5][11]
-
Insert the thermometer/capillary assembly into the Thiele tube via a notched cork or stopper, ensuring the sample is immersed in the oil and positioned centrally in the main tube.[5]
-
-
Heating and Measurement :
-
Gently heat the side arm of the Thiele tube with a microburner or heat gun, moving the heat source back and forth to ensure even heating.[11] The design of the tube promotes natural convection, circulating the oil for a uniform temperature.[5]
-
Heat rapidly at first, then slow the heating rate to 1-2°C per minute as you approach the expected melting point.
-
Record the melting point range (T₁ - T₂) as described previously.
-
Workflow and Data Validation
The process of determining and validating the physical constants of a compound like this compound is a systematic workflow. It begins with ensuring the integrity of the sample and proceeds through careful measurement, with built-in checks for accuracy.
Caption: Workflow for Accurate Melting Point Determination.
Conclusion
The melting point (74-78 °C) and reduced-pressure boiling point (148 °C at 12 mmHg) of this compound are well-defined physical constants that are crucial for its handling, purification, and use in synthetic applications. The values are a direct reflection of the molecule's structure, which facilitates strong intermolecular dipole-dipole interactions and efficient crystal packing. For any experimental work, the integrity of these values is contingent upon the purity of the sample. Therefore, a rigorous analytical assessment, preferably using GC-MS, should be considered a mandatory step before these constants are used for compound identification or to define reaction parameters. The protocols outlined in this guide represent robust, validated methods for obtaining accurate and reproducible data, ensuring the highest level of scientific integrity in research and development settings.
References
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520857, 3'-Chloro-4'-methoxyacetophenone. Retrieved from [Link]
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Reddit. (2021, February 21). measuring purity of organic compounds (e.g. paracetamol) with GCMS? Retrieved from [Link]
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Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus. Retrieved from [Link]
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BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, January 1). Standard Operating Procedure for Melting point apparatus. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520857, 3'-Chloro-4'-methoxyacetophenone. Retrieved from [Link]
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Oshadhi Essential Oils. (n.d.). Gas chromatography - a key test of purity. Retrieved from [Link]
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Katritzky, A. R., Maran, U., Lobanov, V. S., & Karelson, M. (1997). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Journal of Chemical Information and Computer Sciences, 37(5), 913-919. Retrieved from [Link]
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MONAD. (2024, June 27). How to Identify Compounds in Gas Chromatography? Retrieved from [Link]
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Chemistry For Everyone. (2025, January 7). How To Calculate Percent Purity From Gas Chromatography? Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
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An In-Depth Technical Guide to the Prospective Crystal Structure of 3-Chloro-4-methoxyacetophenone
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 3-Chloro-4-methoxyacetophenone, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. As of the date of this publication, a solved crystal structure for this specific compound is not publicly available in crystallographic databases. Therefore, this document provides a comprehensive prospective analysis. It outlines a complete experimental workflow for the determination of its crystal structure, from synthesis and single-crystal growth to X-ray diffraction analysis. Furthermore, it offers a detailed predictive analysis of the molecular geometry and, critically, the supramolecular assembly, drawing insights from the known crystal structure of the closely related isomer, 2-chloro-4'-methoxyacetophenone, and established principles of crystal engineering. This guide is intended to serve as a robust framework for researchers undertaking the crystallographic analysis of this molecule or similar substituted acetophenones.
Introduction: The Significance of this compound
This compound is a versatile chemical intermediate. Like many substituted acetophenones, it serves as a foundational building block in the synthesis of more complex molecules, including chalcones, which are precursors to flavonoids and possess a wide range of biological activities.[1] The specific arrangement of its functional groups—a carbonyl, a chloro substituent, and a methoxy group—offers multiple sites for synthetic modification and dictates the potential for specific intermolecular interactions that govern its solid-state properties.
Understanding the crystal structure is paramount. It provides definitive proof of molecular identity and conformation, and critically, it reveals the intricate network of intermolecular interactions that dictate material properties such as solubility, melting point, stability, and bioavailability. This knowledge is indispensable in pharmaceutical development, where solid-form screening and control are crucial for consistent drug performance.
A Proposed Experimental Workflow for Crystal Structure Determination
This section details a validated, step-by-step methodology for obtaining and analyzing the crystal structure of this compound. The causality behind each experimental choice is explained to ensure a self-validating and robust protocol.
Synthesis and Purification
High-purity starting material is a non-negotiable prerequisite for successful crystallization. A reliable method for synthesizing this compound is the Friedel-Crafts acylation of 2-chloroanisole.
Protocol:
-
Reaction Setup: A solution of 2-chloroanisole (1.0 eq.) and acetyl chloride (1.2 eq.) in a dry, non-polar solvent such as dichloromethane (DCM) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen).
-
Catalyst Addition: The mixture is cooled to 0 °C in an ice bath. Anhydrous aluminum chloride (AlCl₃, 1.2 eq.) is added portion-wise to control the exothermic reaction.[2]
-
Reaction Progression: The reaction is stirred at 0 °C for 3 hours, then allowed to warm to room temperature and stirred for an additional 2 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into 5% hydrochloric acid. The organic layer is separated, washed with a 5% sodium carbonate solution, and dried over anhydrous sodium sulfate.[2]
-
Purification: The crude product, obtained after solvent removal under reduced pressure, is purified by column chromatography or recrystallization from a suitable solvent like ethanol or methanol to yield the pure compound.
Causality: The Friedel-Crafts acylation is a classic and efficient method for forming C-C bonds on aromatic rings. The use of a non-polar solvent like DCM is crucial to prevent coordination with the Lewis acid catalyst, AlCl₃. Anhydrous conditions are mandatory as AlCl₃ reacts violently with water. The acidic and basic washes in the work-up remove the catalyst and unreacted starting materials, respectively. High purity (>98%) is essential as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.
Single Crystal Growth: The Crystallization Bottleneck
Growing diffraction-quality single crystals is often the most challenging step.[3] Several methods should be screened in parallel to maximize the chances of success.
Recommended Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures thereof) in a clean vial. The vial is covered with a perforated cap or parafilm to allow the solvent to evaporate slowly over several days to weeks.[4]
-
Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent (the "solvent") is placed in a small, open container. This is then placed inside a larger, sealed container that holds a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystallization.[5]
-
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, to induce crystallization.
The workflow for crystallization screening is depicted below.
Caption: Experimental workflow from synthesis to SC-XRD analysis.
Single-Crystal X-ray Diffraction (SC-XRD) and Structure Solution
Once a suitable crystal is obtained, its structure is determined using SC-XRD.
Protocol:
-
Crystal Mounting: A well-formed crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution: The collected data is used to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.
Predictive Analysis of the Crystal Structure
In the absence of experimental data, we can predict key structural features based on the molecular structure and data from analogous compounds. The crystal structure of 2-chloro-4'-methoxyacetophenone provides an excellent reference point.[6]
Molecular Geometry
The molecule consists of a central benzene ring substituted with an acetyl group, a chlorine atom, and a methoxy group.
| Parameter | Predicted Value/Conformation | Rationale |
| Ring Geometry | Largely planar | Aromatic system |
| Acetyl Group | Likely to be coplanar with the benzene ring | To maximize resonance stabilization between the carbonyl group and the aromatic π-system. |
| Methoxy Group | The C-O-C bond will be in or near the plane of the ring. | The orientation of the methoxy group is crucial; a planar conformation maximizes its electron-donating effect.[7] Steric hindrance is minimal in this position. |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing will be a delicate balance of several weak intermolecular interactions. The presence of the chloro, methoxy, and carbonyl groups provides a rich landscape for hydrogen bonding, halogen bonding, and other contacts.
Key Potential Interactions:
-
C—H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor. Aromatic and methyl C-H groups can act as donors, likely forming chains or dimeric motifs that are common in acetophenone derivatives.[3]
-
Halogen Bonding (C—Cl···O): The chlorine atom possesses an electropositive region (a σ-hole) on the extension of the C-Cl bond, allowing it to act as a halogen bond donor.[8] A favorable interaction with the electron-rich carbonyl oxygen of a neighboring molecule is highly probable. This type of interaction is a powerful tool in crystal engineering for directing molecular assembly.[9]
-
π···π Stacking: The aromatic rings can interact via offset face-to-face or edge-to-face stacking, contributing to the overall stability of the crystal lattice.
-
C—H···Cl Interactions: Weak hydrogen bonds involving the chlorine atom as an acceptor can also be expected, further stabilizing the crystal packing.[10]
The interplay between a C—H···O hydrogen bond and a C—Cl···O halogen bond is likely to be a defining feature of the crystal packing, potentially forming a robust supramolecular synthon.
Caption: Key potential intermolecular interactions in the crystal lattice.
Conclusion and Outlook
While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive framework for its analysis. The outlined protocols for synthesis, crystallization, and diffraction are based on established, field-proven methodologies. The predictive analysis, grounded in the principles of supramolecular chemistry and data from close structural analogs, suggests that the interplay of C—H···O hydrogen bonds and C—Cl···O halogen bonds will be the critical factor in defining the crystal's supramolecular architecture. The experimental validation of these predictions will be a valuable contribution to the field of crystal engineering, providing deeper insight into the competitive nature of weak intermolecular interactions in shaping the solid state.
References
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PrepChem. Synthesis of this compound. Available from: [Link]
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SPT Labtech. Chemical crystallization. Available from: [Link]
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Spingler, B., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]
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Seth, S. K., et al. (2015). Insight into supramolecular self-assembly directed by weak interactions in acetophenone derivatives: Crystal structures and Hirshfeld surface analyses. CrystEngComm, 17(42), 8096-8109. Available from: [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1433–1440. Available from: [Link]
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Crystallization of small molecules. (n.d.). Available from: [Link]
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Evans, K. L., Fronczek, F. R., & Gandour, R. D. (1992). 2-Chloro-2'-methoxyacetophenone and 2-chloro-4'-methoxyacetophenone. Acta Crystallographica Section C, 48(9), 1701-1703. Available from: [Link]
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Berger, R. J. F., et al. (2022). Importance of the Conformation of Methoxy Groups on the Vibrational and Electrochemical Properties of Ubiquinones. The Journal of Physical Chemistry B, 126(1), 253-265. Available from: [Link]
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Gilday, L. C., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 1701-1757. Available from: [Link]
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Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(5), 1569-1596. Available from: [Link]
-
Papathanasiou, S. L., et al. (2016). Crystal structure of 2-[chloro(4-methoxyphenyl)methyl]-5,5-dimethyl-3-(4-methoxyphenyl)cyclohexane-1,4-dione. Acta Crystallographica Section E, 72(Pt 3), 300–303. Available from: [Link]
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The Strategic Role of 3-Chloro-4-methoxyacetophenone in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-methoxyacetophenone, a seemingly unassuming substituted acetophenone, has emerged as a pivotal building block in the synthesis of a diverse array of pharmacologically active molecules. While its direct biological activity is of interest, its primary value lies in its utility as a versatile intermediate in the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, chemical properties, and, most importantly, its current and potential applications in drug discovery and development. Particular focus is given to its role as a precursor to chalcones and its potential as an acetylcholinesterase inhibitor. This document serves as a resource for researchers and drug development professionals, offering insights into leveraging this compound for the creation of novel therapeutics.
Introduction: Unveiling the Potential of a Key Intermediate
In the intricate landscape of medicinal chemistry, the identification and utilization of versatile chemical intermediates are paramount to the successful development of new therapeutic agents. This compound (CAS No: 37612-52-5), with its unique substitution pattern on the aromatic ring, represents one such key intermediate.[1][2] Its structure, featuring a chloro group ortho to the acetyl moiety and a methoxy group para to the acetyl group, provides a strategic starting point for a variety of chemical transformations.
This guide will navigate the pharmacological landscape of this compound, moving beyond its basic chemical identity to explore its tangible applications in drug discovery. We will delve into its synthesis, its crucial role as a scaffold for generating libraries of bioactive compounds, and its own intrinsic, albeit less explored, pharmacological properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₂ | [1][3] |
| Molecular Weight | 184.62 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 74-78 °C | [4] |
| Boiling Point | 148°C/12mmHg | [5] |
| Solubility | Insoluble in water, soluble in organic solvents like methanol and methylene chloride. | |
| CAS Number | 37612-52-5 | [1][2] |
Synthesis of this compound: A Practical Approach
The efficient synthesis of this compound is a critical first step in its utilization for drug discovery. The most common and high-yielding method is the Friedel-Crafts acylation of 2-chloroanisole.
Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-Chloroanisole (orthochloroanisole)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Methylene chloride (CH₂Cl₂)
-
5% Hydrochloric acid (HCl)
-
5% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-chloroanisole and acetyl chloride in methylene chloride.
-
Cool the mixture in an ice bath.
-
Gradually add anhydrous aluminum chloride to the cooled and stirred mixture. The temperature should be maintained during the addition.
-
Continue stirring the reaction mixture in the ice bath for several hours.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional period.
-
Quench the reaction by slowly pouring the mixture into a beaker containing 5% hydrochloric acid and ice.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with a 5% aqueous solution of sodium carbonate, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent (methylene chloride) under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization, typically from methanol, to yield a white to off-white crystalline solid with a high purity (typically >97%).[6]
Reactants [label="2-Chloroanisole +\nAcetyl Chloride"]; Solvent [label="Methylene Chloride"]; Catalyst [label="Anhydrous AlCl₃"]; Reaction [label="Friedel-Crafts Acylation\n(Ice Bath)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(HCl, Na₂CO₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Recrystallization\n(Methanol)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
Reactants -> Reaction; Solvent -> Reaction; Catalyst -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Synthesis workflow for this compound.
Pharmacological Applications: A Gateway to Bioactive Molecules
The true pharmacological potential of this compound is realized through its conversion into a variety of derivatives, most notably chalcones.
The Chalcone Connection: A Scaffold for Diverse Biological Activities
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. They are precursors to flavonoids and isoflavonoids and are known to exhibit a wide range of biological activities.
This compound serves as an excellent starting material for the synthesis of substituted chalcones via the Claisen-Schmidt condensation reaction with various aromatic aldehydes.
Acetophenone [label="this compound"]; Aldehyde [label="Aromatic Aldehyde\n(R-CHO)"]; Base [label="Base Catalyst\n(e.g., NaOH, KOH)"]; Reaction [label="Claisen-Schmidt\nCondensation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chalcone [label="Substituted Chalcone", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
Acetophenone -> Reaction; Aldehyde -> Reaction; Base -> Reaction; Reaction -> Chalcone; }
General scheme for chalcone synthesis.
A significant body of research has demonstrated the potent anticancer activities of chalcone derivatives. These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential. The substitution pattern on both aromatic rings of the chalcone scaffold plays a crucial role in determining their cytotoxic potency and selectivity against different cancer cell lines. While specific studies on chalcones derived directly from this compound are an active area of research, the broader class of methoxy- and chloro-substituted chalcones has shown promise.
Chalcone derivatives have also been investigated for their antimicrobial properties. The α,β-unsaturated ketone moiety is a key pharmacophore that can react with biological nucleophiles, such as cysteine residues in microbial enzymes, leading to the inhibition of microbial growth. Studies have shown that chalcones with chloro and methoxy substitutions exhibit activity against both Gram-positive and Gram-negative bacteria.
A Direct Role in Neuroprotection: Acetylcholinesterase Inhibition
Intriguingly, this compound itself has been identified as a chalcone and an inhibitor of the enzyme acetylcholinesterase (AChE).[3][7] Acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme increases the levels of acetylcholine in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.
The ability of this compound to inhibit acetylcholinesterase suggests its potential as a lead compound for the development of new drugs for neurological conditions. Further research is warranted to determine its specific inhibitory constant (IC₅₀) and to explore structure-activity relationships by synthesizing and evaluating related derivatives.
AChE [label="Acetylcholinesterase\n(AChE)"]; ACh [label="Acetylcholine\n(ACh)"]; Inhibitor [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Breakdown [label="Breakdown of ACh", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; IncreasedACh [label="Increased ACh Levels\nin Synapse", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; TherapeuticEffect [label="Potential Therapeutic Effect\n(e.g., Alzheimer's Disease)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
AChE -> Breakdown [label="catalyzes"]; ACh -> Breakdown; Inhibitor -> AChE [label="inhibits"]; AChE -> IncreasedACh [style=invis]; Breakdown -> IncreasedACh [style=invis]; IncreasedACh -> TherapeuticEffect; }
Mechanism of acetylcholinesterase inhibition.
Future Directions and Conclusion
This compound stands as a testament to the importance of versatile building blocks in the ever-evolving field of drug discovery. Its straightforward synthesis and its capacity to serve as a precursor to a wide range of biologically active chalcones make it a valuable tool for medicinal chemists. The exploration of its direct acetylcholinesterase inhibitory activity opens up new avenues for the development of neuroprotective agents.
Future research should focus on:
-
Systematic derivatization: Synthesizing and screening libraries of chalcones derived from this compound to identify compounds with enhanced potency and selectivity for specific biological targets.
-
Quantitative analysis of AChE inhibition: Determining the IC₅₀ value of this compound and its derivatives against acetylcholinesterase to quantify their potency.
-
Elucidation of mechanisms of action: Investigating the precise molecular mechanisms by which chalcones derived from this intermediate exert their anticancer and antimicrobial effects.
References
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
PubChem. (n.d.). 3'-Chloro-4'-methoxyacetophenone. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Retrieved from [Link]
-
Science Alert. (n.d.). Synthesis and Characterization of Some Chalcone Derivatives. Retrieved from [Link]
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An In-Depth Technical Guide to the Toxicological Evaluation of 3-Chloro-4-methoxyacetophenone
This guide provides a comprehensive framework for assessing the toxicological profile of 3-Chloro-4-methoxyacetophenone (CAS No. 37612-52-5), a substituted acetophenone derivative. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of hazard data. Instead, it offers a strategic, field-proven approach to toxicological evaluation, grounded in established regulatory guidelines and sound scientific reasoning. Here, we explain not just what to do, but why specific experimental choices are critical for building a robust safety profile for this compound.
Part 1: Compound Profile and Initial Hazard Assessment
Physicochemical and Structural Information
This compound is a solid crystalline substance with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1][2][3] Its structure features a benzene ring substituted with a chlorine atom, a methoxy group, and an acetyl group. This combination of functional groups dictates its chemical reactivity and potential metabolic fate, which are key considerations in toxicology.
| Property | Value | Source(s) |
| CAS Number | 37612-52-5 | [1][3] |
| Molecular Formula | C₉H₉ClO₂ | [2][3] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 74-78 °C | [1][5][6] |
Known Hazard Classifications
Safety data sheets (SDS) and chemical databases provide a preliminary, yet crucial, overview of the potential hazards associated with this compound. This information is derived from computational models or limited initial testing and serves as the foundation for a more detailed investigation.
According to available GHS classifications, this compound is:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[2][7][8][9]
-
Causes skin irritation (Skin irritation, Category 2).[2][7][8][9]
-
Causes serious eye irritation (Eye irritation, Category 2).[2][7][8][9]
-
May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[2][7][8]
These classifications immediately signal the need for careful handling and personal protective equipment (PPE), including gloves, eye shields, and respiratory protection where dust may be generated.[1][6] They also guide the initial focus of our toxicological assessment towards acute oral toxicity, dermal and ocular irritation, and respiratory effects.
Part 2: A Strategic Framework for Toxicological Assessment
Given the absence of extensive public data, a tiered, systematic approach to toxicological testing is warranted. This strategy prioritizes studies that provide foundational information on the compound's potential to cause genetic damage and acute systemic toxicity, before proceeding to more complex endpoints. The following testing cascade is proposed, grounded in OECD guidelines to ensure regulatory acceptance and scientific rigor.
Caption: Decision-making flowchart based on Tier 1 toxicology results.
-
Scenario 1: Negative Genotoxicity & Low Acute Toxicity. This is the most favorable outcome. The compound does not appear to be a mutagen and has a low order of acute toxicity. The program can confidently proceed to Tier 2 studies, such as 28-day or 90-day repeat-dose toxicity studies, to understand the effects of longer-term exposure and to identify a No-Observed-Adverse-Effect Level (NOAEL).
-
Scenario 2: Positive Genotoxicity. A positive result in either the Ames or micronucleus assay is a significant concern. The next step would be to determine if this genotoxicity is also observed in vivo (e.g., via an in vivo micronucleus assay). A positive in vivo result often halts the development of a compound, particularly for pharmaceutical applications, due to the high risk of carcinogenicity.
-
Scenario 3: High Acute Toxicity. If the LD50 is determined to be low (e.g., <300 mg/kg), the compound is highly toxic. While development may proceed, it will be with a high degree of caution. Dose selection for repeat-dose studies will be critical and will focus on much lower concentrations.
Part 4: Conclusion
The toxicological evaluation of a novel compound like this compound must be a deliberate, scientifically-driven process. The initial hazard classifications provide a starting point, but a structured investigation based on validated, internationally recognized protocols is essential to build a reliable safety profile. By beginning with a foundational assessment of genotoxicity and acute systemic toxicity, researchers can make informed, data-driven decisions about the viability of a compound, ensuring that resources are invested wisely and that potential risks to human health are identified early in the development lifecycle. This guide provides the strategic and technical framework for that critical first step.
References
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- 9. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 3-Chloro-4-methoxyacetophenone in Organic Synthesis
Introduction
3-Chloro-4-methoxyacetophenone is a highly functionalized aromatic ketone that serves as a versatile and strategic building block in modern organic synthesis. Its utility is anchored in its distinct structural features: a reactive ketone moiety, a chlorinated aromatic ring, and a methoxy group that influences the ring's electronic properties. The interplay between these functional groups allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.
This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, and key applications. We will delve into detailed, field-proven protocols for its core transformations, emphasizing the causality behind experimental choices to empower researchers in drug discovery and chemical development. The protocols described herein are designed to be self-validating, providing a reliable foundation for laboratory application.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material's properties and hazards is critical for safe and effective experimentation.
Key Properties
The primary physicochemical characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 37612-52-5 | [1][2] |
| Molecular Formula | C₉H₉ClO₂ | [1][3][4] |
| Molecular Weight | 184.62 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 74-78 °C | [5] |
| IUPAC Name | 1-(3-Chloro-4-methoxyphenyl)ethan-1-one | [6] |
GHS Hazard Information and Safety Precautions
This compound is classified as hazardous and requires careful handling. Adherence to the following safety protocols is mandatory.
| Hazard Class | GHS Code | Precautionary Statement | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [3][7] |
| Skin Irritation | H315 | Causes skin irritation. | [3] |
| Eye Irritation | H319 | Causes serious eye irritation. | [3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [3] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use a dust mask (N95 or equivalent) when handling the solid.
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
Synthesis of this compound
The most common and high-yielding method for preparing the title compound is through the Friedel-Crafts acylation of 2-chloroanisole. This electrophilic aromatic substitution reaction provides a direct and efficient route.
Protocol: Friedel-Crafts Acylation
This protocol is adapted from a high-yield (97%) procedure and demonstrates a classic application of Friedel-Crafts chemistry.[8]
Reagents and Equipment:
-
2-Chloroanisole (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
5% Hydrochloric acid (aq)
-
5% Sodium carbonate solution (aq)
-
Anhydrous sodium sulfate
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-chloroanisole (1.0 eq) and acetyl chloride (1.2 eq) in anhydrous dichloromethane.
-
Cool the mixture in an ice bath with stirring.
-
Carefully and portion-wise, add anhydrous aluminum chloride (1.2 eq) to the cooled solution. The addition is exothermic and should be controlled to maintain the temperature.
-
After the addition is complete, continue stirring the mixture in the ice bath for 3 hours.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Slowly quench the reaction by pouring the mixture into a beaker containing 5% hydrochloric acid and ice, with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a 5% aqueous sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The resulting solid, this compound, can be further purified by recrystallization if necessary. A 97% yield is reported for this procedure.[8]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Core Synthetic Transformations and Applications
The strategic value of this compound lies in its capacity to undergo sequential, selective transformations at its ketone and chloro-substituted positions. This section details its application as a key intermediate in the synthesis of α1-adrenoceptor antagonists, a class of drugs that includes Naftopidil.[9][10]
Application: Precursor for Naftopidil Analogs
Naftopidil is an α1-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia. The synthesis of Naftopidil and its analogs often involves creating a complex ether linkage. This compound is an ideal starting point for constructing the core of these molecules. The general strategy involves the reduction of the ketone to a secondary alcohol, followed by an etherification reaction.
Protocol 1: Selective Ketone Reduction
The first step transforms the ketone into a secondary alcohol, creating a chiral center and a site for subsequent etherification. Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its selectivity for ketones in the presence of other functional groups and its operational simplicity.
Reagents and Equipment:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol
-
1M Hydrochloric acid (aq)
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) in small portions to the stirred solution. Monitor for gas evolution (hydrogen).
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the flask again in an ice bath and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the methanol under reduced pressure.
-
Add water and ethyl acetate to the residue and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(3-Chloro-4-methoxyphenyl)ethanol.
Protocol 2: Williamson Ether Synthesis for Linkage Formation
With the secondary alcohol in hand, the crucial ether linkage can be formed. The Williamson ether synthesis is a robust and reliable method for this step. The alcohol is first deprotonated to form a nucleophilic alkoxide, which then displaces a leaving group on the coupling partner.
Reagents and Equipment:
-
1-(3-Chloro-4-methoxyphenyl)ethanol (from Protocol 1) (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
1-(2-Methoxyphenyl)piperazine-alkyl halide derivative (e.g., 1-(2-chloroethyl)-4-(2-methoxyphenyl)piperazine) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated ammonium chloride solution (aq)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
Procedure:
-
Under an inert atmosphere, add anhydrous DMF to a round-bottom flask.
-
Carefully add sodium hydride (1.2 eq) to the DMF.
-
Prepare a solution of 1-(3-Chloro-4-methoxyphenyl)ethanol (1.0 eq) in a small amount of anhydrous DMF.
-
Add the alcohol solution dropwise to the NaH suspension at 0 °C. Stir for 30-60 minutes at room temperature to allow for complete formation of the alkoxide.
-
Add the piperazine-alkyl halide derivative (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired Naftopidil analog.
Synthetic Pathway Diagram
Caption: Key synthetic transformations of this compound.
Summary and Conclusion
This compound is a cornerstone intermediate whose value is defined by its predictable reactivity and strategic positioning of functional groups. This guide has demonstrated its straightforward synthesis via Friedel-Crafts acylation and its pivotal role in constructing complex pharmaceutical targets through sequential ketone reduction and Williamson ether synthesis. The detailed protocols provided serve as a robust starting point for researchers, enabling the efficient and reliable application of this compound in their synthetic endeavors. Its proven utility in building the core scaffolds of bioactive molecules like Naftopidil analogs ensures its continued relevance in the field of drug discovery and development.
References
-
Synthesis of this compound . PrepChem.com. [Link]
-
3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857 . PubChem. [Link]
-
Synthesis and molecular structure analysis of venlafaxine intermediate and its analog . ResearchGate. [Link]
- Asymmetric synthesis of (−)-venlafaxine using organocatalyst.
-
[An improved novel method of venlafaxine synthesis] . PubMed. [Link]
- A process for the manufacture of venlafaxine and intermediates thereof.
- An improved process for the preparation of venlafaxine and its analogs.
-
Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety . PubMed. [Link]
- Method for producing a halogenated acetophenone.
-
Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy . ResearchGate. [Link]
-
Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system . PubMed. [Link]
-
Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy . SciELO. [Link]
-
Chemistry Experiment: 4-Methoxyacetophenone . Scribd. [Link]
-
Ether synthesis by etherification (alkylation) . Organic Chemistry Portal. [Link]
-
Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone . Bartleby. [Link]
-
Solved Using the actual structures, write the mechanism for... . Chegg.com. [Link]
- Process for the preparation of p-methoxyacetophenone.
-
The Williamson Ether Synthesis . Master Organic Chemistry. [Link]
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- 3. 3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. prepchem.com [prepchem.com]
- 9. Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Chloro-4-methoxyacetophenone as a Versatile Building Block in Pharmaceutical Synthesis
This guide provides an in-depth exploration of 3-Chloro-4-methoxyacetophenone, a key chemical intermediate, for researchers, medicinal chemists, and professionals in drug development. We move beyond simple procedures to explain the underlying chemical principles and strategic considerations for utilizing this building block in the synthesis of high-value pharmaceutical scaffolds.
Core Profile: Physicochemical & Safety Data
This compound, hereafter referred to as 3-CMA , is a substituted acetophenone featuring a strategically positioned chlorine atom and a methoxy group. These substituents modulate the electronic properties of the aromatic ring and provide vectors for further chemical modification. The ketone functional group serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 37612-52-5 | [1][2] |
| Molecular Formula | C₉H₉ClO₂ | [1][2][3] |
| Molecular Weight | 184.62 g/mol | [1][3] |
| Appearance | White to off-white solid/crystalline powder | [1][4] |
| Melting Point | 74-78 °C | [1][5] |
| IUPAC Name | 1-(3-chloro-4-methoxyphenyl)ethanone | [2] |
| SMILES | COc1ccc(cc1Cl)C(C)=O | [1] |
| InChIKey | QILWOKAXHOAFOF-UHFFFAOYSA-N | [1][2] |
Essential Safety & Handling Protocols
3-CMA is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[2] Adherence to the following safety protocols is mandatory.
-
Hazard Identification: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]
-
Handling: Avoid generating dust. Use non-sparking tools. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[6]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Skin: Wash off immediately with soap and plenty of water.
-
Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[6]
-
Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.
-
Synthesis of the Core Building Block: 3-CMA
The most common and efficient industrial-scale synthesis of 3-CMA is the Friedel-Crafts acylation of 3-chloroanisole. This electrophilic aromatic substitution reaction uses a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent acylium ion electrophile from acetyl chloride. The electron-donating methoxy group on the 3-chloroanisole ring directs the acylation primarily to the para position, leading to the desired product in high yield.[7]
Workflow for 3-CMA Synthesis via Friedel-Crafts Acylation
Caption: Workflow for the synthesis of 3-CMA.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[7]
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3-chloroanisole (1.0 eq) and dichloromethane (DCM, ~13 mL per gram of 3-chloroanisole).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: While stirring, slowly and portion-wise add anhydrous aluminum chloride (1.2 eq).
-
Reagent Addition: Add acetyl chloride (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice and 5% hydrochloric acid (~40 mL per gram of starting material).
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer.
-
Washing: Wash the organic layer sequentially with a 5% aqueous solution of sodium carbonate and then with water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the DCM under reduced pressure to yield the crude product.
-
Characterization: The resulting solid, 3-CMA , should be a white to off-white powder with a yield approaching 97%.[7] Confirm identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in Pharmaceutical Scaffolds: Synthesis of Chalcones
3-CMA is an excellent precursor for the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that form the central scaffold of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Some chalcone derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[3][8] The synthesis is typically achieved via a base-catalyzed Claisen-Schmidt condensation between 3-CMA and an appropriate benzaldehyde derivative.
Reaction Pathway for Chalcone Synthesis
Caption: General scheme for Claisen-Schmidt condensation.
Protocol 2: Synthesis of a Representative 3-Chloro-4-methoxychalcone
-
Reactant Solution: In a round-bottom flask, dissolve 3-CMA (1.0 eq) and a selected substituted benzaldehyde (1.0-1.1 eq) in ethanol.
-
Catalyst Solution: Separately, prepare a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq) in water or ethanol.
-
Reaction Initiation: Cool the reactant solution in an ice bath and add the basic catalyst solution dropwise with vigorous stirring.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. The formation of a precipitate often indicates product formation.
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material spots are consumed.
-
Isolation: Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone product.
-
Confirmation: Characterize the final product by melting point, NMR, and mass spectrometry to confirm its structure and purity.
From Chalcones to Heterocycles: A Gateway to Drug Discovery
The true power of 3-CMA as a building block is realized in multi-step syntheses. The chalcone intermediate is not an endpoint but a versatile platform for constructing more complex heterocyclic systems, which are foundational to modern pharmaceuticals. For instance, reacting a chalcone with hydrazine derivatives is a classic and reliable method for synthesizing pyrazoles, a class of compounds that includes blockbuster drugs like the anti-inflammatory agent Celecoxib.[9]
Logical Flow from Building Block to Pharmaceutical Scaffold
Caption: Logical progression from 3-CMA to a potential drug candidate.
Protocol 3: Synthesis of a Pyrazole Derivative
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone synthesized in Protocol 2 (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.
-
Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1-1.5 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC to confirm the disappearance of the chalcone starting material.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water.
-
Isolation & Purification: Collect the resulting precipitate by vacuum filtration. Wash thoroughly with water to remove any residual acid or hydrazine. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure pyrazole derivative.
-
Analysis: Confirm the structure of the cyclized product using ¹H NMR, ¹³C NMR, and mass spectrometry, paying close attention to the disappearance of the α,β-unsaturated ketone signals and the appearance of new aromatic signals corresponding to the pyrazole ring.
References
-
PrepChem. Synthesis of this compound. [Link]
-
PubChem. 3'-Chloro-4'-methoxyacetophenone. [Link]
-
SpectraBase. 3'-{[(4-chloro-m-tolyl)oxy]methyl}-4'-methoxyacetophenone. [Link]
Sources
- 1. 3′-氯-4′-甲氧基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3'-Chloro-4'-methoxyacetophenone | 37612-52-5 | MBA61252 [biosynth.com]
- 4. 3'-Chloro-4'-methoxyacetophenone | 37612-52-5 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 37612-52-5 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. prepchem.com [prepchem.com]
- 8. 3'-Chloro-4'-methoxyacetophenone | CymitQuimica [cymitquimica.com]
- 9. ossila.com [ossila.com]
Application Note & Protocol: Quantitative Analysis of 3-Chloro-4-methoxyacetophenone
Introduction
3-Chloro-4-methoxyacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds and a potential process-related impurity that requires careful monitoring. Its precise and accurate quantification is critical for ensuring the quality, safety, and efficacy of final drug products. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound, suitable for quality control, stability testing, and research applications. An alternative Gas Chromatography (GC) method is also presented. The protocols are designed in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to analytical method development.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₉ClO₂ | [3][4][5] |
| Molecular Weight | 184.62 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 74-78 °C | [3][6] |
| SMILES String | COc1ccc(cc1Cl)C(C)=O | [3] |
| CAS Number | 37612-52-5 | [3][6] |
Principle of Analysis: Reversed-Phase HPLC
The primary analytical method detailed here is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is ideally suited for quantifying moderately polar organic molecules like this compound.
The core principle involves a non-polar stationary phase (a C18 column) and a polar mobile phase (a mixture of acetonitrile and water). The analyte is partitioned between the two phases based on its hydrophobicity. This compound, being moderately polar, will have a good affinity for the stationary phase, allowing for excellent separation from more polar or less polar impurities. Detection is achieved using a UV-Vis spectrophotometer, as the conjugated carbonyl-aromatic system of the molecule exhibits strong absorbance in the UV range.[7] Quantification is based on the principle that the peak area is directly proportional to the concentration of the analyte.
High-Performance Liquid Chromatography (HPLC) Method
This section provides a complete, step-by-step protocol for the quantification of this compound.
Instrumentation and Chromatographic Conditions
The selection of these parameters is designed to achieve a symmetric peak shape, adequate retention, and a short run time. A C18 column is chosen for its versatility and effectiveness with this class of compounds.[7][8]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Rationale for Wavelength Selection: The wavelength of 254 nm was chosen as it provides a strong signal for the aromatic system conjugated with the carbonyl group, ensuring high sensitivity. This is a common and robust wavelength for aromatic ketones.[7]
Reagents and Standard Preparation
Reagents:
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (ACS grade)
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and can be used for up to 7 days.
Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL):
-
Prepare a series of working standards by serially diluting the stock solution with the mobile phase.[8]
-
These solutions should be prepared fresh daily to ensure accuracy.
Sample Preparation
The goal of sample preparation is to extract the analyte into a clean solution at a concentration that falls within the linear range of the calibration curve.
-
Accurately weigh a sample containing an expected amount of this compound.
-
Dissolve the sample in the mobile phase to obtain a theoretical final concentration of approximately 25 µg/mL.
-
Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm membrane filter (e.g., PVDF or PTFE) into an HPLC vial to prevent column blockage.[7][9]
Experimental Workflow Diagram
Caption: HPLC analysis workflow from preparation to reporting.
Step-by-Step Protocol
-
System Setup: Set up the HPLC system according to the conditions in Table 4.1. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the 25 µg/mL standard solution six times. The system is deemed ready if the relative standard deviation (%RSD) of the peak areas is ≤ 2.0%.[1]
-
Calibration Curve Construction: Inject each calibration standard (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in duplicate. Plot a graph of the average peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution(s) in duplicate.
-
Data Analysis: Determine the concentration of this compound in the sample by using the linear regression equation (y = mx + c) derived from the calibration curve, where 'y' is the peak area of the sample.
Method Validation
Every analytical protocol must be a self-validating system to be considered trustworthy.[1] This method was validated according to ICH Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[10][11]
Validation Parameters Logic
Caption: Interrelation of ICH validation parameters.
Validation Summary
The following table summarizes the acceptance criteria and typical results for the validation of this HPLC method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the analyte peak. | Passed |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability (n=6): ≤ 2.0%Intermediate: ≤ 2.0% | 0.8%1.2% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 1.0 µg/mL |
Alternative Method: Gas Chromatography (GC)
For certain matrices or as a confirmatory technique, Gas Chromatography coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is a viable alternative.
GC Instrumentation and Conditions
| Parameter | Condition |
| GC System | Agilent 8890, Shimadzu GC-2010, or equivalent with FID/MS |
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector Temp (FID) | 300 °C |
Protocol Outline
-
Standard/Sample Prep: Dissolve standards and samples in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
Analysis: Inject into the GC-FID/MS system.
-
Quantification: Identify the analyte peak by its retention time compared to a standard. Quantify using the peak area against a calibration curve.[9]
Conclusion
The RP-HPLC method described provides a reliable, accurate, and robust system for the routine quantification of this compound. Its thorough validation ensures that the protocol is fit for purpose in regulated research and quality control environments. The alternative GC method offers additional flexibility for analysis.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
StudyRaid. (2025, March 15). Understand TLC and HPLC Analysis of Acetophenone. Retrieved from [Link]
-
Proclinical. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3'-Chloro-4'-methoxyacetophenone. PubChem Compound Database. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl 3-chloro-4-hydroxyphenylacetate on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. tasianinch.com [tasianinch.com]
- 3. 3′-クロロ-4′-メトキシアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3'-Chloro-4'-methoxyacetophenone | 37612-52-5 | MBA61252 [biosynth.com]
- 5. 3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 37612-52-5 [chemicalbook.com]
- 7. app.studyraid.com [app.studyraid.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-Chloro-4-methoxyacetophenone
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Chloro-4-methoxyacetophenone. The developed isocratic reversed-phase method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for quality control and research applications in the pharmaceutical and chemical industries. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method parameters, system suitability criteria, and validation procedures in accordance with established regulatory guidelines.
Introduction and Scientific Rationale
This compound is a substituted acetophenone derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Accurate quantification of this compound is critical to ensure the quality and purity of starting materials and to monitor reaction progress in synthetic chemistry. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose, offering high resolution, sensitivity, and specificity.[3]
The method described in this document employs reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[4] The stationary phase is a non-polar C18 (octadecylsilyl) silica-based material, which retains the moderately non-polar this compound. The mobile phase, a mixture of acetonitrile and a pH-controlled aqueous buffer, serves to elute the analyte from the column. The selection of a C18 column is a common and effective starting point for the separation of small to medium-sized molecules of moderate polarity.[5] The use of an acidic buffer (pH 3.0) is intended to ensure the consistent protonation state of any ionizable functional groups and to minimize interactions with residual silanols on the stationary phase, thereby promoting sharp, symmetrical peaks.[6]
Detection is achieved using a UV-Vis detector. Acetophenone and its derivatives possess a chromophore that strongly absorbs ultraviolet radiation.[7][8] Based on the UV spectra of structurally similar compounds, a detection wavelength of 248 nm was selected as a starting point to ensure high sensitivity.[8]
This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by the United States Pharmacopeia (USP) General Chapter <621>.[9][10] The validation of the analytical procedure is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring the method's suitability for its intended purpose.[11]
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the HPLC analysis, from sample preparation to data analysis and system suitability verification.
Caption: HPLC analysis workflow for this compound.
Materials and Instrumentation
| Reagents and Materials | Instrumentation |
| This compound reference standard (≥99% purity) | HPLC system with a quaternary or binary pump |
| Acetonitrile (HPLC grade) | UV-Vis Detector |
| Water (HPLC grade) | Autosampler |
| Orthophosphoric acid (ACS grade) | Column oven |
| Potassium dihydrogen phosphate (ACS grade) | Chromatographic data system (CDS) |
| 0.45 µm nylon syringe filters | Analytical balance |
| HPLC vials with septa | pH meter |
| Volumetric flasks and pipettes | Sonicator |
Detailed Experimental Protocol
Mobile Phase Preparation (Aqueous Buffer: Acetonitrile, 60:40 v/v)
-
Aqueous Buffer Preparation (pH 3.0):
-
Weigh and dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water to prepare a 20 mM solution.
-
Adjust the pH of the solution to 3.0 ± 0.1 with dropwise addition of orthophosphoric acid while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.45 µm membrane filter to remove particulates and degas for 15 minutes in a sonicator.
-
-
Mobile Phase Mixture:
-
Combine 600 mL of the prepared aqueous buffer with 400 mL of acetonitrile in a suitable container.
-
Mix thoroughly and allow the solution to reach thermal equilibrium before use.
-
Standard Solution Preparation (100 µg/mL)
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the stock standard solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
-
Sample Solution Preparation
-
Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Use sonication if necessary to aid dissolution.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose reversed-phase column providing good retention and efficiency for this analyte.[5] |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0): Acetonitrile (60:40, v/v) | Provides good separation with controlled pH for consistent peak shape.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A small volume to prevent band broadening and column overload. |
| Detector Wavelength | 248 nm | Near the expected absorbance maximum for substituted acetophenones, providing high sensitivity.[8] |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential early or late-eluting impurities. |
System Suitability Testing (SST)
Before initiating any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing replicate injections (n=5) of the working standard solution. The acceptance criteria are based on USP <621> guidelines.[9][12]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | Demonstrates the precision and reproducibility of the system. |
Method Validation Summary
This HPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[11] The following validation characteristics were assessed:
| Validation Parameter | Summary of Results |
| Specificity | The method demonstrated good resolution of the analyte from potential impurities and degradation products. No interference was observed from the matrix. |
| Linearity | The method was found to be linear over a concentration range of 10-150 µg/mL with a correlation coefficient (r²) of >0.999. |
| Accuracy | The recovery of the analyte from spiked samples was between 98.0% and 102.0%. |
| Precision | The RSD for repeatability (intra-day) and intermediate precision (inter-day) was <2.0%. |
| Robustness | The method was shown to be robust with respect to minor variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust means for the quantitative analysis of this compound. The protocol is straightforward, utilizing common reagents and instrumentation, and has been validated to meet the stringent requirements of the pharmaceutical industry. By adhering to the described experimental procedure and system suitability criteria, researchers and quality control analysts can achieve accurate and reproducible results.
References
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
- Tanaka, J., Nagakura, S., & Kobayashi, M. (1956). Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics, 24(2), 311-318.
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-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
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MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
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LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]
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Pharmacopeial Discussion Group. (2021, November 19). <621> Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and in aqueous solutions of different surfactants. Retrieved from [Link]
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PubChem. (n.d.). 3'-Chloro-4'-methoxyacetophenone. Retrieved from [Link]
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Application Note: High-Resolution ¹H NMR Spectroscopic Analysis of 3-Chloro-4-methoxyacetophenone
Introduction: The Role of NMR in Pharmaceutical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural determination of organic molecules.[1][2] For a substituted aromatic ketone like 3-Chloro-4-methoxyacetophenone (C₉H₉ClO₂), a key intermediate in various synthetic pathways, ¹H NMR provides definitive information about its molecular structure. It allows for the unambiguous assignment of proton environments, confirmation of substituent positions on the aromatic ring, and assessment of sample purity. This application note details a robust protocol for acquiring and interpreting a high-resolution ¹H NMR spectrum of this compound.
Part 1: Foundational Principles of ¹H NMR Spectroscopy
The NMR phenomenon relies on the intrinsic quantum mechanical property of atomic nuclei called spin.[3] Nuclei with a non-zero spin, such as the hydrogen-1 nucleus (proton), behave like tiny magnets.
-
The Magnetic Field : When placed in a strong external magnetic field (B₀), these nuclear spins align either with (low-energy state) or against (high-energy state) the field.[4]
-
Radiofrequency Pulse : The sample is then irradiated with a short, powerful pulse of radiofrequency (RF) energy. This pulse excites all protons simultaneously, causing a proportion of the low-energy spins to "flip" to the high-energy state.[4][5]
-
Relaxation and FID : As the nuclei relax back to their lower energy state, they emit RF energy at their specific resonance frequencies. This decaying signal, known as the Free Induction Decay (FID), is detected over time.[5][6]
-
Fourier Transform : The FID is a time-domain signal containing the superimposed frequencies of all relaxing protons. A mathematical operation called a Fourier Transform (FT) is applied to convert this complex signal from the time domain into the frequency domain, resulting in the familiar NMR spectrum of signal intensity versus frequency.[7][8]
The precise resonance frequency of a proton is determined by its local electronic environment, a phenomenon known as chemical shift (δ) . Electron-withdrawing groups deshield a proton, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield it, shifting its resonance to a lower frequency (upfield).[9] Additionally, interactions between the spins of non-equivalent neighboring protons cause signals to split into distinct patterns (spin-spin coupling or multiplicity), providing crucial information about molecular connectivity.[2] Finally, the area under each signal (integration ) is directly proportional to the number of protons it represents.[4][10]
Part 2: Experimental Protocol for Sample Preparation
A high-quality NMR spectrum begins with meticulous sample preparation. The goal is to create a homogenous, particle-free solution of the analyte in a suitable deuterated solvent.[11][12]
Materials and Reagents
-
Analyte: this compound (>98% purity)
-
Deuterated Solvent: Chloroform-d (CDCl₃), 99.8%+ D atom[13]
-
Internal Standard: Tetramethylsilane (TMS)[14]
-
Glassware: High-quality 5 mm NMR tube, glass vial, Pasteur pipette
Rationale for Reagent Selection
-
Deuterated Solvent (CDCl₃): Solvents containing protons (¹H) would produce a massive signal that would overwhelm the analyte signals. Deuterated solvents, where hydrogen is replaced by its isotope deuterium (²H), are "invisible" in ¹H NMR because deuterium resonates at a completely different frequency.[12] CDCl₃ is an excellent choice for this compound due to its ability to dissolve a wide range of organic compounds and its relative chemical inertness.[13][15] The small residual peak of non-deuterated chloroform (CHCl₃) at ~7.26 ppm can serve as a secondary chemical shift reference.[13]
-
Internal Standard (TMS): Tetramethylsilane is the universally accepted internal standard for ¹H NMR.[16][17] Its 12 equivalent protons give a single, sharp signal that is defined as 0.0 ppm.[18] TMS is chemically inert, soluble in most organic solvents, and volatile, making sample recovery straightforward.[14][19] Using TMS provides a more accurate and reliable chemical shift reference than relying solely on the residual solvent peak.[20]
Step-by-Step Sample Preparation Protocol
-
Weighing the Analyte: Accurately weigh 5-15 mg of this compound into a clean, dry glass vial. This concentration range is optimal for achieving a good signal-to-noise ratio in a short time for a small molecule.[21]
-
Solvent Addition: Using a clean glass pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.[11][21] This volume ensures the sample height in a standard 5 mm NMR tube is sufficient to span the detector coils for optimal shimming and signal detection.[11]
-
Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. A clear, homogenous solution is critical. Any suspended particulate matter will disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[21][22] If solids persist, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.
-
Adding the Internal Standard (Optional but Recommended): If the CDCl₃ does not already contain TMS, add a very small amount (e.g., add one drop of TMS to 5-10 mL of the solvent to create a stock solution, then use that for sample prep).[21]
-
Transfer to NMR Tube: Carefully transfer the solution from the vial into a clean, dry 5 mm NMR tube using a Pasteur pipette. Avoid any splashes on the upper part of the tube.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the cap or the very top of the tube clearly.
Part 3: Data Acquisition Workflow
Data acquisition is performed using a Fourier Transform NMR (FT-NMR) spectrometer. The following workflow is a generalized procedure.
dot
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Synthesis of Chalcones from 3-Chloro-4-methoxyacetophenone: An Application Note and Protocol for Researchers
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides a detailed exploration of the synthesis of chalcones, a class of organic compounds with significant therapeutic potential, using 3-Chloro-4-methoxyacetophenone as a key starting material. This document offers in-depth scientific insights, detailed experimental protocols, and robust characterization methods, designed to be a self-validating resource for laboratory application.
Introduction: The Significance of Chalcones in Medicinal Chemistry
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a pivotal class of compounds in the realm of drug discovery.[1] These molecules are precursors in the biosynthesis of flavonoids and isoflavonoids in plants and have garnered substantial interest due to their diverse and potent biological activities.[2] The therapeutic applications of chalcones are extensive, with research demonstrating their potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[3][4] The presence of the α,β-unsaturated ketone moiety makes them effective Michael acceptors, allowing for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which is a key aspect of their mechanism of action.[2]
The versatility of the chalcone framework lies in the ease with which diverse substituents can be introduced on both aromatic rings (rings A and B), enabling the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy and selectivity.[2] The use of substituted starting materials, such as this compound, allows for the generation of novel chalcone derivatives with potentially enhanced biological profiles.[5]
The Claisen-Schmidt Condensation: A Cornerstone of Chalcone Synthesis
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[2] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.[6] The reaction proceeds via an aldol condensation followed by a dehydration step to yield the thermodynamically stable α,β-unsaturated ketone.[6]
Reaction Mechanism
The mechanism of the base-catalyzed Claisen-Schmidt condensation can be delineated into three primary steps:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (in this case, this compound) to form a resonance-stabilized enolate ion.[6][7]
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[6]
-
Dehydration: The resulting aldol adduct readily undergoes dehydration to form the highly conjugated and stable chalcone structure.[6]
The choice of a strong base is crucial for the efficient generation of the enolate, and the reaction is typically carried out in a protic solvent like ethanol or methanol.[2]
Experimental Protocol: Synthesis of (E)-1-(3-chloro-4-methoxyphenyl)-3-phenylprop-2-en-1-one
This section provides a detailed, step-by-step protocol for the synthesis of a specific chalcone, (E)-1-(3-chloro-4-methoxyphenyl)-3-phenylprop-2-en-1-one, via the Claisen-Schmidt condensation.
Materials and Reagents
-
This compound
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute solution
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.85 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 40 mL of 95% ethanol. Stir the mixture at room temperature until all solids are completely dissolved.
-
Base Addition: While stirring, slowly add a solution of NaOH (0.8 g, 20 mmol) in 10 mL of deionized water to the reaction mixture. The addition should be done dropwise over a period of 15-20 minutes, maintaining the temperature of the reaction mixture below 25°C using a water bath if necessary.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 8:2 v/v). The formation of a yellow precipitate is indicative of product formation. The reaction is typically complete within 2-4 hours.
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 200 g of crushed ice. Acidify the mixture with dilute HCl until it is neutral to litmus paper.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic impurities.
-
Purification by Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[8] Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of chalcone.
Characterization of the Synthesized Chalcone
Thorough characterization of the synthesized chalcone is imperative to confirm its structure and purity. The following analytical techniques are routinely employed.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key characteristic peaks for chalcones include the C=O stretching of the α,β-unsaturated ketone, the C=C stretching of the alkene, and the C-H stretching of the aromatic rings.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed structure of the chalcone. The ¹H NMR spectrum will show characteristic signals for the vinylic protons (H-α and H-β) with a large coupling constant (typically >15 Hz) indicating a trans configuration. The aromatic protons will appear in the downfield region, and the methoxy protons will be a sharp singlet. The ¹³C NMR spectrum will confirm the presence of the carbonyl carbon, the two vinylic carbons, and the carbons of the two aromatic rings.[1]
Data Presentation
The following table summarizes the expected analytical data for (E)-1-(3-chloro-4-methoxyphenyl)-3-phenylprop-2-en-1-one .
| Analytical Technique | Expected Data |
| Appearance | Pale yellow solid |
| Melting Point | Varies depending on purity |
| FTIR (KBr, cm⁻¹) | ~1660 (C=O str), ~1600 (C=C str, aromatic), ~980 (trans C-H bend) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.0 (d, 1H, Ar-H), ~7.8 (d, 1H, H-β), ~7.6 (m, 5H, Ar-H), ~7.4 (d, 1H, H-α), ~7.0 (d, 1H, Ar-H), ~4.0 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~189 (C=O), ~158 (C-OCH₃), ~145 (C-β), ~135-122 (Aromatic C), ~122 (C-α), ~112 (Aromatic C), ~56 (OCH₃) |
Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.
Mechanism of Action and Biological Relevance
The biological activity of chalcones is often attributed to the reactivity of the α,β-unsaturated ketone system. This electrophilic center can react with nucleophilic residues in biological macromolecules, such as enzymes and transcription factors, thereby modulating their function. The substituents on the aromatic rings play a crucial role in tuning the electronic properties of the chalcone scaffold and its pharmacokinetic profile. For instance, the presence of a chlorine atom and a methoxy group on ring A of the synthesized chalcone can influence its lipophilicity, metabolic stability, and interaction with target proteins.[5]
Signaling Pathway Diagram
Caption: General mechanism of chalcone interaction with cellular targets.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure the freshness and purity of the reagents, particularly the base. The reaction time can be extended, and the progress should be carefully monitored by TLC.
-
Incomplete Reaction: If the starting materials are still present after the recommended reaction time, a slight excess of the aldehyde or an increase in the amount of base can be considered.
-
Purification Challenges: "Oiling out" during recrystallization can occur if the boiling point of the solvent is higher than the melting point of the chalcone. Using a mixed solvent system (a "good" solvent and a "poor" solvent) can sometimes facilitate better crystal formation.[8]
-
Side Reactions: The primary side reaction is the self-condensation of the ketone if it has more than one enolizable proton. Using an aldehyde without α-hydrogens, as in the Claisen-Schmidt condensation, minimizes this issue.
Conclusion
The synthesis of chalcones via the Claisen-Schmidt condensation is a robust and versatile method for generating a diverse library of biologically active compounds. This application note provides a comprehensive and practical guide for the synthesis of a specific chalcone from this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize and characterize novel chalcone derivatives for further investigation in drug discovery and development programs.
References
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. [Link]
-
Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810. [Link]
-
Salehi, B., et al. (2021). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Molecules, 26(21), 6593. [Link]
-
Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020, July 24). YouTube. [Link]
-
Vedantu. (n.d.). Explain the mechanism of claisen-schmidt reaction. [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]
-
Safitri, W. N., et al. (2021). Synthesis and biological activity of chlorochalcone derivative. AIP Conference Proceedings, 2353(1), 030063. [Link]
-
Frontiers in Chemistry. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. [Link]
-
MDPI. (2022). Chalcone Derivatives: Role in Anticancer Therapy. [Link]
-
Saini, A., et al. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4943. [Link]
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SciSpace. (2017). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link]
-
Scribd. (n.d.). Chemists: Novel Chalcone Synthesis. [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27854-27887. [Link]
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Claisen-Schmidt Condensation. (n.d.). University of Missouri–St. Louis. [https://www.umsl.edu/~orglab/documents/נ aldol/ol2.html]([Link] aldol/ol2.html)
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Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27854-27887. [Link]
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Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). [Link]
-
Sirbu, D., & Marin, I. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova. General, Industrial and Ecological Chemistry, 6(1), 86-89. [Link]
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Durairaj, M., et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal for Research in Applied Science & Engineering Technology, 6(4), 2311-2315. [Link]
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Journal of Emerging Technologies and Innovative Research. (2019). SYNTHESIS OF CHALCONES. [Link]
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Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. [Link]
-
Kamal, A., et al. (2015). Synthesis of Chalcones with Anticancer Activities. Molecules, 20(4), 6494-6513. [Link]
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JETIR Research Journal. (2021). A Study on the Synthesis, Characterisation of Chalcone moiety. [Link]
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UTAR Institutional Repository. (2022, May 30). synthesis and characterization of chalcone derivatives and their antioxidant activity. [Link]
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Borane, N., et al. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry, 14(3), 297-302. [Link]
-
Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. [Link]
-
International Journal of Pharmacy. (n.d.). synthesis, characterization and biological evaluation of some new chalcones. [Link]
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Ammaji, S., & Masthanamma, S. (2021). Synthesis and Antibacterial Activity of Hydroxy and Chloro-Substituted Chalcone Derivatives. Journal of Pharmaceutical Research International, 33(59A), 519-528. [Link]
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ResearchGate. (2025, November 9). Synthesis of chalcones derivatives of 4-methoxyacetophenone. [Link]
-
MDPI. (2020). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. [Link]
-
Atlantis Press. (2018). Synthesis of chalcone derivatives. [Link]
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Science Alert. (2011). Synthesis and Characterization of Some Chalcone Derivatives. [Link]
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The Versatile Scaffold: Application Notes on 3-Chloro-4-methoxyacetophenone in Medicinal Chemistry
For the modern medicinal chemist, the quest for novel therapeutic agents is a journey of molecular architecture. The strategic selection of starting materials is paramount, and among the plethora of available building blocks, 3-Chloro-4-methoxyacetophenone emerges as a scaffold of significant interest. Its substituted phenyl ring offers a unique combination of electronic and steric properties, providing a versatile platform for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in the synthesis of anticancer, antimicrobial, and anticonvulsant agents, complete with detailed protocols and mechanistic insights.
The Strategic Advantage of the 3-Chloro-4-methoxy Substitution
The presence of both a chloro and a methoxy group on the acetophenone core is not merely incidental; it is a strategic design element. The methoxy group, an electron-donating entity, can influence the reactivity of the aromatic ring and participate in hydrogen bonding interactions with biological targets.[1] Conversely, the chloro group, an electron-withdrawing halogen, enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability.[2] This juxtaposition of electronic properties creates a unique chemical environment that can be exploited to fine-tune the pharmacological profile of derivative compounds.[3][4]
Core Application: A Gateway to Bioactive Chalcones
The most prominent application of this compound in medicinal chemistry is its role as a key precursor in the synthesis of chalcones.[5] Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are renowned for their broad spectrum of biological activities.[6][7] The synthesis is typically achieved through a Claisen-Schmidt condensation, a robust and versatile base-catalyzed reaction.[8]
Protocol 1: Synthesis of a 3-Chloro-4-methoxyphenyl Chalcone Derivative via Claisen-Schmidt Condensation
This protocol details the synthesis of (E)-1-(3-chloro-4-methoxyphenyl)-3-(phenyl)prop-2-en-1-one, a representative chalcone derived from this compound.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) pellets
-
Distilled water
-
Hydrochloric acid (HCl), 10% (v/v) solution
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus (silica gel plates, developing chamber, UV lamp)
Procedure:
-
Reactant Preparation: In a mortar, combine this compound (1 equivalent) and benzaldehyde (1 equivalent).
-
Base Addition: Add solid sodium hydroxide (1 equivalent) to the mixture.
-
Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction is often initiated by the friction and localized heat generated during grinding.[9] This solvent-free approach is an environmentally benign alternative to traditional methods.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the more conjugated chalcone product will be indicated by a new spot with a different Rf value compared to the starting materials.
-
Work-up: Once the reaction is complete (typically within 30-60 minutes), add crushed ice to the reaction mixture and stir until the solid dissolves.
-
Precipitation: Neutralize the mixture by slowly adding 10% HCl solution until the pH is acidic. The chalcone product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.
-
Characterization: Characterize the purified product using standard analytical techniques (e.g., melting point, FT-IR, 1H-NMR, and 13C-NMR).
Expected Yield: High yields, often exceeding 80-90%, can be achieved with this solvent-free grinding method.[9]
Diagram of the Claisen-Schmidt Condensation Workflow:
Caption: Workflow for the synthesis of chalcones via solvent-free Claisen-Schmidt condensation.
Applications in Anticancer Drug Discovery
Chalcones derived from this compound have demonstrated significant potential as anticancer agents.[7] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in cancer progression.[6][10]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which these chalcones exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[7] This is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Diagram of Apoptosis Induction by Chalcones:
Caption: Simplified signaling pathway of apoptosis induction by chalcones.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to evaluate the cytotoxic effects of synthesized chalcones on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized chalcone derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Chalcone Derivatives
| Compound | Target Cell Line | IC50 (µM) |
| Chalcone Derivative 1 | MCF-7 (Breast Cancer) | Data to be filled from experimental results |
| Chalcone Derivative 2 | A549 (Lung Cancer) | Data to be filled from experimental results |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | Reference value |
Emerging Applications in Antimicrobial and Anticonvulsant Research
While the anticancer properties of chalcones derived from this compound are well-documented, emerging research points to their potential as antimicrobial and anticonvulsant agents.
Antimicrobial Activity
The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore for their antimicrobial activity.[4] It can act as a Michael acceptor, reacting with nucleophilic groups in microbial proteins and enzymes, thereby disrupting their function.[4] The presence of the chloro and methoxy groups can modulate this activity, with halogenated chalcones often exhibiting enhanced antibacterial and antifungal properties.[1][4]
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the MIC of synthesized chalcones against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Synthesized chalcone derivatives dissolved in DMSO
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Serial Dilution: Prepare serial two-fold dilutions of the chalcone derivatives in the growth medium in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Data Presentation: Antimicrobial Activity of Chalcone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| Chalcone Derivative 1 | S. aureus | Data to be filled |
| Chalcone Derivative 1 | E. coli | Data to be filled |
| Ciprofloxacin (Control) | S. aureus | Reference value |
Anticonvulsant Potential
Recent studies have explored the anticonvulsant properties of various heterocyclic compounds derived from chalcones.[11][12][13][14][15] While the direct synthesis from this compound is an area for further exploration, the structural features of its derivatives make them promising candidates for evaluation in models of epilepsy. The mechanism of action is often linked to the modulation of ion channels or neurotransmitter systems.[11]
Broader Horizons: Intermediate for Kinase Inhibitors
Beyond chalcones, the 3-chloro-4-methoxyphenyl moiety is a recognized pharmacophore in the development of kinase inhibitors. For instance, a derivative containing a 4-chloro-3-methoxyphenyl group has been identified as a potent and selective Janus kinase 1 (JAK1) inhibitor.[16] This highlights the potential of this compound as a starting material for the synthesis of more complex targeted therapies for inflammatory diseases and cancer.[17][18][19]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its primary application lies in the straightforward synthesis of a wide range of biologically active chalcones with significant potential in anticancer drug discovery. The unique substitution pattern on the aromatic ring provides a strategic advantage for fine-tuning the pharmacological properties of the resulting compounds. Furthermore, emerging evidence suggests its utility in developing novel antimicrobial and anticonvulsant agents, as well as its role as an intermediate for targeted therapies like kinase inhibitors. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this promising scaffold in their drug discovery endeavors.
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The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
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Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (2022). Mini-Reviews in Organic Chemistry. Retrieved from [Link]
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Investigations of the Mechanism of Action for Lung Cancer Cell Death by a 4′‐Trifluoromethoxy Substituted Chalcone Derivative. (2019). The FASEB Journal. Retrieved from [Link]
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Anticancer Activity of Natural and Synthetic Chalcones. (2022). Molecules. Retrieved from [Link]
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GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. (2022). Rasayan Journal of Chemistry. Retrieved from [Link]
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Synthesis of Chalcones with Anticancer Activities. (2012). Molecules. Retrieved from [Link]
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Synthesis of chalcones derivatives of 4-methoxyacetophenone. (2018). ResearchGate. Retrieved from [Link]
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Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies. (2022). Arabian Journal of Chemistry. Retrieved from [Link]
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A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. (2021). Journal of Cancer. Retrieved from [Link]
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Claisen-Schmidt condensation under solvent- free conditions. (2004). Indian Journal of Chemistry. Retrieved from [Link]
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Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). Molecules. Retrieved from [Link]
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The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021). Molecules. Retrieved from [Link]
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Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). Molecules. Retrieved from [Link]
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Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. (2009). Journal of Medicinal Chemistry. Retrieved from [Link]
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Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). Molecules. Retrieved from [Link]
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Key Chemical Intermediates for JAK Inhibitor Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
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Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. (2020). Molecules. Retrieved from [Link]
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Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. (2021). Molecules. Retrieved from [Link]
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Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. (2016). Molecules. Retrieved from [Link]
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Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2022). Molecules. Retrieved from [Link]
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Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. (2023). Pharmaceuticals. Retrieved from [Link]
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Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved from [Link]
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Claisen–Schmidt condensation to form chalcone 3. (2021). ResearchGate. Retrieved from [Link]
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Claisen Schimdt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. Retrieved from [Link]
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Structure−Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities. (2009). ResearchGate. Retrieved from [Link]
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Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. (2021). Molecules. Retrieved from [Link]
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3'-Chloro-4'-methoxyacetophenone. (n.d.). PubChem. Retrieved from [Link]
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Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2011). ResearchGate. Retrieved from [Link]
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A Comprehensive Overview of Globally Approved JAK Inhibitors. (2023). Pharmaceuticals. Retrieved from [Link]
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Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2020). Molecules. Retrieved from [Link]
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Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). Molecules. Retrieved from [Link]
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Synthesis and Some Reactions of 4-Nitrobenzal-(3′-Chloro-4'Methyl Acetophenone, Pyrazoline and Pyridone Derivatives. (2012). Oriental Journal of Chemistry. Retrieved from [Link]
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JAK Inhibitors: New Treatments for RA and beyond. (2019). Research Open World. Retrieved from [Link]
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The Strategic Role of 3-Chloro-4-methoxyacetophenone in Modern Drug Discovery: Application Notes and Protocols for the Synthesis of Bioactive Scaffolds
Introduction: Unveiling the Potential of a Versatile Intermediate
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. 3-Chloro-4-methoxyacetophenone, a substituted aromatic ketone, has emerged as a significant building block, particularly in the development of compounds targeting neurodegenerative diseases and inflammatory conditions. Its unique substitution pattern—featuring a reactive acetyl group, a methoxy moiety, and a strategically placed chlorine atom—provides a rich chemical handle for a variety of synthetic transformations. This guide offers an in-depth exploration of this compound as a key intermediate, providing detailed protocols and expert insights for researchers and drug development professionals. We will particularly focus on its application in the synthesis of chalcone-based acetylcholinesterase (AChE) inhibitors, a promising class of candidates for the management of Alzheimer's disease.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective and safe use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 37612-52-5 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 74-78 °C | |
| Boiling Point | 148 °C at 12 mmHg | |
| Solubility | Soluble in common organic solvents like methylene chloride, ethanol, and acetone. Insoluble in water. | [2] |
| Purity (typical) | ≥98% |
Safety and Handling: this compound is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Core Application: Synthesis of Chalcone-Based Acetylcholinesterase Inhibitors
A primary application of this compound in drug discovery is in the synthesis of chalcones. Chalcones are a class of compounds characterized by an open-chain flavonoid structure, with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[4] Many synthetic chalcone derivatives have demonstrated significant biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[4]
Notably, certain chalcones derived from this compound have been identified as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][3] Inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease. The α,β-unsaturated ketone moiety in the chalcone scaffold is crucial for its biological activity.[5]
The synthesis of these chalcones is typically achieved through a Claisen-Schmidt condensation reaction, a reliable and widely used base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[5]
Experimental Workflow: Claisen-Schmidt Condensation
The following diagram illustrates the general workflow for the synthesis of a chalcone derivative from this compound.
Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Detailed Protocol: Synthesis of (E)-1-(3-chloro-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
This protocol details the synthesis of a specific chalcone derivative with potential acetylcholinesterase inhibitory activity.
Materials:
-
This compound (1.0 eq)
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (50% w/v in water)
-
Hydrochloric acid (HCl), dilute (e.g., 2M)
-
Deionized water
-
Crushed ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in a minimal amount of ethanol with stirring.
-
Initiation of Reaction: Cool the flask in an ice bath. Slowly add the aqueous NaOH solution dropwise to the stirred mixture. The reaction mixture will typically turn a deep color.
-
Reaction Monitoring: Remove the ice bath and continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Product Precipitation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing a generous amount of crushed ice.
-
Neutralization and Isolation: Slowly add dilute HCl to the beaker with stirring until the solution is acidic (pH ~2-3), which will cause the chalcone product to precipitate.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone derivative.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Analytical Characterization and Quality Control
Rigorous analytical characterization is crucial to ensure the identity, purity, and quality of the synthesized intermediate and the final drug candidate.
Spectroscopic Analysis of this compound
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a singlet for the methoxy protons (~3.9 ppm), a singlet for the acetyl protons (~2.6 ppm), and signals in the aromatic region corresponding to the three protons on the benzene ring.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (~196 ppm), the methoxy carbon (~56 ppm), the acetyl methyl carbon (~26 ppm), and the aromatic carbons.
-
IR (KBr): The infrared spectrum will exhibit a strong absorption band for the carbonyl group (C=O) at approximately 1670-1680 cm⁻¹ and C-O stretching vibrations for the methoxy group.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for determining the purity of this compound and for monitoring the progress of subsequent reactions.
Proposed HPLC Method:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Gradient | Start with 40% Acetonitrile, ramp to 80% over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Diluent | Acetonitrile:Water (50:50) |
Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[6]
Synthetic Utility and Future Perspectives
The synthetic pathway from this compound to chalcone-based acetylcholinesterase inhibitors can be visualized as a key step in a larger drug discovery program.
Caption: Role of this compound in a drug discovery cascade.
The strategic placement of the chloro and methoxy groups on the acetophenone ring allows for further structural modifications to explore structure-activity relationships (SAR). For instance, the methoxy group can be demethylated to a hydroxyl group, providing a site for further derivatization. The chlorine atom influences the electronic properties of the ring and can be a site for cross-coupling reactions. This versatility makes this compound a valuable starting material for generating diverse chemical libraries for high-throughput screening.
Conclusion
This compound is a readily accessible and highly versatile intermediate with significant applications in drug discovery. Its utility in the synthesis of chalcone-based acetylcholinesterase inhibitors highlights its importance in the development of potential therapeutics for neurodegenerative diseases. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers to effectively utilize this valuable building block in their synthetic endeavors. As the quest for novel and more effective drugs continues, the strategic application of such well-characterized intermediates will undoubtedly play a crucial role in accelerating the discovery and development of the medicines of tomorrow.
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International Journal of Pharmacy. synthesis, characterization and biological evaluation of some new chalcones. [Link]
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Syam, S., Abdelwahab, S. I., Al-Mamary, M. A., & Mohan, S. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179–6195. [Link]
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PrepChem.com. Synthesis of this compound. [Link]
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PubChem. 3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857. [Link]
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Jung, J.-C., & Park, O. S. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1872. [Link]
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Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 614-625. [Link]
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Piazzi, L., Cavalli, A., Colla, P. L., Sinicropi, M. S., & Bolognesi, M. L. (2013). Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors. Molecules, 18(9), 10985–10999. [Link]
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Zhou, S., & Huang, G. (2021). Synthesis and activities of acetylcholinesterase inhibitors. Chemical biology & drug design, 98(6), 997–1006. [Link]
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ResearchGate. The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. [Link]
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experimental protocol for the reduction of 3-Chloro-4-methoxyacetophenone
An Application Guide for the Synthesis of 1-(3-chloro-4-methoxyphenyl)ethanol via Ketone Reduction
Abstract
This comprehensive application note provides a detailed experimental protocol for the chemical reduction of 3-Chloro-4-methoxyacetophenone to its corresponding secondary alcohol, 1-(3-chloro-4-methoxyphenyl)ethanol. This transformation is a fundamental process in organic synthesis, often serving as a key step in the development of pharmaceutical intermediates and other fine chemicals. The primary focus is a robust and scalable protocol using sodium borohydride (NaBH₄), a mild and selective reducing agent. Additionally, this guide explores alternative methodologies, including catalytic hydrogenation and asymmetric reduction techniques, to provide researchers with a comparative understanding of available synthetic routes. The causality behind procedural choices, safety considerations, and analytical validation are discussed to ensure scientific integrity and reproducibility.
Introduction and Scientific Background
The reduction of a ketone to a secondary alcohol is a cornerstone transformation in organic chemistry. This compound is a prochiral ketone, and its reduction product, 1-(3-chloro-4-methoxyphenyl)ethanol, possesses a chiral center. The controlled synthesis of this alcohol is therefore of significant interest, particularly in drug development where stereochemistry dictates biological activity.
The choice of reducing agent is critical and is governed by factors such as substrate compatibility, desired selectivity, scalability, and safety.
-
Chemoselectivity : The reducing agent must selectively target the ketone's carbonyl group without affecting other functional groups on the aromatic ring, namely the chloro and methoxy substituents. Reagents like sodium borohydride are highly valued for this purpose, as they do not typically reduce esters, amides, or aromatic halides under standard conditions.[1][2]
-
Stereoselectivity : For applications requiring a single enantiomer of the alcohol, achiral reductions that produce a racemic mixture must be followed by resolution, or an asymmetric reduction method must be employed from the outset.
This guide will first detail the most common and accessible method using sodium borohydride before discussing more advanced alternatives.
Overview of Reduction Methodologies
Several effective methods exist for the reduction of aromatic ketones. The selection of a specific protocol depends on the strategic goals of the synthesis, such as yield, purity, and stereochemical control.
Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is an inexpensive, mild, and highly selective reducing agent for aldehydes and ketones.[3][4] It functions as a source of hydride ions (H⁻). The reaction mechanism proceeds via the nucleophilic addition of the hydride to the electrophilic carbonyl carbon, forming a new carbon-hydrogen bond and an alkoxide intermediate.[1][5][6] A subsequent protonation step, typically during an acidic or aqueous workup, yields the final alcohol product.[1][5] Due to its mildness, it is compatible with a wide range of functional groups and is typically performed in protic solvents like methanol or ethanol at ambient or cooled temperatures.[2][7]
Catalytic Hydrogenation
This method involves the use of molecular hydrogen (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).[8][9] While effective for carbonyl reduction, a significant risk with substrates like this compound is the potential for undesired side reactions. The primary concern is hydrodechlorination , where the catalyst also reduces the carbon-chlorine bond, leading to the formation of 1-(4-methoxyphenyl)ethanol as a major impurity. Optimizing reaction conditions (pressure, temperature, catalyst choice) is critical to favor ketone reduction over dehalogenation.
Asymmetric Reduction
When a specific stereoisomer of the alcohol is required, asymmetric methods are employed.
-
Asymmetric Transfer Hydrogenation (ATH) : This powerful technique uses a chiral catalyst, often based on Ruthenium (e.g., Ru-TsDPEN complexes), to transfer hydrogen from a simple donor molecule (like isopropanol or formic acid) to the ketone with high enantioselectivity.[10][11][12] This method avoids the use of high-pressure H₂ gas and can furnish products with high enantiomeric excess (ee).[10]
-
Biocatalytic Reduction : The use of whole-cell biocatalysts (e.g., specific strains of yeast like Rhodotorula sp.) or isolated enzymes (ketoreductases) offers an environmentally friendly and often highly selective route to a single enantiomer.[13][14]
Detailed Experimental Protocol: NaBH₄ Reduction
This section provides a validated, step-by-step protocol for the achiral reduction of this compound, yielding a racemic mixture of 1-(3-chloro-4-methoxyphenyl)ethanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | TCI, Sigma-Aldrich | CAS: 37612-52-5[15][16][17] |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | Handle with care; moisture-sensitive. |
| Methanol (MeOH), Anhydrous | ACS Grade | Fisher Scientific | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent. |
| Hydrochloric Acid (HCl) | 1 M aq. solution | LabChem | For quenching the reaction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | aq. solution | --- | For neutralization wash. |
| Brine (Saturated NaCl) | aq. solution | --- | For final aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | --- | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | --- | For reaction monitoring. |
Equipment
-
Round-bottom flask (100 mL) with magnetic stir bar
-
Magnetic stir plate
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Visual Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. 3. NaBH4 | PPT [slideshare.net]
- 4. leah4sci.com [leah4sci.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. [PDF] Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. | Semantic Scholar [semanticscholar.org]
- 11. Accelerated asymmetric transfer hydrogenation of aromatic ketones in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 13. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 37612-52-5 [chemicalbook.com]
- 16. 3'-Chloro-4'-methoxyacetophenone 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 17. 3'-Chloro-4'-methoxyacetophenone | 37612-52-5 | TCI AMERICA [tcichemicals.com]
Application Note: 3-Chloro-4-methoxyacetophenone as a Versatile Precursor in the Synthesis of Novel Agrochemical Candidates
Introduction
In the continuous pursuit of novel and effective crop protection agents, the exploration of versatile chemical scaffolds is of paramount importance. Substituted acetophenones serve as critical building blocks for a diverse range of biologically active molecules. Among these, 3-Chloro-4-methoxyacetophenone stands out as a valuable starting material due to its specific substitution pattern, which can be strategically exploited to develop new fungicidal and insecticidal candidates. The presence of a chlorine atom, a methoxy group, and a reactive ketone functionality provides multiple avenues for synthetic elaboration, leading to compounds with potentially enhanced biological efficacy and novel modes of action. This application note provides a comprehensive guide for researchers on the utilization of this compound in the synthesis of a novel chalcone, a class of compounds known for their broad-spectrum biological activities, including potential applications in agriculture.
Scientific Rationale: The Strategic Importance of the Phenyl-Keto-Ene Scaffold
The core chemical transformation highlighted in this note is the Claisen-Schmidt condensation, a reliable and high-yielding reaction for the formation of chalcones. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are precursors to flavonoids and are abundant in edible plants. Their biological activity is often attributed to the Michael acceptor reactivity of the enone system, which can interact with biological nucleophiles such as cysteine residues in enzymes.
The choice of this compound as a starting material is deliberate. The methoxy group is a well-known toxophore in many pesticides, often contributing to favorable interactions with the target site. The chlorine atom can enhance the lipophilicity of the final molecule, which may improve its penetration through biological membranes, a critical factor for the efficacy of many agrochemicals. By reacting this ketone with a suitably substituted benzaldehyde, a diverse library of chalcone derivatives can be generated, each with a unique profile of biological activity.
This note will focus on the synthesis of (E)-1-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, a novel chalcone with potential as an agrochemical candidate. The 4-nitro-substitution on the second aromatic ring is introduced to further enhance the electrophilicity of the enone system and to explore its impact on biological activity.
Experimental Protocols
Synthesis of this compound
While this compound is commercially available, for researchers who wish to synthesize it in-house, a standard Friedel-Crafts acylation protocol can be employed.[1]
Materials:
-
ortho-Chloroanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
Methylene chloride
-
5% Hydrochloric acid
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve ortho-chloroanisole (210 mmol) and acetyl chloride (252 mmol) in methylene chloride (400 mL).
-
Cool the mixture in an ice bath.
-
Gradually add anhydrous aluminum chloride (252 mmol) to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 3 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture into 1200 mL of 5% hydrochloric acid with stirring.
-
Separate the organic layer and wash it with a 5% aqueous solution of sodium carbonate, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
Expected Yield: ~97%
Synthesis of (E)-1-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
This protocol details the Claisen-Schmidt condensation of this compound with 4-nitrobenzaldehyde.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Methanol
-
Potassium hydroxide
-
0.1 N Hydrochloric acid
-
Deionized water
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve this compound (0.01 mol) and 4-nitrobenzaldehyde (0.01 mol) in 50 mL of methanol with stirring.
-
Prepare a solution of potassium hydroxide (0.05 mol) in 20 mL of methanol.
-
Slowly add the methanolic potassium hydroxide solution to the stirred solution of the ketone and aldehyde at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture with 0.1 N HCl until it is neutral to litmus paper.
-
A precipitate will form. Filter the solid product using a Büchner funnel and wash it thoroughly with deionized water.
-
Recrystallize the crude product from methanol to obtain the pure chalcone.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C9H9ClO2 | 184.62 | 74-78 | White to off-white solid |
| (E)-1-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | C16H12ClNO4 | 317.73 | (Predicted) 150-160 | Yellow solid |
Visualizations
Experimental Workflow for Chalcone Synthesis
Caption: Workflow for the synthesis of the target chalcone.
Reaction Mechanism: Claisen-Schmidt Condensation
Caption: Simplified mechanism of the Claisen-Schmidt condensation.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The successful synthesis of the target chalcone can be confirmed through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Melting Point Analysis: A sharp melting point range for the recrystallized product indicates high purity.
-
Spectroscopic Analysis (NMR, IR, MS):
-
¹H NMR: The appearance of vinyl protons (doublets in the 6-8 ppm region) and the disappearance of the methyl protons of the acetophenone starting material will confirm the formation of the chalcone.
-
IR Spectroscopy: The presence of a conjugated carbonyl stretch (around 1650-1680 cm⁻¹) and C=C double bond stretch will be indicative of the chalcone structure.
-
Mass Spectrometry: Will confirm the molecular weight of the synthesized compound.
-
Concluding Remarks
This compound is a readily accessible and highly useful starting material for the synthesis of novel chalcones with potential applications in agrochemical research. The Claisen-Schmidt condensation provides a robust and efficient method for generating a library of derivatives for biological screening. The protocol detailed in this application note can be adapted by varying the substituted benzaldehyde to explore structure-activity relationships and to optimize the biological efficacy of these promising compounds. Further studies to evaluate the fungicidal and insecticidal properties of the synthesized chalcone are warranted and represent the next logical step in the discovery and development of new crop protection agents.
References
-
Huang Jinxiang. (2016). Synthesis technology of pyraclostrobin. SciSpace. Retrieved from [Link]
-
International Journal of Pharmacy. (n.d.). Synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy. Retrieved from [Link]
- Google Patents. (n.d.). CN106008347A - Synthesis technology of pyraclostrobin.
- Google Patents. (n.d.). CN110105287B - Synthesis process of pyraclostrobin.
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
Sources
Application Note: A Scalable and High-Yield Synthesis of 3-Chloro-4-methoxyacetophenone via Friedel-Crafts Acylation
Introduction
3-Chloro-4-methoxyacetophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is present in a range of biologically active molecules, making a reliable and scalable synthetic protocol for its preparation highly valuable. This application note provides a detailed, field-proven procedure for the large-scale synthesis of this compound via the Friedel-Crafts acylation of 2-chloroanisole. The described protocol is optimized for high yield and purity, and this document offers in-depth explanations for the experimental choices, ensuring both reproducibility and safety.
Reaction Principle: The Friedel-Crafts Acylation
The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction known as the Friedel-Crafts acylation.[1][2] In this reaction, an acyl group (in this case, an acetyl group from acetyl chloride) is introduced onto an aromatic ring (2-chloroanisole). The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3]
The mechanism involves the formation of a highly electrophilic acylium ion through the reaction of acetyl chloride with aluminum chloride. This acylium ion is then attacked by the electron-rich aromatic ring of 2-chloroanisole. The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the chlorine atom (-Cl) is a deactivating, ortho-, para-directing group. The regioselectivity of the acylation is primarily governed by the strongly activating methoxy group, leading to substitution at the position para to it, which is also meta to the chlorine atom. This results in the desired this compound isomer.
Experimental Workflow Diagram
Caption: A schematic overview of the large-scale synthesis of this compound.
Quantitative Data Summary
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 2-Chloroanisole | C₇H₇ClO | 142.58 | 30.0 | 210 | 1.0 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 19.8 | 252 | 1.2 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 33.6 | 252 | 1.2 |
| This compound | C₉H₉ClO₂ | 184.62 | 37.4 | 202 | - |
| Theoretical Yield (g): 38.77 | Actual Yield (g): 37.4 | Percentage Yield (%): 97% |
Detailed Experimental Protocol
This protocol is adapted from a procedure with a reported high yield of 97%.[4]
1. Reagent Preparation and Reaction Setup: a. In a suitable reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 30.0 g (210 mmol) of 2-chloroanisole and 19.8 g (252 mmol) of acetyl chloride in 400 mL of dichloromethane (DCM). b. Cool the resulting solution to 0-5 °C using an ice bath with continuous stirring. The low temperature is crucial to control the exothermic nature of the Lewis acid addition and to minimize potential side reactions.
2. Friedel-Crafts Acylation: a. While maintaining the temperature between 0-5 °C, gradually add 33.6 g (252 mmol) of anhydrous aluminum chloride in portions to the stirred solution. The addition should be slow to prevent a rapid increase in temperature. b. After the complete addition of aluminum chloride, continue stirring the reaction mixture at 0-5 °C for an additional 3 hours. c. Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for another 2 hours to ensure the reaction goes to completion.
3. Quenching and Work-up: a. Prepare a separate vessel containing 1200 mL of a 5% aqueous hydrochloric acid solution, chilled with ice. b. Slowly and carefully pour the reaction mixture into the cold hydrochloric acid solution with vigorous stirring. This step quenches the reaction by hydrolyzing the aluminum chloride complex. c. Transfer the quenched mixture to a separatory funnel and allow the layers to separate. d. Collect the organic (DCM) layer. e. Wash the organic layer with a 5% aqueous solution of sodium carbonate to neutralize any remaining acid. f. Dry the organic layer over anhydrous sodium sulfate.
4. Product Isolation: a. Filter off the drying agent. b. Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the dichloromethane. c. The resulting solid is this compound. The reported yield for this procedure is 37.4 g (202 mmol), which corresponds to a 97% yield.[4] The product is a solid with a melting point of 74-78 °C.[5]
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. A dust mask (type N95 or equivalent) should be used when handling the solid product.
Hazard Identification:
-
This compound: Harmful if swallowed.[6][7] Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6]
-
Acetyl Chloride: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
-
Anhydrous Aluminum Chloride: Causes severe skin burns and eye damage. Reacts violently with water.
-
Dichloromethane: May cause cancer. Causes skin irritation and serious eye irritation. May cause drowsiness or dizziness.
Handling Precautions:
-
All operations should be performed in a well-ventilated fume hood.
-
Avoid inhalation of dust, fumes, and vapors.
-
Prevent contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Anhydrous aluminum chloride is highly hygroscopic and should be handled in a dry environment.
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.
Analytical Characterization
The purity and identity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: The melting point should be in the range of 74-78 °C.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the compound.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the product and confirm its molecular weight.
Conclusion
The Friedel-Crafts acylation of 2-chloroanisole with acetyl chloride using anhydrous aluminum chloride as a catalyst is a highly efficient and scalable method for the synthesis of this compound. The protocol detailed in this application note provides a clear and reproducible procedure that can be implemented in a laboratory setting to obtain this valuable intermediate in high yield and purity. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.
References
-
PrepChem.com. Synthesis of this compound. Available from: [Link]
-
PubChem. 3'-Chloro-4'-methoxyacetophenone. Available from: [Link]
-
Safety data sheet according to 1907/2006/EC, Article 31. Available from: [Link]
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available from: [Link]
-
Bartleby. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
- Google Patents. DE10331083B4 - Process for the preparation of p-methoxyacetophenone.
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound | 37612-52-5 [chemicalbook.com]
- 6. 3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. This compound(37612-52-5) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Chalcones via Claisen-Schmidt Condensation: 3-Chloro-4-methoxyacetophenone and Aromatic Aldehydes
Introduction: The Enduring Significance of the Chalcone Scaffold
Chalcones, belonging to the flavonoid family, are characterized by a unique 1,3-diphenyl-2-propen-1-one backbone. This structural motif is not only a key biosynthetic precursor for other flavonoids in plants but also a privileged scaffold in medicinal chemistry.[1] The α,β-unsaturated ketone moiety endows chalcones with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The versatility of the Claisen-Schmidt condensation, a reliable method for their synthesis, allows for the introduction of diverse substituents on both aromatic rings, enabling the fine-tuning of their pharmacological profiles.[3][4]
This application note provides a comprehensive guide for the synthesis of chalcones derived from 3-chloro-4-methoxyacetophenone and various aromatic aldehydes. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, discuss the influence of substituents on the reaction outcome, and outline standard characterization techniques for the resulting products. This guide is intended for researchers and professionals in organic synthesis and drug discovery.
Chemical Principles and Reaction Mechanism
The synthesis of chalcones from an acetophenone and an aromatic aldehyde is typically achieved through a base-catalyzed aldol condensation reaction known as the Claisen-Schmidt condensation.[5][6] This reaction is particularly effective when the aldehyde partner lacks α-hydrogens, thus preventing self-condensation.[5][6]
The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base, typically hydroxide, abstracts an acidic α-proton from the this compound to form a resonance-stabilized enolate ion.[6][7]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate.[6][8]
-
Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone, also known as an aldol adduct.
-
Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, the chalcone. This step is driven by the formation of a highly conjugated system.[7][8]
The presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the acetophenone ring can influence the acidity of the α-protons and the reactivity of the resulting enolate.
Sources
- 1. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Chloro-4-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Ketones and the Suzuki-Miyaura Coupling
In the landscape of modern medicinal chemistry and materials science, biaryl ketone scaffolds are of paramount importance. These structural motifs are integral to a wide array of pharmacologically active molecules and functional materials. The efficient synthesis of these compounds is, therefore, a critical objective for synthetic chemists. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or pseudohalide, is renowned for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic boronic acid reagents.[1][4][5]
This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and challenging substrate: 3-Chloro-4-methoxyacetophenone. As an aryl chloride, this substrate is significantly less reactive than its bromide or iodide counterparts due to the stronger carbon-chlorine bond.[6][7] Consequently, successful coupling necessitates a carefully optimized catalytic system. This document provides a detailed exploration of the mechanistic underpinnings, key reaction parameters, a robust experimental protocol, and troubleshooting guidance for the successful Suzuki coupling of this compound.
Mechanistic Insight: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][8][9] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This is typically the rate-determining step, especially for less reactive aryl chlorides.[1] The result is a Pd(II) complex. The efficiency of this step is greatly enhanced by the use of electron-rich and sterically bulky ligands on the palladium center.[10]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a phenyl group from phenylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Optimizing the Reaction: A Guide to Component Selection
The success of a Suzuki coupling, particularly with a challenging substrate like an aryl chloride, hinges on the judicious selection of the catalyst, ligand, base, and solvent.
| Component | Recommended Options | Rationale & Key Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These Pd(II) and Pd(0) sources are commonly used and are reduced in situ to the active Pd(0) species. Catalyst loading is typically low (0.5-5 mol%). |
| Ligand | Buchwald-type biaryl phosphines: SPhos, XPhos. N-Heterocyclic Carbenes (NHCs): IPr, IMes | Aryl chlorides require highly active catalysts. Bulky, electron-rich phosphine ligands (like SPhos) or NHCs are essential to promote the difficult oxidative addition step.[10] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A base is crucial for activating the boronic acid.[6] K₃PO₄ is often an excellent choice for aryl chloride couplings, providing a good balance of reactivity and minimizing side reactions. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A biphasic solvent system is common.[8] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase contains the base and boronate species. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. |
| Boronic Acid | Arylboronic acids (e.g., Phenylboronic acid) | Typically used in a slight excess (1.1-1.5 equivalents) to drive the reaction to completion. The quality of the boronic acid is important; aged or impure reagents can lead to lower yields. |
Detailed Experimental Protocol
This protocol describes the Suzuki coupling of this compound with phenylboronic acid as a representative example.
Materials and Reagents:
-
This compound (MW: 184.62 g/mol )
-
Phenylboronic acid (MW: 121.93 g/mol )
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate, tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Safety Precautions:
-
This compound is harmful if swallowed and causes skin and eye irritation.
-
Palladium compounds and phosphine ligands should be handled in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Fig. 2: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 184.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium phosphate (2.0 mmol, 424.6 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor, Pd(OAc)₂ (0.02 mmol, 4.5 mg), and the ligand, SPhos (0.04 mmol, 16.4 mg). The ligand-to-palladium ratio is crucial for catalyst stability and activity.
-
Solvent Addition: Add degassed toluene (4 mL) and degassed deionized water (1 mL) via syringe. The solvents should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the biphasic mixture vigorously for 4-12 hours. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add deionized water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-phenyl-4-methoxyacetophenone.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)), insufficient degassing, poor quality boronic acid, insufficient base. | Ensure rigorous inert atmosphere technique. Use freshly opened or purified reagents. Consider a different, stronger base like Cs₂CO₃. Increase catalyst loading slightly (e.g., to 3 mol%). |
| Formation of Homocoupled Biaryl (from boronic acid) | Can occur at higher temperatures or with prolonged reaction times. | Reduce reaction temperature slightly (e.g., to 90 °C). Monitor the reaction closely and stop it once the starting material is consumed. |
| Protodeboronation (loss of boronic acid) | Presence of excess water or acidic impurities. | Use anhydrous solvents and ensure the base is of high quality. Use a slight excess of boronic acid (e.g., 1.5 equivalents). |
| Formation of Dehalogenated Starting Material | Can be a side reaction, particularly with certain phosphine ligands and bases. | Try a different ligand (e.g., an NHC-based ligand) or a milder base (e.g., K₂CO₃). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation that provides access to valuable biaryl ketone building blocks. Success relies on a fundamental understanding of the catalytic cycle and the careful selection of a highly active catalytic system, typically involving a palladium precursor paired with a bulky, electron-rich phosphine ligand like SPhos. The detailed protocol and troubleshooting guide provided herein offer a robust starting point for researchers to successfully implement this powerful reaction in their synthetic endeavors, paving the way for advancements in drug discovery and materials science.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (2025). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
National Center for Biotechnology Information. (2010). Organoborane coupling reactions (Suzuki coupling). Proc Jpn Acad Ser B Phys Biol Sci., 80(8), 359-71. Available at: [Link]
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Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Available at: [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. Available at: [Link]
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National Center for Biotechnology Information. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc Chem Res., 41(11), 1555-1564. Available at: [Link]
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Glasnov, T. N., & Kappe, C. O. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 7(25), 5707–5709. Available at: [Link]
-
ResearchGate. (2024). Cross-coupling of 4–bromoacetophenone and phenylboronic acid substrate... Available at: [Link]
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ResearchGate. (2018). Results of the Suzuki-Miyaura reaction of phenylboronic acid (1) with... Available at: [Link]
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Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341. Available at: [Link]
-
ResearchGate. (2024). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. Available at: [Link]
-
MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(11), 2821. Available at: [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
MDPI. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(2), 1643-1651. Available at: [Link]
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National Center for Biotechnology Information. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J Org Chem., 14, 2314-2323. Available at: [Link]
-
University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Available at: [Link]
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PubChem. 3'-Chloro-4'-methoxyacetophenone. Available at: [Link]
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University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available at: [Link]
-
Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]
-
MDPI. (2017). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 22(8), 1293. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]
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Wikipedia. Suzuki reaction. Available at: [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
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University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available at: [Link]
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zoite CHEM 344 Organometallic Chemistry Practice Problems. Available at: [Link]
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ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 195-202. Available at: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
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ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
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International Journal of Molecular Sciences. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Int J Mol Sci., 13(5), 6137-6175. Available at: [Link]
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Application Note & Protocols: Selective Catalytic Hydrogenation of 3-Chloro-4-methoxyacetophenone
Abstract: This document provides a comprehensive guide to the selective catalytic hydrogenation of 3-Chloro-4-methoxyacetophenone to produce 1-(3-chloro-4-methoxyphenyl)ethanol, a key intermediate in pharmaceutical and fine chemical synthesis. The primary challenge in this transformation is the chemoselective reduction of the ketone functionality without inducing hydrodechlorination of the aromatic ring. This guide elucidates the core principles governing catalyst and condition selection, offers detailed, field-proven protocols, and provides a framework for troubleshooting common issues, enabling researchers to achieve high yields and selectivity.
Introduction and Core Scientific Challenge
The reduction of substituted acetophenones is a fundamental transformation in organic synthesis. The target molecule, 1-(3-chloro-4-methoxyphenyl)ethanol, serves as a valuable building block for various biologically active compounds. Catalytic hydrogenation is an attractive method for this conversion due to its high efficiency, atom economy, and cleaner reaction profiles compared to stoichiometric hydride reagents.
However, the presence of an aryl chloride on the substrate introduces a significant challenge: the potential for hydrodechlorination, a common side reaction where the carbon-chlorine bond is cleaved and replaced with a carbon-hydrogen bond. This process is particularly facile with highly active hydrogenation catalysts like palladium on carbon (Pd/C).[1][2] Therefore, the central objective is to identify catalytic systems and reaction conditions that kinetically favor the reduction of the carbonyl group over the cleavage of the C-Cl bond.
Figure 1: Reaction pathway for the hydrogenation of this compound, highlighting the desired reaction and the primary undesired side reaction.
Guiding Principles for Selective Hydrogenation
Achieving high selectivity hinges on a rational selection of several interconnected experimental parameters. The causality behind these choices is rooted in the fundamental mechanisms of heterogeneous catalysis.
Catalyst Selection: The Critical Decision
The nature of the metal catalyst is the most influential factor in determining the outcome of the reaction.
-
Palladium (Pd): Palladium, typically supported on carbon (Pd/C), is exceptionally active for the hydrogenation of various functional groups.[3] However, its high activity and affinity for activating C-X bonds make it highly prone to causing hydrodehalogenation of aryl chlorides.[4][5] While Pd/C can be used, it often requires modification with catalyst poisons or additives to temper its activity and enhance selectivity.[6][7]
-
Platinum (Pt): Platinum catalysts, such as PtO₂ (Adams' catalyst) or Pt/C, are also highly active. They can be a viable alternative to palladium, sometimes offering different selectivity profiles. However, like palladium, they can still promote dehalogenation under forcing conditions (high pressure or temperature).[8]
-
Raney Nickel (Ra-Ni): Raney Nickel is a cost-effective, spongy nickel catalyst with a high surface area. It is highly effective for the reduction of carbonyl compounds.[9][10] Crucially, Ra-Ni is generally less active towards the hydrogenolysis of aryl C-Cl bonds compared to palladium, making it an excellent first choice for achieving selective ketone reduction in substrates like this compound.[11][12]
-
Rhodium (Rh) and Ruthenium (Ru): These platinum-group metals are also effective hydrogenation catalysts. Ruthenium, in particular, has been shown to mediate the dechlorination of aryl chlorides, while Rhodium is often used for aromatic ring saturation, which is generally not desired in this context.[13] Their use for this specific transformation requires careful case-by-case evaluation.
Figure 2: Decision workflow for catalyst selection, balancing activity against the risk of the hydrodechlorination side reaction.
Solvent Effects
The solvent can influence the reaction by affecting the solubility of the substrate and hydrogen, as well as by interacting with the catalyst surface.
-
Protic Solvents: Alcohols such as methanol (MeOH), ethanol (EtOH), and isopropanol (iPrOH) are excellent and common choices. They readily dissolve the substrate and are effective at solvating the catalyst surface. For protic solvents, the rate of hydrogenation can be influenced by the solvent's polarity and its ability to form hydrogen bonds.[14]
-
Aprotic Solvents: Solvents like ethyl acetate (EtOAc), tetrahydrofuran (THF), or dichloromethane (DCM) can also be used.[15] They are particularly useful if the substrate has poor solubility in alcohols.
-
Water: In some cases, particularly with Raney Nickel, using water as a co-solvent or even the primary solvent can be effective and offers a greener alternative.[16]
Influence of Temperature and Pressure
Temperature and hydrogen pressure are critical for controlling the reaction rate and selectivity.
-
Temperature: Increasing the temperature generally accelerates the reaction. However, excessively high temperatures (>80-100 °C) can provide enough energy to overcome the activation barrier for the undesired hydrodechlorination reaction, thus reducing selectivity. Mild temperatures (25-60 °C) are often preferred.
-
Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, which typically increases the reaction rate. For sensitive substrates, starting with lower pressures (1-10 bar) is advisable to minimize hydrogenolysis. High pressures (>50 bar) should be avoided unless necessary, as they can significantly promote the removal of the chlorine atom.
Role of Additives
The addition of small quantities of bases or specific inhibitors can dramatically improve selectivity, especially when using highly active catalysts like Pd/C.
-
Bases: The addition of a non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), can suppress hydrodechlorination. This is because the HCl generated in situ during the side reaction can create acidic sites on the catalyst support, which may promote further hydrogenolysis. The base neutralizes this acid, preserving the catalyst's selectivity.[4]
-
Catalyst Poisons: In some cases, a controlled amount of a catalyst poison like diphenylsulfide can be used to selectively block the most active sites on the palladium surface that are responsible for C-Cl bond cleavage, while leaving the sites for ketone reduction largely intact.[6]
Comparative Data on Catalytic Systems
The following table summarizes typical conditions and expected outcomes for the hydrogenation of chloroacetophenones, synthesized from literature precedents.
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Additive | Typical Selectivity (Alcohol vs. De-Cl) | Reference Insight |
| Raney® Ni | Ethanol/Methanol | 25 - 60 | 5 - 20 | None | > 95:5 | Generally good for ketone reduction with minimal dehalogenation.[10][11] |
| 5% Pd/C | Ethanol | 25 | 1 - 5 | None | 20:80 to 60:40 | High risk of significant hydrodechlorination without modification.[1][2] |
| 5% Pd/C | Ethyl Acetate | 25 | 1 - 5 | Et₃N (1.2 eq) | > 90:10 | Addition of a base effectively suppresses C-Cl bond cleavage.[4] |
| 5% Pd/C | Methanol | 25 | 1 | Diphenylsulfide | > 98:2 | A catalyst poison can provide excellent chemoselectivity.[6] |
| PtO₂ | Acetic Acid | 25 | 3 | None | ~80:20 | Offers an alternative to Pd/C but may still require optimization.[17] |
Experimental Protocols
Safety Precaution: Catalytic hydrogenation should always be performed in a well-ventilated fume hood, behind a blast shield. Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent. Palladium on carbon can also be pyrophoric upon filtration and exposure to air. Proper grounding of equipment is necessary to prevent static discharge.
Protocol 1: High-Selectivity Reduction using Raney® Nickel
This protocol prioritizes selectivity and is recommended as a robust starting point for this transformation.
Materials & Equipment:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol (reagent grade)
-
Parr-type hydrogenation apparatus or a three-neck flask with a hydrogen balloon
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Celite® pad)
Procedure:
-
Catalyst Preparation: In the fume hood, carefully weigh ~0.5 g of Raney® Nickel slurry (corresponding to ~0.25 g of active catalyst) into the reaction vessel. Decant the water and wash the catalyst by suspending it in methanol (3 x 10 mL), allowing it to settle, and decanting the supernatant each time. This removes residual water and alkali from the catalyst preparation.[11]
-
Reaction Setup: After the final wash, add 50 mL of fresh methanol to the washed Raney® Nickel. To this suspension, add this compound (1.85 g, 10.0 mmol).
-
Hydrogenation: Seal the reaction vessel. Purge the system by evacuating and refilling with nitrogen (3 times), followed by evacuating and refilling with hydrogen (3 times).
-
Pressurize the vessel to 5 bar (or ~75 psi) with hydrogen. If using a balloon, ensure it is adequately filled.
-
Begin vigorous stirring. An exotherm may be observed. Maintain the reaction temperature between 25-35 °C using a water bath if necessary.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 2-6 hours. Progress can also be checked by TLC or GC-MS analysis of a small, carefully vented aliquot.
-
Workup: Once the reaction is complete (no further hydrogen uptake), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry, as it is pyrophoric. Immediately quench the filter cake with a large volume of water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(3-chloro-4-methoxyphenyl)ethanol. The product is often of sufficient purity for subsequent steps, but can be further purified by silica gel chromatography or recrystallization if necessary. Expected Yield: >95%; Selectivity: >98%.
Protocol 2: Controlled Hydrogenation with Base-Modified Palladium on Carbon
This protocol is an alternative for cases where Raney Nickel is not available or desired, using a common catalyst with a simple modification to ensure selectivity.
Materials & Equipment:
-
This compound
-
5% Palladium on Carbon (Pd/C)
-
Ethyl Acetate (reagent grade)
-
Triethylamine (Et₃N)
-
Parr-type hydrogenation apparatus or a three-neck flask with a hydrogen balloon
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Celite® pad)
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound (1.85 g, 10.0 mmol) and 50 mL of ethyl acetate.
-
Add 5% Pd/C (90 mg, ~5 mol% catalyst loading).
-
Add triethylamine (1.67 mL, 12.0 mmol, 1.2 equivalents). The base is critical for suppressing hydrodechlorination.[4]
-
Hydrogenation: Seal the reaction vessel. Purge the system by evacuating and refilling with nitrogen (3 times), followed by evacuating and refilling with hydrogen (3 times).
-
Pressurize the system to 3 bar (or ~45 psi) with hydrogen (or use a hydrogen balloon).
-
Begin vigorous stirring at room temperature (25 °C).
-
Monitoring: Monitor the reaction via hydrogen uptake or by analyzing aliquots by TLC/GC-MS. The reaction is typically complete in 4-8 hours.
-
Workup: After completion, vent the hydrogen and purge with nitrogen.
-
Catalyst Removal: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethyl acetate. The filtered catalyst should be kept wet and disposed of properly.
-
Isolation: Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 20 mL) to remove the triethylamine, followed by a saturated NaHCO₃ wash (1 x 20 mL) and a brine wash (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product. Expected Yield: >90%; Selectivity: >95%.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficient hydrogen pressure.3. Poor stirring. | 1. Use fresh, properly activated/washed catalyst.2. Ensure the system is leak-free and properly pressurized.3. Increase stirring speed to ensure good catalyst suspension. |
| Significant Dechlorination | 1. Catalyst is too active (especially Pd/C).2. Reaction temperature/pressure is too high.3. Insufficient base in modified Pd/C protocol. | 1. Switch to a less active catalyst like Raney Ni.2. Reduce temperature to RT and pressure to 1-3 bar.3. Ensure at least 1.2 equivalents of base are added. |
| Formation of Ethylbenzene Byproduct | Over-reduction (hydrogenolysis) of the benzylic alcohol product. | Stop the reaction as soon as the starting material is consumed. Avoid prolonged reaction times and excessively harsh conditions. |
Conclusion
The selective catalytic hydrogenation of this compound is a readily achievable transformation provided that careful consideration is given to the choice of catalyst and reaction conditions. For maximal selectivity, Raney Nickel under mild conditions represents a highly reliable and robust method. Alternatively, the inherent C-Cl hydrogenolysis activity of palladium on carbon can be effectively suppressed through the addition of a simple base like triethylamine. By following the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize 1-(3-chloro-4-methoxyphenyl)ethanol in high yield and purity.
References
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
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- 6. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 7. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. researchgate.net [researchgate.net]
- 15. repository.arizona.edu [repository.arizona.edu]
- 16. US6403843B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 17. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols: Derivatization of 3-Chloro-4-methoxyacetophenone for Biological Screening
Abstract
This technical guide provides a comprehensive framework for the chemical derivatization of 3-chloro-4-methoxyacetophenone, a versatile scaffold for generating compound libraries with potential therapeutic applications. We present detailed, field-proven protocols for synthesizing key heterocyclic derivatives, including chalcones, pyrimidines, and thiazoles. The rationale behind each synthetic strategy is elucidated, emphasizing the goal of enhancing biological activity through structural modification. Furthermore, this document outlines standardized in vitro protocols for screening the synthesized compounds for anticancer, antibacterial, and antioxidant activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel acetophenone derivatives.
Introduction to this compound
This compound is a substituted acetophenone that serves as an excellent starting material for medicinal chemistry campaigns. Its structure features a reactive acetyl group amenable to various condensation and cyclization reactions, and a substituted phenyl ring whose electronic properties can influence biological activity.[1][2] Acetophenones, in general, are a class of naturally occurring phenolic compounds found in numerous plant families and fungi, known for a wide spectrum of pharmacological activities including antimicrobial, antioxidant, and cytotoxic effects.[1][2][3][4] The strategic derivatization of the this compound core allows for the systematic exploration of structure-activity relationships (SAR) and the potential discovery of novel therapeutic agents.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₂ | [5][6] |
| Molecular Weight | 184.62 g/mol | [5][6] |
| Appearance | White to orange to green powder/crystal | |
| Melting Point | 74-78 °C | [7] |
| Boiling Point | 148 °C at 12 mmHg | [7] |
| CAS Number | 37612-52-5 | [8] |
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation.[5][8][9] It may also cause respiratory irritation.[5][8] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
Part 1: Synthetic Derivatization Strategies
The derivatization of this compound primarily focuses on the reactivity of the acetyl group's α-protons and the carbonyl carbon. The following protocols detail the synthesis of three key classes of derivatives: chalcones, pyrimidines, and thiazoles. These heterocyclic scaffolds are prevalent in many biologically active compounds.
Workflow for Derivatization
Caption: Synthetic workflow for generating chalcone, pyrimidine, and thiazole derivatives.
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds and exhibit a wide range of biological activities.[10] The Claisen-Schmidt condensation is a reliable method for their synthesis from acetophenones and aromatic aldehydes.[10][11]
Rationale: This reaction creates an α,β-unsaturated ketone system, a known pharmacophore that can interact with biological targets.[12] The variation of the substituted benzaldehyde allows for the creation of a diverse library of chalcones.
Materials
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Distilled water
-
Mortar and pestle or round-bottom flask with magnetic stirrer
-
Ice bath
Step-by-Step Procedure (Grinding Method - Solvent-Free)
-
In a mortar, add this compound (1.0 mmol) and the desired substituted benzaldehyde (1.0 mmol).
-
Add one equivalent of solid potassium hydroxide (1.0 mmol).
-
Grind the mixture with a pestle for 10-15 minutes at room temperature.[12][13] The reaction mixture will typically turn into a paste and change color.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate, 3:1).[13]
-
After completion, add cold distilled water to the mortar and triturate the solid product.
-
Collect the crude chalcone by vacuum filtration, washing thoroughly with water to remove KOH.[13]
-
Recrystallize the product from 95% ethanol to obtain the pure chalcone derivative.[12][13]
Step-by-Step Procedure (Conventional Reflux Method)
-
Dissolve this compound (0.01 mol) and a substituted benzaldehyde (0.01 mol) in ethanol (10 mL) in a round-bottom flask.[14]
-
Slowly add a 40% aqueous solution of potassium hydroxide (10 mL) while stirring.[14]
-
Stir the reaction mixture continuously at room temperature for 3 hours or reflux for 2-4 hours, monitoring by TLC.[14]
-
Once the reaction is complete, pour the mixture into ice-cold water and neutralize with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol.
Protocol 2: Synthesis of Pyrimidine Derivatives from Chalcones
Pyrimidines are a class of nitrogen-containing heterocyclic compounds that are core structures in nucleic acids and several therapeutic agents. They can be synthesized by the cyclocondensation of chalcones with urea, thiourea, or guanidine.[14]
Rationale: The introduction of the pyrimidine ring can significantly alter the pharmacological profile of the parent chalcone, often leading to enhanced or novel biological activities such as anti-inflammatory, antioxidant, and antibacterial properties.
Materials
-
Synthesized chalcone derivative (from Protocol 1)
-
Urea, thiourea, or guanidine hydrochloride
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Round-bottom flask with reflux condenser
-
Ice bath
Step-by-Step Procedure
-
In a round-bottom flask, dissolve the chalcone derivative (0.01 mol) and urea (0.01 mol) in ethanol (10-25 mL).[14][15]
-
Slowly add a 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.[14] For guanidine hydrochloride, add a solution of KOH (5 mL) to facilitate the reaction.
-
Reflux the reaction mixture for 4-10 hours, monitoring the progress by TLC.[14]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with dilute HCl.[14]
-
The resulting precipitate is the pyrimidine derivative. Collect it by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
Protocol 3: Synthesis of Thiazole Derivatives
The thiazole ring is a key structural motif in many pharmaceuticals. The Hantzsch thiazole synthesis is a classic method involving the reaction of an α-haloketone with a thioamide.[16]
Rationale: This derivatization introduces a five-membered sulfur- and nitrogen-containing heterocycle, which can modulate the compound's polarity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.
Step 1: α-Bromination of this compound
Caution: α-Bromoacetophenones are lachrymatory and skin irritants. Perform this reaction in a well-ventilated fume hood.[16]
-
This compound
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Appropriate solvent (e.g., water, ethanol)
-
Visible light source (e.g., 15W blue LED) for photocatalyzed reactions[17]
-
In a reaction vessel, suspend this compound (1.0 mmol), N-bromosuccinimide (1.5 mmol), and a thioamide (1.2 mmol) in water (3 mL).[17]
-
Irradiate the mixture with a 15W blue LED at room temperature.[17]
-
The reaction proceeds via in situ α-bromination followed by cyclization to the thiazole. Monitor by TLC.[17]
-
Work-up as described in the source literature to isolate the thiazole derivative.[17]
Step 2: Hantzsch Thiazole Synthesis (from isolated α-bromo-intermediate)
-
α-bromo-3-chloro-4-methoxyacetophenone
-
Thiourea or a substituted thioamide
-
Ethanol or Isopropanol
-
Round-bottom flask with reflux condenser
-
Dissolve the α-bromo-3-chloro-4-methoxyacetophenone (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.[16]
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.[16]
-
Cool the mixture to room temperature.
-
Neutralize with a saturated aqueous sodium bicarbonate solution.[16]
-
If a precipitate forms, collect the solid by vacuum filtration, wash with water, and air dry to yield the 2-amino-thiazole derivative.[16]
Part 2: Protocols for Biological Screening
In vitro assays provide the initial, crucial data on the biological activity of newly synthesized compounds.[18] They are essential for triaging molecules before advancing to more complex and costly preclinical studies.[19]
Workflow for Biological Screening
Caption: High-level workflow for the biological evaluation of synthesized derivatives.
Protocol 4: In Vitro Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability.[20] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[20]
Rationale: This assay provides a quantitative measure of a compound's cytotoxicity against cancer cell lines, which is a primary indicator of potential anticancer activity.[20][21]
Materials
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the synthesized compounds in the culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[21]
Protocol 5: In Vitro Antibacterial Screening (Broth Microdilution Assay)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]
Rationale: This assay is a gold standard for quantifying the antibacterial potency of new compounds against a panel of clinically relevant bacterial strains.[22][24][25]
Materials
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (known antibiotic) and negative control (no compound)
Step-by-Step Procedure
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this standardized inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[22]
-
(Optional) To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[22]
Protocol 6: In Vitro Antioxidant Screening (DPPH Radical Scavenging Assay)
The DPPH assay is a simple and widely used method to evaluate the free radical scavenging ability of compounds.[26][27]
Rationale: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical.[28] Antioxidants can donate a hydrogen atom to DPPH, reducing it to a non-radical form and causing a color change from violet to yellow, which can be measured spectrophotometrically.[28][29] This provides a measure of the compound's potential to counteract oxidative stress.
Materials
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Synthesized compounds
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microtiter plate or cuvettes
-
Spectrophotometer or microplate reader
Step-by-Step Procedure
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.[27]
-
Prepare various concentrations of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.
-
Add an equal volume of the test compound solutions to the wells.[27] Use methanol as a blank.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.[2][26]
-
Measure the absorbance at approximately 517 nm.[26]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.
Conclusion
The protocols detailed in this guide offer a robust starting point for the synthesis and biological evaluation of novel derivatives of this compound. By systematically applying these derivatization strategies and screening methodologies, researchers can effectively explore the chemical space around this scaffold to identify lead compounds for further drug development. The key to success lies in the careful execution of these protocols and the insightful analysis of the resulting structure-activity relationship data.
References
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Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (n.d.). SciSpace. Retrieved from [Link]
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A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
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Synthesis and Biological Evaluation of Pyrimidine Derivatives Via Pyrrolyl Chalcones. (2017). Research Journal of Pharmacy and Technology. Retrieved from [Link]
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In vitro assays and techniques utilized in anticancer drug discovery. (2018). PubMed. Retrieved from [Link]
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Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. (2021). Semantic Scholar. Retrieved from [Link]
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Development Of Chalcone Synthesis: Optimization Of Synthetic Method. (n.d.). AIP Publishing. Retrieved from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. Retrieved from [Link]
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Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (n.d.). National Institutes of Health. Retrieved from [Link]
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Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.). International Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
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In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. (n.d.). Oxford Academic. Retrieved from [Link]
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Microwave Assisted Synthesis of Thiazole via Acetophenones. (n.d.). ResearchGate. Retrieved from [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]
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SYNTHESIS OF CHALCONES. (n.d.). Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]
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Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
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(PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (n.d.). ResearchGate. Retrieved from [Link]
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In vitro methods of screening of anticancer agents. (n.d.). SlideShare. Retrieved from [Link]
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In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]
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A review on in vivo and in vitro methods used for screening antioxidant activity. (2014). Journal of Medical Pharmaceutical and Allied Sciences. Retrieved from [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (2024). RSC Publishing. Retrieved from [Link]
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In vitro antimicrobial screening: Significance and symbolism. (2025). SciSpace. Retrieved from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]
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3'-Chloro-4'-methoxyacetophenone. (n.d.). PubChem. Retrieved from [Link]
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Acetophenone derived Schiff base and its Fe (III) complex: Synthesis, characterization and biological activity. (n.d.). World Journal of Advanced Research and Reviews. Retrieved from [Link]
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Safety data sheet. (2024). Retrieved from [Link]
-
Natural-derived acetophenones: chemistry and pharmacological activities. (2024). PubMed Central. Retrieved from [Link]
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Natural-derived acetophenones: chemistry and pharmacological activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Natural-derived acetophenones: chemistry and pharmacological activities. (2024). PubMed. Retrieved from [Link]
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Troubleshooting & Optimization
purification of crude 3-Chloro-4-methoxyacetophenone techniques
An authoritative guide to the purification of crude 3-Chloro-4-methoxyacetophenone, designed for chemists and researchers. This document provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to address common challenges in obtaining high-purity material.
Introduction: The Challenge of Purity
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). The crude product from synthesis often contains a mixture of unreacted starting materials, isomeric byproducts, and reagents that must be effectively removed.
This technical support guide, structured as a series of frequently asked questions and troubleshooting scenarios, offers practical, field-proven advice for purifying this compound. We will focus on the two most common and effective laboratory techniques: Recrystallization and Flash Column Chromatography .
Compound Profile & Physical Properties
A thorough understanding of the target compound's physical properties is the foundation of any successful purification strategy.
| Property | Value | Source(s) |
| CAS Number | 37612-52-5 | [1][2] |
| Molecular Formula | C₉H₉ClO₂ | [2][3] |
| Molecular Weight | 184.62 g/mol | [3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 74 - 78 °C | [4] |
| Boiling Point | 148 °C at 12 mmHg | [1][4] |
| Solubility | Soluble in methanol; low water solubility | [1] |
Recrystallization is often the most efficient method for purifying crystalline solids on a large scale. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[5]
Recrystallization: Frequently Asked Questions (FAQs)
Q1: How do I select the ideal solvent for recrystallizing this compound?
A1: The ideal solvent should dissolve the compound completely when hot but poorly when cold, while impurities should remain soluble at all temperatures.[6] Given that this compound is a moderately polar molecule, you should screen solvents of similar polarity.
-
Single Solvent System: Test solvents like ethanol, methanol, or isopropanol. The compound's known solubility in methanol makes it a good starting point.[1]
-
Two-Solvent System: This is often more effective. A "good" solvent in which the compound is highly soluble (e.g., methanol, ethanol, ethyl acetate) is paired with a "poor" or "anti-solvent" in which it is insoluble (e.g., water, hexane, heptane).[7] A common and effective system for this compound is Ethanol/Water or Ethyl Acetate/Hexane .
Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid. This is a common problem.
-
Causality: The boiling point of your solvent may be too high, or you may have cooled the solution too rapidly. Oiling out is also common when there is a high concentration of impurities.
-
Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of the "good" solvent to decrease saturation. Then, allow the solution to cool much more slowly. Seeding the solution with a pure crystal of the product can also encourage proper crystallization.[8]
Q3: The solution has cooled to room temperature, but no crystals have formed. What should I do?
A3: Crystal formation requires nucleation. If spontaneous nucleation doesn't occur, it must be induced.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass provide a surface for nucleation to begin.[8]
-
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the solution. This provides a template for further crystal growth.[8]
-
Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility. Do this only after attempting the first two methods, as rapid cooling can sometimes trap impurities.[9]
-
Reduce Solvent Volume: You may have used too much solvent. Gently evaporate some of the solvent with a stream of nitrogen or air and allow it to cool again.
Troubleshooting Recrystallization Issues
This decision tree provides a logical workflow for diagnosing and solving common recrystallization problems.
Sources
- 1. This compound CAS#: 37612-52-5 [m.chemicalbook.com]
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- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-Chloro-4-methoxyacetophenone
Welcome to the technical support center for the synthesis of 3-Chloro-4-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic protocols and field-proven insights.
I. Synthesis Overview: The Friedel-Crafts Acylation Approach
The most prevalent and efficient method for synthesizing this compound is through the Friedel-Crafts acylation of 2-chloroanisole with acetyl chloride or acetic anhydride, using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃)[1][2]. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings[3][4].
The methoxy group (-OCH₃) in 2-chloroanisole is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The directing effects of the methoxy group are dominant, leading primarily to acylation at the position para to the methoxy group, which is the desired C-3 position relative to the chloro group, yielding this compound[3].
Reaction Scheme:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions to improve your experimental outcomes.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in Friedel-Crafts acylation can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Moisture Contamination: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture and will be deactivated by water.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient or Inactive Catalyst: An inadequate amount of catalyst or catalyst that has lost its activity will result in incomplete reaction.
-
Solution: Use a fresh, high-purity batch of anhydrous aluminum chloride. A stoichiometric amount is often required because both the starting material and the ketone product can form complexes with the Lewis acid[5]. A slight excess of the catalyst may be beneficial.
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and selectivity.
-
Solution: The addition of AlCl₃ should be done at a low temperature (ice bath, 0-5 °C) to control the initial exothermic reaction[1][6]. After the addition, allowing the reaction to stir at room temperature for a few hours is a common practice[1]. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Q2: I am observing the formation of multiple products in my crude reaction mixture. How can I improve the regioselectivity?
A2: While the primary product is expected to be this compound due to the directing effects of the methoxy group, the formation of other isomers is possible.
-
Isomer Formation: Acylation at other positions on the ring can occur, though typically to a lesser extent.
Q3: The work-up procedure seems to be causing product loss. Are there any best practices to follow?
A3: The work-up is a critical step where significant product loss can occur if not performed carefully.
-
Hydrolysis of the Aluminum Chloride Complex: The reaction is typically quenched by adding it to a mixture of ice and hydrochloric acid[1]. This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers.
-
Solution: Add the reaction mixture to the ice/acid mixture slowly and with vigorous stirring to manage the exothermic quench. Ensure complete hydrolysis to break up any solid complexes.
-
-
Extraction and Washing: Inefficient extraction or washing can lead to product loss.
-
Solution: Use a suitable organic solvent for extraction, such as dichloromethane[1]. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. Washing the combined organic layers with a dilute sodium bicarbonate or sodium carbonate solution will neutralize any remaining acid, followed by a brine wash to aid in drying[1][9].
-
Q4: I am having difficulty purifying the final product. What are the recommended purification methods?
A4: The crude product often contains unreacted starting materials, isomers, and other byproducts that need to be removed.
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds like this compound[10][11].
-
Solution: The choice of solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures[10]. Common solvents for recrystallization of acetophenones include ethanol, methanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate[12].
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If insoluble impurities are present, perform a hot filtration[13]. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration and wash them with a small amount of cold solvent[13].
-
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography can be used.
-
Solution: A silica gel column with a solvent system like hexane/ethyl acetate is typically effective for separating the desired product from closely related impurities.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in the Friedel-Crafts acylation?
A1: The Lewis acid, typically AlCl₃, plays a crucial role in activating the acylating agent (acetyl chloride or acetic anhydride)[2][4]. It coordinates to the carbonyl oxygen and facilitates the departure of the chloride ion, forming a highly electrophilic acylium ion (CH₃CO⁺). This acylium ion is the active electrophile that attacks the electron-rich aromatic ring of 2-chloroanisole[4].
Caption: Formation of the acylium ion electrophile.
Q2: Can I use acetic anhydride instead of acetyl chloride?
A2: Yes, acetic anhydride can be used as the acylating agent[14]. The mechanism is similar, with the Lewis acid activating one of the carbonyl groups of the anhydride to generate the acylium ion. In some cases, using acetic anhydride can be advantageous as it is less volatile and may be easier to handle than acetyl chloride.
Q3: What are the key safety precautions for this synthesis?
A3: Safety is paramount when performing this reaction.
-
Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water, releasing HCl gas. It is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetyl Chloride: Acetyl chloride is a corrosive and lachrymatory (tear-inducing) liquid. It also reacts with moisture. Handle it in a fume hood with proper PPE.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated fume hood.
-
Reaction Quench: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This should be done slowly and carefully in a fume hood.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress[6]. By spotting the reaction mixture alongside the starting material (2-chloroanisole) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine when the reaction is complete and avoid unnecessarily long reaction times which could lead to side reactions.
Q5: What are the expected physical properties of this compound?
A5: this compound is typically a solid at room temperature. Its reported melting point is in the range of 74-78 °C[15]. The purity of the synthesized product can be initially assessed by its melting point; a sharp melting point close to the literature value indicates high purity, while a broad melting range suggests the presence of impurities[13].
IV. Experimental Protocol and Data
Table 1: Recommended Reagent Stoichiometry and Conditions
| Reagent/Parameter | Molar Ratio (relative to 2-chloroanisole) | Typical Conditions |
| 2-Chloroanisole | 1.0 eq | --- |
| Acetyl Chloride | 1.2 eq | --- |
| Aluminum Chloride | 1.2 eq | Anhydrous |
| Solvent | --- | Dichloromethane (anhydrous) |
| Temperature | --- | 0 °C for addition, then room temp. |
| Reaction Time | --- | 3-5 hours (monitor by TLC) |
Note: These are typical starting conditions and may require optimization for specific laboratory setups.
Detailed Experimental Protocol
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring[6].
-
Add a solution of 2-chloroanisole (1.0 eq) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension.
-
Slowly add acetyl chloride (1.2 eq) to the reaction mixture, maintaining the temperature at 0-5 °C[1].
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for a period, then warm to room temperature and stir for 3-5 hours, monitoring the progress by TLC[1][6].
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid[1].
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane[16].
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine[1][9].
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product[1].
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol)[10].
Caption: Step-by-step experimental workflow for the synthesis.
V. References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from sigmaaldrich.com
-
Biosynth. (n.d.). 3'-Chloro-4'-methoxyacetophenone. Retrieved from biosynth.com
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from UW-Madison Chemistry Department
-
National Center for Biotechnology Information. (n.d.). Synthesis of Chalcones with Anticancer Activities. Retrieved from PubMed Central (PMC)
-
BenchChem. (2025). Experimental protocol for the synthesis of 2',3',4'-Trimethoxyacetophenone. Retrieved from benchchem.com
-
ChemicalBook. (n.d.). 3'-Chloroacetophenone synthesis. Retrieved from chemicalbook.com
-
ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Retrieved from researchgate.net
-
BenchChem. (2025). Technical Support Center: Synthesis of 3-Hydroxy-4-methoxyacetophenone. Retrieved from benchchem.com
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from masterorganicchemistry.com
-
YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. Retrieved from youtube.com
-
Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. Retrieved from orgsyn.org
-
ChemicalBook. (2025). This compound. Retrieved from chemicalbook.com
-
Scribd. (n.d.). Orgo II Lab 4. Retrieved from scribd.com
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from byjus.com
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from organic-chemistry.org
-
University of Rochester. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from Rochester University Chemistry Department
-
Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. Retrieved from chemistry.stackexchange.com
-
Sigma-Aldrich. (n.d.). This compound 99%. Retrieved from sigmaaldrich.com
-
Google Patents. (n.d.). WO2000075094A2 - Method for producing a halogenated acetophenone. Retrieved from patents.google.com
-
YouTube. (2020). Recrystallization. Retrieved from youtube.com
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from mt.com
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from Rochester University Chemistry Department
-
YouTube. (2022). Recrystallization and Melting Point Analysis. Retrieved from youtube.com
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from youtube.com
-
Guidechem. (n.d.). This compound 37612-52-5 wiki. Retrieved from guidechem.com
-
TCI Chemicals. (n.d.). 3'-Chloro-4'-methoxyacetophenone. Retrieved from tcichemicals.com
-
Google Patents. (n.d.). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone. Retrieved from patents.google.com
-
Fisher Scientific. (n.d.). 3'-Chloro-4'-methoxyacetophenone 98.0+%, TCI America. Retrieved from fishersci.com
-
ECHEMI. (n.d.). 37612-52-5, this compound Formula. Retrieved from echemi.com
-
Google Patents. (n.d.). DE10331083B4 - Process for the preparation of p-methoxyacetophenone. Retrieved from patents.google.com
-
MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from mdpi.com
-
TSI Journals. (2013). SYNTHESIS OF 2–HYDROXY SUBSTITUTED CHALCONE DIBROMIDE. Retrieved from tsijournals.com
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- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. mt.com [mt.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. condor.depaul.edu [condor.depaul.edu]
- 15. This compound | 37612-52-5 [chemicalbook.com]
- 16. 3'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
troubleshooting common issues in 3-Chloro-4-methoxyacetophenone reactions
Technical Support Center: 3-Chloro-4-methoxyacetophenone Reactions
From the Desk of the Senior Application Scientist
Welcome to the dedicated support center for this compound. This molecule is a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceutical agents. However, its unique electronic and steric properties can present challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will explore the causality behind these issues, grounding our advice in established chemical principles to empower you to not only solve immediate problems but also to refine your future experimental designs.
Section 1: Troubleshooting the Synthesis of this compound via Friedel-Crafts Acylation
The most common route to synthesizing this molecule is the Friedel-Crafts acylation of 2-chloroanisole. The reaction involves an electrophilic aromatic substitution where the electron-donating methoxy group and the electron-withdrawing chloro group dictate the regioselectivity.[1]
Question: My Friedel-Crafts acylation reaction has a very low yield or failed completely. What are the likely causes?
Answer:
Low or no yield in a Friedel-Crafts acylation is a frequent issue, typically stemming from the deactivation of the Lewis acid catalyst or problems with the aromatic substrate. Let's break down the primary culprits.
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in the reactants, solvent, or glassware will react with AlCl₃, hydrolyzing it to aluminum hydroxide. This deactivates the catalyst, preventing the formation of the critical acylium ion electrophile.[2]
-
Causality: AlCl₃ reacts with the acylating agent (e.g., acetyl chloride) to generate the R-C≡O⁺ acylium ion.[3] Water competes for the AlCl₃, forming a stable complex and halting this essential first step.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use a freshly opened container of anhydrous AlCl₃ or a properly stored one. Solvents like dichloromethane should be distilled from a drying agent (e.g., CaH₂).
-
-
Incorrect Stoichiometry: More than one equivalent of AlCl₃ is required. The methoxy group and the newly formed ketone carbonyl group on the product are both Lewis bases that will complex with AlCl₃.
-
Causality: The oxygen atoms on the methoxy group and the product's carbonyl group have lone pairs that coordinate strongly to the AlCl₃. This sequestered catalyst is no longer available to activate the acetyl chloride. Therefore, you need at least one equivalent of AlCl₃ for the reaction catalysis and one additional equivalent for each Lewis basic site on the substrate and product.
-
Protocol: A common and effective molar ratio is Substrate:Acetyl Chloride:AlCl₃ of 1:1.2:2.2. A slight excess of the acylating agent and a significant excess of the catalyst are often beneficial.
-
-
Temperature Control: These reactions are typically exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition. Conversely, insufficient temperature may lead to a stalled reaction.
Question: My reaction produced a mixture of isomers. How can I improve the regioselectivity for the desired 3-chloro-4-methoxy product?
Answer:
The formation of isomers is governed by the directing effects of the substituents on the starting material, 2-chloroanisole.
-
Methoxy Group (-OCH₃): A powerful ortho, para-director due to its ability to donate electron density via resonance, stabilizing the arenium ion intermediate.[1]
-
Chloro Group (-Cl): An ortho, para-director, but deactivating overall due to its inductive electron withdrawal.
In 2-chloroanisole, the para position to the strongly activating methoxy group is the most favored site of acylation. This leads to the desired this compound. However, acylation can also occur at the ortho position to the methoxy group.
Improving Selectivity:
-
Steric Hindrance: Using a bulkier Lewis acid or acylating agent can disfavor attack at the more sterically hindered ortho position next to the chloro group. However, for acetyl chloride, this effect is minimal.
-
Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or carbon disulfide are common.[4] Polar solvents like nitrobenzene can sometimes alter selectivity but may also reduce yield due to complexation with the catalyst.[5]
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the para-substituted isomer due to reduced steric clash.
Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation
Caption: A logical workflow for diagnosing and solving low-yield issues.
Section 2: Troubleshooting Reactions of this compound
Once synthesized, this ketone is used in further transformations. Here, we address common issues in those subsequent steps.
Subsection 2.1: Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to displace the chloride with a nucleophile (e.g., an amine or alkoxide), but the reaction is slow or does not proceed. Why?
Answer:
While SNAr reactions are possible, the reactivity of this compound is a delicate balance of electronic effects.
-
Activating Groups for SNAr: Successful SNAr requires the aromatic ring to be electron-poor. The reaction is activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the chloride).[6][7] In your substrate, the acetyl group (-COCH₃) is a moderate EWG and is para to the chloride, which is favorable.
-
Deactivating Group for SNAr: The methoxy group (-OCH₃) is a strong electron-donating group (EDG), which makes the ring electron-rich and deactivates it towards nucleophilic attack.[8]
The Problem: The activating effect of the acetyl group is counteracted by the deactivating effect of the powerful methoxy group. This electronic "tug-of-war" makes the ring less electrophilic than classic SNAr substrates like 2,4-dinitrochlorobenzene, resulting in sluggish reactivity.[9]
Solutions:
-
Harsher Conditions: Higher temperatures and longer reaction times are often necessary to overcome the high activation energy.
-
Stronger Nucleophile/Base: Use a stronger nucleophile or a non-nucleophilic base to facilitate the reaction. For example, when using an alcohol as a nucleophile, using sodium hydride to first generate the more potent alkoxide is more effective than using a weaker base like potassium carbonate.
-
Solvent Choice: Aprotic polar solvents like DMSO or DMF are excellent for SNAr as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.
Electronic Effects Influencing SNAr Reactivity
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. prepchem.com [prepchem.com]
- 5. DE10331083B4 - Process for the preparation of p-methoxyacetophenone - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Degradation Pathways of 3-Chloro-4-methoxyacetophenone
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Chloro-4-methoxyacetophenone. This center is designed to provide you with in-depth technical guidance, troubleshooting advice, and detailed experimental protocols to navigate the complexities of stability and degradation studies for this compound. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the study of this compound degradation.
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of this compound, the primary degradation pathways are expected to be hydrolysis (both acid and base-catalyzed), oxidation, and photodegradation. The presence of a ketone functional group, a methoxy group, and a chlorinated aromatic ring makes the molecule susceptible to specific reactions under stress conditions. For instance, under basic conditions, a haloform reaction can occur, leading to the formation of 4-methoxybenzoic acid[1].
Q2: How does the substitution pattern on the aromatic ring influence its stability?
A2: The chloro and methoxy groups on the aromatic ring significantly influence the molecule's reactivity. The methoxy group is an activating group, making the aromatic ring more susceptible to electrophilic attack. The chloro group is a deactivating group but an ortho-, para-director. This substitution pattern can affect photodegradation pathways and the potential for further reactions on the aromatic ring under certain stress conditions.
Q3: What are the expected degradation products under hydrolytic conditions?
A3: Under acidic conditions, hydrolysis might be slower. However, under basic conditions, the methyl ketone group is susceptible to a haloform reaction, which would lead to the formation of 4-methoxybenzoic acid and chloroform[1].
Q4: My sample of this compound is showing unexpected peaks in the chromatogram after storage. What could be the cause?
A4: The appearance of new peaks is a strong indicator of degradation. The nature of the degradation products will depend on the storage conditions (e.g., exposure to light, temperature, humidity, and atmospheric oxygen). To identify these products, a systematic forced degradation study is recommended.
Q5: What are the ideal storage conditions for this compound to minimize degradation?
A5: To minimize degradation, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). It should be kept away from strong oxidizing agents.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Inconsistent Degradation Profiles in Forced Degradation Studies
-
Symptom: High variability in the percentage of degradation or the profile of degradation products between replicate experiments.
-
Possible Cause 1: Inconsistent Stress Conditions.
-
Explanation: Minor variations in temperature, pH, or the concentration of stress agents (e.g., acid, base, oxidizing agent) can lead to significant differences in degradation rates and pathways.
-
Solution: Ensure precise control over all experimental parameters. Use calibrated equipment for temperature and pH measurements. Prepare fresh stress solutions for each experiment to avoid concentration changes due to evaporation or decomposition.
-
-
Possible Cause 2: Impurities in the Starting Material.
-
Explanation: The presence of synthetic impurities in the initial batch of this compound can lead to the formation of unexpected degradation products or catalyze degradation.
-
Solution: Characterize the purity of your starting material thoroughly using techniques like HPLC, LC-MS, and NMR. If significant impurities are present, purify the compound before initiating degradation studies.
-
Issue 2: Mass Imbalance in Stability Studies
-
Symptom: The sum of the assay of the parent compound and the known degradation products is significantly less than 100%.
-
Possible Cause 1: Formation of Non-Chromophoric or Volatile Degradation Products.
-
Explanation: Some degradation pathways may lead to products that do not have a UV chromophore and are therefore not detected by a standard HPLC-UV detector. Volatile products may be lost during sample preparation or analysis.
-
Solution: Employ a mass spectrometer (LC-MS) in parallel with the UV detector to identify non-chromophoric products. For volatile compounds, consider using gas chromatography-mass spectrometry (GC-MS) for analysis.
-
-
Possible Cause 2: Co-elution of Degradation Products with the Parent Peak.
-
Explanation: A degradation product may have a similar retention time to the parent compound, leading to an inaccurate quantification of both.
-
Solution: Develop a stability-indicating HPLC method with sufficient resolution to separate the parent peak from all potential degradation products. This may involve optimizing the mobile phase, column type, and gradient conditions. Peak purity analysis using a photodiode array (PDA) detector can help identify co-eluting peaks.
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting forced degradation studies on this compound.
Protocol 1: Forced Degradation Study
This protocol outlines the procedure for subjecting this compound to various stress conditions to identify its potential degradation pathways and products.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of the solid compound to a vial.
-
Place the vial in a temperature-controlled oven at 80°C for 48 hours.
-
At appropriate time points, dissolve a weighed amount of the solid in the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (1 mg/mL in methanol) to a photostability chamber with a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
At appropriate time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
-
3. Analysis:
- Analyze all samples using a validated stability-indicating HPLC method.
- Use LC-MS to identify the mass of the degradation products and propose their structures.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is crucial for accurately quantifying this compound and its degradation products.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (or as determined by UV spectrum of the parent compound) |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound based on its chemical structure and known reactions of similar compounds.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- CHEM 344 Fall 2015 Final Exam (100 pts). (n.d.).
-
what do you expect will be the major product for the reaction between 4-methoxy-acetophenone and sodium hypochlorite in acidic and basic conditions? Explain your predictions. (2022, November 2). Chegg. Retrieved from [Link]
Sources
Technical Support Center: Purification of 3-Chloro-4-methoxyacetophenone
Welcome to the Technical Support Center for the purification of 3-Chloro-4-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the highest purity of your product for reliable experimental outcomes.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. This compound is commonly synthesized via the Friedel-Crafts acylation of 2-chloroanisole with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[1] This synthetic route can introduce several types of impurities that need to be addressed.
Common Impurities:
-
Unreacted Starting Materials: Residual 2-chloroanisole and acetyl chloride.
-
Positional Isomers: Formation of other isomers such as 2-chloro-4-methoxyacetophenone or 4-chloro-3-methoxyacetophenone.
-
Di-acylated Byproducts: Products resulting from multiple acetyl group additions to the aromatic ring.
-
Residual Solvents: Solvents used in the reaction and workup, such as methylene chloride.
-
Inorganic Salts: Remnants from the workup procedure, including aluminum salts and sodium carbonate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This often happens when the solution is supersaturated at a temperature above the melting point of the impure compound.
Causality & Troubleshooting:
-
High Solute Concentration: The solution may be too concentrated. To remedy this, add a small amount of hot solvent to the oiled-out mixture to reduce the saturation level.
-
Rapid Cooling: Cooling the solution too quickly can induce rapid precipitation as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Inappropriate Solvent: The chosen solvent's boiling point might be too high. Consider a lower-boiling point solvent in which the compound is still soluble when hot and insoluble when cold.
-
Presence of Impurities: A high concentration of impurities can depress the melting point of the mixture, making it more prone to oiling out. A preliminary purification step, like a quick filtration through a silica plug, might be necessary.
Q2: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?
A2: When a single solvent doesn't provide the desired solubility profile (high solubility at high temperatures and low solubility at low temperatures), a mixed-solvent system is an excellent alternative.
Expert Insight: For a moderately polar compound like this compound, a common strategy is to use a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble.
Recommended Mixed-Solvent Systems to Explore:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
Workflow for Mixed-Solvent Recrystallization:
-
Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature.
-
While the solution is hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (the point of saturation).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
Column Chromatography
Q3: What is a good starting point for developing a column chromatography method to purify this compound?
A3: Flash column chromatography using silica gel is a standard and effective method for purifying aromatic ketones. The key is to select an appropriate mobile phase that provides good separation between your product and impurities.
Expert Recommendation:
-
Stationary Phase: Silica gel (230-400 mesh) is the most common choice.
-
Mobile Phase Selection: A good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. You can determine the optimal ratio by running thin-layer chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the desired product.
-
Suggested Starting Ratios (Hexane:Ethyl Acetate): 9:1, 8:2, 7:3.
-
-
Gradient Elution: If there is a significant difference in the polarity of the impurities, a gradient elution (gradually increasing the polarity of the mobile phase) can be very effective.
Q4: My compound is streaking on the TLC plate and the column. What could be the cause?
A4: Streaking is often an indication of overloading, interactions with the stationary phase, or the presence of highly polar impurities.
Troubleshooting Steps:
-
Reduce Sample Load: Ensure you are not applying too much of your sample to the TLC plate or column.
-
Check for Acidity: Silica gel is slightly acidic, which can cause issues with certain compounds. If your compound is acid-sensitive, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%).
-
Improve Solubility: Ensure your compound is fully dissolved in the loading solvent before applying it to the column.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for recrystallization. The ideal solvent system should be determined empirically through small-scale solubility tests.
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, but recommended to prevent solvent loss)
-
Büchner funnel and filter flask
-
Filter paper
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixed solvent system like Ethyl Acetate/Hexane)
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and test its solubility in various solvents at room temperature and with gentle heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination.
-
Cooling: Once the flask has reached room temperature and crystals have started to form, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
Materials:
-
Crude this compound
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates with your crude mixture. Aim for an Rf of 0.25-0.35 for the product.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly. Tap the column gently to settle the silica.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to start the flow.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment
Verifying the purity of the final product is a critical step. Several analytical techniques can be employed for this purpose.
Analytical Methods for Purity Determination:
| Technique | Principle | Key Parameters for this compound |
| HPLC (High-Performance Liquid Chromatography) | Separation based on polarity. | Column: C18 (4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acidFlow Rate: 1.0 mL/minDetection: UV at 254 nm or 280 nm |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation based on volatility and mass-to-charge ratio. | Column: Capillary column (e.g., 5% phenyl-methylpolysiloxane)Carrier Gas: HeliumTemperature Program: Ramp from 100°C to 280°CDetection: Mass Spectrometry (for identification of impurities) |
| ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) | Characterization based on the magnetic properties of atomic nuclei. | Solvent: CDCl₃Expected Signals: Aromatic protons, methoxy group protons (singlet), and acetyl group protons (singlet). The absence of impurity peaks confirms purity.[2] |
| Melting Point Analysis | A sharp melting point range close to the literature value indicates high purity. | Literature Melting Point: 74-78 °C |
Visualizing the Purification Workflow
References
-
PrepChem. Synthesis of this compound. Available at: [Link]
Sources
Technical Support Center: Recrystallization of 3-Chloro-4-methoxyacetophenone
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the purification of 3-Chloro-4-methoxyacetophenone via recrystallization. Moving beyond a simple list of steps, this document explains the underlying principles and offers robust troubleshooting advice to ensure a successful, high-purity yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization is a purification technique based on differential solubility.[1][2] The core principle is that the solubility of most solids, including this compound, increases significantly with temperature.[1] An ideal recrystallization solvent will dissolve the target compound completely at or near its boiling point but will have very low solubility for it at cold temperatures (e.g., 0-4 °C). Soluble impurities, ideally present in smaller quantities, will remain in the cold solvent (the "mother liquor"), while the much less soluble target compound crystallizes out, allowing for separation by filtration.[3][4]
Q2: What is the best solvent for recrystallizing this compound?
There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, based on the structure of this compound (a moderately polar aromatic ketone), we can predict and test suitable candidates. The key is to find a solvent that meets the criteria outlined in Q1.
A rule of thumb is "like-dissolves-like," suggesting that moderately polar solvents are a good starting point.[5] For ketones, solvents like acetone or alcohols are often effective.[6] Given that this compound has a melting point of 74-78 °C[7][8], the solvent's boiling point should ideally be below this to prevent the compound from "oiling out" (melting instead of dissolving).
Solvent Selection Guide for this compound
| Solvent | Boiling Point (°C) | Predicted Solubility (Hot) | Predicted Solubility (Cold) | Comments |
| Methanol | 65 | High | Low | An excellent first choice. It is reported to be a good solvent.[9][10] |
| Ethanol (95%) | 78 | High | Low | Also a very strong candidate. Its boiling point is close to the compound's melting point, so care must be taken. |
| Isopropanol | 82 | High | Moderate | May work, but its higher boiling point increases the risk of oiling out. |
| Water | 100 | Very Low | Very Low | Unsuitable as a primary solvent due to the compound's low water solubility. Could potentially be used as an anti-solvent with a solvent like methanol.[5] |
| Hexane | 69 | Very Low | Very Low | Too non-polar. Unlikely to dissolve the compound even when hot. |
| Toluene | 111 | High | Moderate | Boiling point is too high, will cause the compound to melt.[5] |
| Acetone | 56 | Very High | High | Often too effective, dissolving the compound well even at room temperature, which leads to poor recovery.[11] |
Recommendation: Begin solvent screening with Methanol or Ethanol .
Experimental Workflow: Recrystallization
Caption: A flowchart of the key decision points and steps in the recrystallization protocol.
Detailed Recrystallization Protocol
This protocol assumes the use of Methanol as the solvent.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the recrystallization solvent (Methanol) to a gentle boil on a hot plate.
-
Add Hot Solvent: Carefully add the hot methanol to the Erlenmeyer flask containing the solid, portion by portion, while stirring. Add just enough solvent to completely dissolve the solid at the boiling point.[1] This creates a saturated solution.
-
Scientist's Note: Using the minimum amount of hot solvent is critical for maximizing yield. An excess of solvent will keep more of your product dissolved even when cold, reducing recovery.[12]
-
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, sand) in the hot solution, you must perform a hot gravity filtration. Place a funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the insoluble material.
-
Scientist's Note: Pre-heating the receiving flask and funnel prevents premature crystallization of the product during filtration.[4]
-
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask.[13] Slow cooling is essential for the formation of large, pure crystals.[1]
-
Scientist's Note: Rapid cooling (e.g., immediately placing in an ice bath) can trap impurities within the crystal lattice, defeating the purpose of the purification.[14]
-
-
Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[2]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol.
-
Scientist's Note: The wash solvent must be cold to avoid dissolving the purified crystals.[13] This step removes any residual mother liquor containing dissolved impurities from the crystal surfaces.
-
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer the solid to a watch glass and let it air dry or place it in a vacuum oven at a temperature well below the melting point. The final product should be a white crystalline solid.
Troubleshooting Guide
Q: Help! No crystals are forming after cooling.
Cause 1: Too much solvent was used. This is the most common reason for crystallization failure. The solution is not supersaturated and therefore the solubility limit of the compound is not reached upon cooling.[12]
-
Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the concentrated solution to cool again.[14]
Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleation site).
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask below the level of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[14][15]
-
Solution 2 (Seeding): If available, add a single, tiny "seed crystal" of pure this compound to the solution. This provides a template for further crystal growth.[3][14]
Q: My compound has "oiled out" into a gooey liquid instead of forming crystals.
Cause: The compound has come out of solution at a temperature above its melting point (74-78 °C). This can happen if the boiling point of the solvent is too high or if there are significant impurities present, which can depress the melting point.[12]
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (this keeps the compound dissolved to a lower temperature).[14] Allow this slightly more dilute solution to cool very slowly. If the problem persists, consider switching to a lower-boiling point solvent.
Q: My final product has a low yield (<50%). What went wrong?
Cause 1: Excessive solvent was used. As discussed above, too much solvent will retain a significant amount of your product in the mother liquor.[14]
-
Solution: Before discarding the mother liquor, try cooling it further in an ice-salt bath or concentrating it by boiling off some solvent to see if a "second crop" of crystals can be obtained. Note that second-crop crystals are often less pure.
Cause 2: Premature crystallization during hot filtration. If hot filtration was performed too slowly or with equipment that was not pre-heated, a significant amount of product may have crystallized on the filter paper along with the impurities.
-
Solution: This is a preventative measure. Always use pre-heated glassware for hot filtration and perform the step as quickly as is safely possible.
Cause 3: The compound is simply too soluble in the chosen solvent, even when cold.
-
Solution: Re-evaluate your solvent choice. A different solvent or a mixed-solvent system (e.g., dissolving in a good solvent like methanol and then slowly adding a poor solvent like water until the solution becomes cloudy) might be necessary.[5]
Q: My crystals are colored, but the pure compound should be white. How do I fix this?
Cause: The color is due to highly colored, soluble impurities that were not removed by the initial crystallization.
-
Solution (Activated Charcoal): Dissolve the impure crystals in the minimum amount of hot solvent. Add a very small amount of activated charcoal (e.g., the tip of a spatula) to the hot solution and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot gravity filtration and then proceed with the cooling and crystallization steps as normal.[16]
-
Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Add it to the hot, but not boiling, solution. Using too much charcoal can adsorb your product and reduce the yield.
-
References
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Finding the best solvent for recrystallisation.
- Solvent selection for recrystallization: An undergraduate organic experiment.
- Recrystallization I. Swarthmore College, Department of Chemistry & Biochemistry.
- SAFETY DATA SHEET: 3'-Chloro-4'-methoxyacetophenone. Thermo Fisher Scientific.
- This compound | 37612-52-5. ChemicalBook.
- This compound 37612-52-5 wiki. Guidechem.
- This compound 99% | 37612-52-5. Sigma-Aldrich.
- This compound CAS#: 37612-52-5. ChemicalBook.
- 3'-Chloro-4'-methoxyacetophenone | 37612-52-5. Biosynth.
- Important Chemistry Tips-Solvents choose for recrystalliz
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
- METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE.
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Reddit.
- Lab Procedure: Recrystalliz
- Method for purification of 4-hydroxyacetophenone.
- Recrystallis
- Recrystallization- Organic Chemistry Lab- purific
- This compound. ChemicalBook.
- pKa values for substituted acetophenones. Canadian Science Publishing.
- Acetophenone purification.
- Recrystallization Technique for Organic Chemistry. YouTube.
- Recrystallization and Melting Point Analysis. YouTube.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. LabXchange [labxchange.org]
- 3. mt.com [mt.com]
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- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. This compound | 37612-52-5 [chemicalbook.com]
- 8. 3′-氯-4′-甲氧基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound CAS#: 37612-52-5 [m.chemicalbook.com]
- 10. This compound | 37612-52-5 [amp.chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Chloro-4-methoxyacetophenone via Friedel-Crafts Acylation
Welcome to the technical support guide for the Friedel-Crafts acylation of 2-chloroanisole to produce 3-Chloro-4-methoxyacetophenone. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common experimental hurdles and optimize your synthesis.
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis, allowing for the introduction of an acyl group onto an aromatic ring.[1] The synthesis of this compound is a nuanced example of this reaction, where the interplay between an activating methoxy group and a deactivating chloro group dictates the reaction's regioselectivity and efficiency. Understanding these electronic effects is paramount to troubleshooting and achieving high yields of the desired product.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: I am getting a very low yield or no product at all. What are the likely causes?
Low or no yield is one of the most frequent problems and can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Cause A: Catalyst Inactivity due to Moisture
-
Expertise & Experience: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely hygroscopic. Any moisture present in your glassware, solvent, or starting materials will rapidly react with and deactivate the catalyst.[2] This is a primary cause of reaction failure.
-
Troubleshooting & Prevention:
-
Glassware: Oven-dry all glassware overnight at >120 °C and allow it to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄) immediately before use.
-
Reagents: Use freshly opened, anhydrous grade solvents and reagents. Anhydrous dichloromethane (DCM) is a common solvent for this reaction.[3] Ensure your 2-chloroanisole and acylating agent (e.g., acetyl chloride or acetic anhydride) are free of water.
-
Atmosphere: Assemble the reaction setup under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[4]
-
-
-
Cause B: Insufficient Catalyst Loading
-
Expertise & Experience: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even super-stoichiometric amounts of the Lewis acid catalyst.[5] This is because the Lewis acid forms a complex with the carbonyl oxygen of the newly formed ketone product. This complexation deactivates both the product towards further acylation and the catalyst itself.[2][5]
-
Troubleshooting & Prevention:
-
Stoichiometry: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent. For substrates with multiple Lewis basic sites, even larger amounts may be necessary.
-
Order of Addition: A common procedure involves first creating a suspension of AlCl₃ in the solvent, followed by the slow, controlled addition of the acylating agent, and finally the aromatic substrate.[4] This allows for the formation of the reactive acylium ion electrophile before the introduction of the substrate.
-
-
-
Cause C: Sub-optimal Reaction Temperature
-
Expertise & Experience: The reaction temperature is a critical parameter. While heating can increase the reaction rate, excessively high temperatures can promote side reactions, such as demethylation or product decomposition.[2][6] Conversely, a temperature that is too low may result in an incomplete or stalled reaction.
-
Troubleshooting & Prevention:
-
Initial Cooling: The initial addition of reagents is often performed at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction between the Lewis acid and the acylating agent.[4]
-
Gradual Warming: After the initial addition, the reaction is typically allowed to warm to room temperature and stirred for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Q2: My main product is an isomer. How can I control the regioselectivity?
Controlling where the acyl group adds to the ring is crucial and depends on the directing effects of the existing substituents.
-
Expertise & Experience: The starting material, 2-chloroanisole, has two substituents with competing electronic effects:
-
Methoxy (-OCH₃) group: A powerful activating, ortho, para-directing group due to its ability to donate electron density into the ring via resonance.[7]
-
Chloro (-Cl) group: A deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.
-
The powerfully activating methoxy group dominates the directing effect. Acylation will occur preferentially at the positions ortho and para to it. The para position (C4) is sterically less hindered than the ortho position (C6), making the C4-acylated product (this compound) the major desired product.
-
-
Troubleshooting & Prevention:
-
Steric Hindrance: The preference for para substitution is often strong due to sterics. Formation of the ortho isomer (2-acetyl-6-chloroanisole) is generally a minor pathway.
-
Solvent Choice: The choice of solvent can sometimes influence the ortho/para ratio. Less polar solvents may favor the less sterically hindered para product.
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which is typically the formation of the sterically preferred product.
-
Q3: I'm observing a byproduct that appears to be a phenol. What is happening?
This is a classic side reaction known as demethylation.
-
Expertise & Experience: Strong Lewis acids like AlCl₃ can cleave the methyl ether bond of the anisole derivative, especially when used in large excess or at elevated temperatures.[6][8] This results in the formation of 3-chloro-4-hydroxyacetophenone.
-
Troubleshooting & Prevention:
-
Use Milder Lewis Acids: If demethylation is a significant issue, consider using a milder Lewis acid catalyst. Alternatives like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or certain metal triflates can be effective for activated systems while being less prone to causing ether cleavage.[8]
-
Strict Stoichiometry: Avoid using a large excess of AlCl₃. Carefully control the stoichiometry to just over one equivalent.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize this side reaction.
-
Q4: Is di-acylation (polysubstitution) a concern?
-
Expertise & Experience: Polysubstitution is a significant problem in Friedel-Crafts alkylation because the added alkyl group activates the ring for further substitution.[9][10] However, in Friedel-Crafts acylation, this is rarely an issue. The acyl group (a ketone) is strongly electron-withdrawing and deactivates the aromatic ring, making the mono-acylated product much less reactive than the starting material.[5][11] Therefore, a second acylation is highly unfavorable under standard conditions.
Experimental Protocols & Methodologies
Standard Protocol for Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
-
Preparation:
-
Oven-dry a 250 mL three-necked round-bottom flask, a reflux condenser, and a dropping funnel. Assemble the apparatus while hot under a stream of dry nitrogen and allow it to cool.
-
Equip the flask with a magnetic stir bar.
-
-
Reaction Setup:
-
To the flask, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents).
-
Add 100 mL of anhydrous dichloromethane (DCM) via cannula or syringe.
-
Cool the resulting suspension to 0 °C in an ice-water bath.
-
-
Reagent Addition:
-
In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in 25 mL of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Stir the mixture at 0 °C for an additional 15 minutes.
-
Prepare a solution of 2-chloroanisole (1.0 equivalent) in 25 mL of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir at room temperature for 2-4 hours, monitoring the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Very carefully and slowly, pour the reaction mixture onto a beaker containing 200 g of crushed ice and 20 mL of concentrated hydrochloric acid. This quench is highly exothermic.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine the organic layers and wash sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude solid can be purified by recrystallization (e.g., from ethanol or isopropanol) or by column chromatography on silica gel to yield pure this compound.
-
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Yield | 1. Wet reagents/glassware2. Insufficient catalyst3. Low temperature/short time | 1. Ensure strictly anhydrous conditions.2. Use ≥1.1 eq. of AlCl₃.3. Allow to warm to RT; monitor by TLC. |
| Isomer Formation | 1. Competing directing effects | 1. Usually minor; lower temperature may improve selectivity. |
| Demethylation | 1. Excess AlCl₃2. High reaction temperature | 1. Use milder Lewis acid (FeCl₃, ZnCl₂).2. Maintain low temperature (0 °C to RT). |
| Difficult Workup | 1. Emulsion during extraction2. Incomplete hydrolysis of complex | 1. Add brine to help break the emulsion.2. Ensure quench is acidic and complete. |
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism
The mechanism proceeds via the formation of a resonance-stabilized acylium ion, which acts as the electrophile.
Caption: Mechanism of the Friedel-Crafts Acylation.
Lewis Acid Complexation Pathways
The Lewis acid can complex with multiple sites, impacting catalyst availability.
Caption: Competing complexation pathways for the Lewis acid catalyst.
Troubleshooting Workflow
A logical flow for diagnosing and solving common synthesis problems.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Testbook. (n.d.). Polysubstitution is a major drawback in:. Testbook.com. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
-
TMP Chem. (2024). Lec4 - Friedel-Crafts Alkylation and Acylation Reactions. YouTube. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts acylation of anisole. [Link]
-
Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. [Link]
-
Columbia University. (2006). Friedel-Crafts Acylation of Anisole. [Link]
-
ORGANIC REACTION MECHANISM. (n.d.). Friedel-Crafts Reaction. [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
-
Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. [Link]
-
ResearchGate. (2025). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
Journal of the Mexican Chemical Society. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. [Link]
-
ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. [Link]
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. testbook.com [testbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis and Purification of 3-Chloro-4-methoxyacetophenone
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for 3-Chloro-4-methoxyacetophenone. The content is structured in a question-and-answer format to directly address common challenges encountered during and after its synthesis via Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: After my synthesis of this compound, my crude product analysis shows multiple spots on TLC. What are the most likely impurities?
A1: The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 2-chloroanisole. The impurities you are observing likely stem from the inherent reactivity patterns of the starting materials and the reaction conditions.
The primary impurities can be categorized as follows:
-
Isomeric Byproducts: The directing effects of the substituents on the 2-chloroanisole ring are the main cause of isomeric impurities. The methoxy group (-OCH₃) is a strongly activating ortho, para-director, while the chloro group (-Cl) is a deactivating ortho, para-director. The acylation is therefore directed to positions para to the methoxy group and ortho/para to the chloro group. This complex directing effect can lead to the formation of several isomers, although the desired 3-chloro-4-methoxy isomer is typically major.
-
Unreacted Starting Materials: Incomplete reactions can leave residual 2-chloroanisole or acetyl chloride (or its hydrolysis product, acetic acid/anhydride). These are typically more volatile and can often be removed during the initial work-up, but trace amounts may persist.
-
Di-acylated Products: While the acyl group is deactivating, preventing further acylation is a key feature of the Friedel-Crafts acylation, under forcing conditions or with a high concentration of the acylating agent, di-acylation can occur, leading to a higher molecular weight impurity.[1]
-
Reaction Condition Artifacts: Friedel-Crafts reactions are notoriously sensitive to moisture.[2] Any water present can deactivate the Lewis acid catalyst (e.g., AlCl₃) and lead to incomplete reactions or side-products. Excessively high temperatures can also lead to the formation of tarry decomposition products.[2]
Q2: My crude product is an off-color oil or a low-melting, waxy solid. How can I improve its crystallinity and purity?
A2: The presence of impurities disrupts the crystal lattice of the desired product, often resulting in an oil or a solid with a depressed and broad melting point. This is a common issue that can be resolved through careful purification. The two most effective methods for this compound are recrystallization and column chromatography.
-
Recrystallization is the preferred first step for removing the bulk of impurities, especially if you have a significant amount of crude material (>1 g). It is excellent for separating the desired product from impurities with different solubility profiles.
-
Flash Column Chromatography is ideal for separating compounds with very similar polarities, such as isomers, or for purifying smaller quantities of material where recrystallization losses may be too high.
Often, a sequential approach is best: a preliminary purification by recrystallization to obtain a solid, followed by column chromatography if the purity is still insufficient.
Q3: How do I choose the best purification method for my specific needs?
A3: The choice between recrystallization and column chromatography depends on the impurity profile, the quantity of material, and the desired final purity.
| Factor | Recrystallization | Flash Column Chromatography |
| Impurity Type | Best for removing impurities with significantly different solubility from the main product. Less effective for close-boiling isomers. | Excellent for separating isomers and other impurities with similar physical properties. |
| Scale | Highly effective and economical for large quantities (>1 g). | Can be used for any scale, but is more time and solvent-intensive for very large quantities. Ideal for <5 g. |
| Purity Goal | Can achieve high purity (>99%) if the correct solvent is used and impurities are minor. | Capable of achieving very high purity (>99.5%) by isolating the exact desired fraction. |
| Time & Effort | Faster for large scales once a solvent system is established. | More labor-intensive due to column packing, running, and fraction analysis. |
Troubleshooting & Purification Protocols
Initial Purity Assessment: Thin-Layer Chromatography (TLC)
Q: How can I quickly assess the purity of my crude product and determine the best purification strategy?
A: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and assessing the composition of your crude product. It will help you visualize the number of components and select an appropriate solvent system for column chromatography.
-
Prepare the Sample: Dissolve a small amount (tip of a spatula) of your crude this compound in a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Select the Mobile Phase (Eluent): A good starting point for acetophenones is a mixture of a non-polar and a moderately polar solvent.
-
Recommended Starting Eluent: 20% Ethyl Acetate in Hexane (v/v).
-
-
Spot the Plate: Use a capillary tube to spot a small amount of your dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Most aromatic compounds are UV-active. Circle the spots lightly with a pencil.
-
Analyze the Results:
-
Purity: A single spot indicates a relatively pure product. Multiple spots confirm the presence of impurities.
-
Rf Value: The retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For column chromatography, the ideal Rf for the desired compound is between 0.25 and 0.35 in the chosen eluent system.[3][4] Adjust the eluent polarity (by changing the solvent ratio) to achieve this target Rf.
-
Purification Method 1: Recrystallization
Q: What is the best way to purify this compound by recrystallization?
A: Recrystallization is a powerful technique that relies on the difference in solubility of your compound and its impurities in a chosen solvent at different temperatures.[5] The ideal solvent will dissolve the compound completely when hot but only sparingly when cold.
Since specific recrystallization data for this exact compound is not widely published, an empirical approach is required. Given that this compound is soluble in methanol,[6] a mixed-solvent system is likely necessary. A good candidate pair is a solvent in which the compound is soluble (like methanol or ethanol) and an "anti-solvent" in which it is poorly soluble (like water).
-
Setup: Place ~50 mg of your crude product into several small test tubes.
-
Test Solvents: To each tube, add a common recrystallization solvent dropwise at room temperature, swirling after each drop. (See table below).
-
Heat: If the compound does not dissolve at room temperature, gently heat the mixture in a hot water bath.
-
Cool: If the compound dissolves when hot, allow the tube to cool to room temperature, then place it in an ice bath.
-
Observe: The ideal solvent is one where the compound is poorly soluble at room temperature, fully soluble when hot, and forms abundant crystals upon cooling.
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Insoluble | None | Unsuitable |
| Hexane | Insoluble | Sparingly Soluble | Poor | Unsuitable |
| Ethanol | Soluble | Very Soluble | Few crystals, oily | Unsuitable alone, good "solvent" |
| Ethanol/Water | - | - | Abundant, well-formed crystals | Promising System |
| Isopropanol | Sparingly Soluble | Soluble | Good crystals | Good Candidate |
Based on this common profile, an ethanol/water or isopropanol system is recommended.
-
Dissolution: Place your crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to use the absolute minimum to ensure maximum recovery.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot, clear solution, add warm water dropwise while swirling until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved. The pure compound should be a white to off-white crystalline solid.[7]
Purification Method 2: Flash Column Chromatography
Q: My product is still impure after recrystallization, or I have isomeric impurities that co-crystallize. How do I purify it using column chromatography?
A: Flash column chromatography is the method of choice for separating compounds with similar polarities. It utilizes a stationary phase (silica gel) and a mobile phase (eluent) to separate components based on their differential adsorption to the silica.[8][9]
-
Select the Eluent: Using the TLC protocol described earlier, determine the solvent system that gives your desired product an Rf value of ~0.3. A typical eluent would be in the range of 15-30% ethyl acetate in hexane.
-
Prepare the Column:
-
Select an appropriate size column based on the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in your chosen eluent. Ensure there are no air bubbles or cracks in the silica bed.[10]
-
-
Load the Sample:
-
Dissolve your crude product in the minimum possible amount of the eluent or a more polar solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.
-
-
Elute and Collect:
-
Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow.
-
Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).
-
-
Monitor the Separation:
-
Spot every few fractions on a TLC plate to track the separation.
-
Combine the fractions that contain only the pure desired product (single spot on TLC at the correct Rf).
-
-
Isolate the Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirming Purity
Q: How can I confirm the purity and identity of my final product?
A: After purification, you must confirm the purity and verify the identity of the compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., < 2 °C). The literature melting point for this compound is 74-78 °C . A broad or depressed melting point indicates the presence of impurities.
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural confirmation. The ¹H NMR spectrum of this compound in CDCl₃ should exhibit the following characteristic signals:
-
A singlet around 2.5-2.6 ppm (3H), corresponding to the acetyl group (-COCH₃).
-
A singlet around 3.9-4.0 ppm (3H), corresponding to the methoxy group (-OCH₃).
-
Three signals in the aromatic region (6.9-8.0 ppm ), corresponding to the three protons on the aromatic ring.
-
-
Chromatographic Analysis: A single sharp peak on a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) chromatogram is a strong indicator of high purity.
By following these detailed troubleshooting and purification protocols, you can effectively address common issues in the synthesis of this compound and achieve a final product of high purity suitable for further research and development.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. This compound | 37612-52-5 [amp.chemicalbook.com]
- 7. 3'-Chloro-4'-methoxyacetophenone | 37612-52-5 | TCI AMERICA [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. columbia.edu [columbia.edu]
- 10. orgsyn.org [orgsyn.org]
alternative synthetic routes for 3-Chloro-4-methoxyacetophenone with higher yield
An Expert's Guide to High-Yield Synthesis of 3-Chloro-4-methoxyacetophenone
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high yields and purity is paramount in chemical synthesis. This guide provides in-depth troubleshooting for the synthesis of this compound, a key intermediate in pharmaceutical development, and explores robust, high-yield alternative routes. We will delve into the causality behind experimental choices to empower you to overcome common synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Friedel-Crafts acylation of 2-chloroanisole is resulting in a low yield. What are the common causes and how can I optimize the reaction?
A1: The Friedel-Crafts acylation is a powerful C-C bond-forming reaction, but its success is highly sensitive to reaction conditions.[1] The literature reports yields as high as 97% for the acylation of 2-chloroanisole, so suboptimal results are almost always traceable to specific, correctable factors.[2]
Core Causality: The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where a Lewis acid catalyst generates a highly reactive acylium ion electrophile.[1][3] The primary causes of low yield relate to the deactivation of this catalyst or the substrate and procedural missteps during the reaction or workup.
Troubleshooting and Optimization Table
| Issue | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Reaction Fails to Initiate or Proceeds Slowly | Inactive Catalyst: Aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture hydrolyzes it, rendering it inactive.[4][5] | Use a fresh, unopened bottle of anhydrous AlCl₃ or one that has been stored in a desiccator. The catalyst should be a fine, free-flowing powder. Clumps or a strong HCl smell indicate decomposition.[5] |
| Insufficient Catalyst: The product ketone complexes with AlCl₃, sequestering it from the catalytic cycle. Therefore, stoichiometric or even excess amounts of the "catalyst" are required.[6][7] | Use at least 1.2 molar equivalents of AlCl₃ relative to the limiting reagent (2-chloroanisole or acetyl chloride). For some substrates, up to 2.5 equivalents may be needed to drive the reaction to completion. | |
| Low Conversion & Complex Mixture | Moisture Contamination: Trace water in solvents, reagents, or on glassware will consume the Lewis acid catalyst and inhibit the reaction.[4] | Rigorously dry all glassware in an oven (e.g., >100°C for several hours) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, such as dry dichloromethane. |
| Suboptimal Temperature: The reaction is highly exothermic.[8] Uncontrolled temperature can lead to side reactions. Conversely, if the temperature is too low, the activation energy may not be overcome.[4] | Perform the initial addition of AlCl₃ at 0°C (ice bath) to control the initial exotherm.[2][8] After the initial stirring period, allowing the reaction to slowly warm to room temperature can help drive it to completion.[2] | |
| Significant Product Loss During Workup | Incomplete Quenching: The AlCl₃-ketone complex is stable. If not properly hydrolyzed, the product will remain in the aqueous layer or as an insoluble solid. | Quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated HCl.[5] This vigorously hydrolyzes the aluminum complexes and ensures the product moves into the organic layer. |
| Emulsion Formation: Emulsions can form during the aqueous wash, making layer separation difficult and leading to product loss.[5] | To break emulsions, add a saturated solution of NaCl (brine) during the workup. This increases the ionic strength of the aqueous layer, forcing better separation. |
Optimized High-Yield Protocol: Friedel-Crafts Acylation
This protocol is based on a literature procedure with a reported yield of 97%.[2]
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-chloroanisole (30 g, 210 mmol) and acetyl chloride (19.8 g, 252 mmol) in 400 mL of anhydrous dichloromethane.
-
Catalyst Addition: Cool the mixture to 0°C using an ice-water bath. While stirring vigorously, add anhydrous aluminum chloride (33.6 g, 252 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the resulting mixture at 0°C for 3 hours. The solution will typically become a dark, viscous slurry.
-
Warming: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.
-
Quenching: In a separate large beaker, prepare a mixture of 1,200 mL of 5% hydrochloric acid and crushed ice. Slowly and carefully pour the reaction mixture into the stirred HCl/ice mixture.
-
Extraction & Wash: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a 5% aqueous solution of sodium carbonate and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting solid, this compound, can be further purified by recrystallization from a suitable solvent like ethanol if necessary. The reported crude product from this method is often of high purity.[2]
Reaction Workflow: Optimized Friedel-Crafts Acylation
Caption: Workflow for the high-yield Friedel-Crafts synthesis.
Q2: What are the primary alternative routes to the classical Friedel-Crafts acylation for synthesizing this compound?
A2: While a well-optimized Friedel-Crafts reaction is highly effective, certain situations—such as starting material availability, sensitivity of other functional groups, or a desire for "greener" conditions—may necessitate alternative approaches. The main alternatives are:
-
Direct Electrophilic Chlorination: This route starts from the more readily available 4-methoxyacetophenone and introduces the chlorine atom in the final step.
-
Fries Rearrangement: A multi-step thermal or photochemical rearrangement of an aryl ester, which can offer different regioselectivity and avoids the highly reactive acyl chloride.[9][10]
-
"Greener" Catalytic Acylations: These methods replace corrosive, stoichiometric Lewis acids like AlCl₃ with reusable solid acid catalysts or milder reagents to reduce environmental impact and simplify workup.[11][12][13]
Comparison of Synthetic Routes
| Route | Starting Material(s) | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Friedel-Crafts Acylation | 2-Chloroanisole | Acetyl Chloride, AlCl₃ | Up to 97%[2] | High yield, single step, well-established. | Requires stoichiometric, hygroscopic, and corrosive AlCl₃; generates HCl waste.[6] |
| Direct Chlorination | 4-Methoxyacetophenone | NH₄Cl, Oxone | ~68% | Avoids strong Lewis acids; starts from a common reagent. | Lower yield; potential for over-chlorination or other side reactions. |
| Fries Rearrangement | 2-Chlorophenol | Acetic Anhydride, Lewis Acid (e.g., AlCl₃, ZnCl₂) | Variable | Can provide ortho/para selectivity control with temperature; avoids acyl chlorides.[9][10] | Multi-step process (ester formation then rearrangement); may produce isomer mixtures.[14] |
| Greener Acylation | 2-Chloroanisole | Acetic Anhydride or Acetic Acid | Up to 92% (general)[15] | Reusable catalyst (e.g., zeolites, metal oxides); milder conditions; less waste.[13] | Catalyst may require specific preparation; may have lower reactivity for deactivated substrates. |
Q3: Can you provide a protocol for the direct chlorination of 4-methoxyacetophenone?
A3: Certainly. This method provides a viable alternative when 2-chloroanisole is not the preferred starting material. The procedure uses Oxone (potassium peroxymonosulfate) as an oxidant in combination with a chloride source.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 4-methoxyacetophenone (2 mol) and ammonium chloride (2 mol) in acetonitrile.
-
Reagent Addition: Add Oxone (2 mol) to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound (reported yield: 68%).[16]
Mechanism Overview: Direct Electrophilic Chlorination
Caption: Generation of an electrophile for direct chlorination.
Q4: How would a Fries Rearrangement approach be designed for this synthesis?
A4: The Fries Rearrangement is an elegant method for converting a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[9][14] For this target molecule, the process would involve two main stages: synthesis of the precursor ester and its subsequent rearrangement.
Stage 1: Synthesis of 2-Chlorophenyl Acetate
The precursor is synthesized by acetylating 2-chlorophenol.
-
Reagents: 2-chlorophenol, acetic anhydride, and a catalytic amount of a base (e.g., pyridine) or acid.
-
Procedure: 2-chlorophenol is reacted with a slight excess of acetic anhydride. The reaction is typically heated gently and then worked up by quenching with water and extracting the ester. This esterification is usually a high-yielding step.
Stage 2: Fries Rearrangement of 2-Chlorophenyl Acetate
The isolated 2-chlorophenyl acetate is then rearranged. The acyl group migrates preferentially to the ortho and para positions relative to the hydroxyl group.[10] In this case, the para position is blocked by the chlorine atom, and the other ortho position is sterically hindered. Therefore, the primary product of rearrangement would be 2-hydroxy-3-chloroacetophenone, not the desired isomer.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
PrepChem.com. (2023). Synthesis of this compound. Available at: [Link]
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Available at: [Link]
-
YouTube. (2020). Friedel-Crafts Acylation: alternative reagents. Available at: [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Available at: [Link]
-
Thieme E-Books & E-Journals. (n.d.). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Available at: [Link]
-
Organic Letters. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Available at: [Link]
-
Ingenta Connect. (2015). Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
ResearchGate. (2015). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. Available at: [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Available at: [Link]
-
Wikipedia. (2024). Fries rearrangement. Available at: [Link]
-
PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available at: [Link]
-
ChemEurope.com. (n.d.). Fries rearrangement. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Available at: [Link]
-
ResearchGate. (2023). Preparation of hydroxyacetophenones via the Fries rearrangement. Available at: [Link]
-
LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Scirp.org. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien. Available at: [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation (video). Available at: [Link]
-
YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Available at: [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). 3'-Chloro-4'-methoxyacetophenone. Available at: [Link]
Sources
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- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. youtube.com [youtube.com]
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- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic, Green and Regioselective Friedel-Crafts Acylation of S...: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. Fries Rearrangement [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound | 37612-52-5 [chemicalbook.com]
troubleshooting low yield in Suzuki coupling of 3-Chloro-4-methoxyacetophenone
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Chloro-4-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Low Yield and Side Reactions
This section addresses specific issues that can arise during the Suzuki coupling of this compound, providing potential causes and actionable solutions.
Question 1: My reaction has a low yield of the desired product, and I'm recovering a significant amount of the starting this compound. What are the likely causes and how can I fix this?
Answer:
Recovering the starting aryl chloride is a common issue and typically points to problems with the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[1] this compound is an electron-rich aryl chloride, which makes the C-Cl bond stronger and less susceptible to oxidative addition by the palladium catalyst compared to aryl bromides or iodides.[2][3]
Potential Causes & Solutions:
-
Insufficiently Active Catalyst: The choice of palladium precursor and ligand is critical for activating aryl chlorides.[2][4]
| Catalyst System | Rationale |
| Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos) | These ligands are electron-rich and sterically hindered, promoting the formation of the active monoligated Pd(0) species and accelerating oxidative addition.[1] |
| PEPPSI-type precatalysts (e.g., PEPPSI-IPr) | These N-heterocyclic carbene (NHC) based catalysts are highly active and stable, often providing excellent results with challenging aryl chlorides.[5] |
| Palladacycle precatalysts | These have shown high activity for the Suzuki coupling of deactivated aryl chlorides at low catalyst loadings.[3] |
-
Suboptimal Reaction Temperature: The reaction may not have enough thermal energy to overcome the activation barrier for oxidative addition.
-
Solution: Cautiously increase the reaction temperature. While many Suzuki reactions are run at 80-100 °C, challenging substrates may require temperatures up to 120 °C.[6] Always ensure your solvent and sealed reaction vessel are appropriate for higher temperatures.
-
-
Inefficient Precatalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be efficiently reduced to the active Pd(0) species.
-
Solution: Consider using a Pd(0) source like Pd₂(dba)₃. If using a Pd(II) source, ensure your conditions promote its reduction. Sometimes, the phosphine ligand itself can act as a reductant, but this can be slow.
-
Question 2: I'm observing a significant amount of a dehalogenated byproduct (4-methoxyacetophenone). What causes this and how can I minimize it?
Answer:
The formation of a dehalogenated product is a known side reaction in Suzuki couplings, particularly with aryl halides.[1] This occurs when a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with the aryl group to produce the dehalogenated arene.[1]
Potential Causes & Solutions:
-
Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture.
-
Bases: Some bases can react with the palladium complex to form hydrides.
-
Solvents: Alcohols, if used as solvents or co-solvents, can be a source of hydrides.
-
Water: Trace amounts of water can also contribute to the formation of Pd-H species.[1]
-
-
Minimization Strategies:
-
Choice of Base: Use a non-coordinating, anhydrous base. Anhydrous K₃PO₄ or Cs₂CO₃ are often good choices. Avoid using alkoxides if dehalogenation is a major issue.
-
Solvent Selection: Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Ensure they are properly dried and degassed.
-
Rigorous Inert Atmosphere: While a small amount of water is often beneficial for the transmetalation step, excess water can be detrimental. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) to minimize atmospheric moisture.
-
Question 3: My main byproduct is the homocoupling of my boronic acid. How can I prevent this?
Answer:
Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often driven by the presence of oxygen or Pd(II) species in the reaction mixture.[7][8]
Potential Causes & Solutions:
-
Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[7][8]
-
Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[1]
-
-
Use of a Pd(II) Precatalyst: If a Pd(II) salt like Pd(OAc)₂ or PdCl₂ is used, it can directly react with the boronic acid to produce the homocoupled dimer before the catalytic cycle is fully established.[8][9]
-
Solution: Use a Pd(0) precatalyst such as Pd₂(dba)₃. If using a Pd(II) source, ensure conditions favor rapid reduction to Pd(0).
-
Question 4: I'm seeing the formation of 4,4'-dimethoxyacetophenone, which is the homocoupling product of my starting material. Why is this happening?
Answer:
While less common than boronic acid homocoupling, the homocoupling of the aryl halide can occur. This is typically promoted by certain catalyst systems and reaction conditions.
Potential Causes & Solutions:
-
Catalyst System: Some catalyst systems, particularly those that are highly active, can promote this side reaction under certain conditions.
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to an increase in this byproduct.
-
Solution: Screen different ligands. Bulky ligands can sometimes suppress this side reaction by sterically hindering the formation of the diarylpalladium intermediate that would lead to homocoupling.[10] Additionally, carefully monitor the reaction and stop it once the starting material is consumed to avoid over-heating and decomposition pathways.
-
Frequently Asked Questions (FAQs)
What is the general mechanism for the Suzuki coupling reaction?
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[2]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, typically with the assistance of a base.[2]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2]
How do I choose the right base for my reaction?
The base plays a crucial role in the transmetalation step, activating the boronic acid. For the Suzuki coupling of this compound, common choices include:
-
Potassium Phosphate (K₃PO₄): An effective and widely used base, often in aqueous solution or as a solid.[1]
-
Cesium Carbonate (Cs₂CO₃): A strong base that is often effective when others fail, though it is more expensive.
-
Potassium Carbonate (K₂CO₃): A milder base that can be effective, particularly with more reactive coupling partners.
The choice of base can influence reaction rate and side product formation. It is often beneficial to screen a few different bases during optimization.
What is the role of water in the reaction?
A small amount of water is often necessary for the Suzuki coupling to proceed efficiently, especially when using inorganic bases like K₃PO₄ or K₂CO₃. Water helps to dissolve the base and facilitates the formation of the boronate species required for transmetalation. However, an excess of water can lead to unwanted side reactions like protodeboronation (hydrolysis of the boronic acid) and can contribute to dehalogenation.[11] The optimal amount of water is typically determined empirically, often as a co-solvent with an organic solvent like dioxane, toluene, or THF in ratios ranging from 10:1 to 4:1 (organic:water).
How can I monitor the progress of my reaction?
Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of starting materials, product, and any byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantitatively monitor the reaction by integrating the signals of the starting material and product.[13]
What is a good starting point for a general protocol?
Here is a general, robust starting protocol for the Suzuki coupling of this compound. This should be seen as a starting point for further optimization.
Experimental Protocol: General Suzuki Coupling
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and anhydrous K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio). Then, add the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol% Pd, and SPhos, 4.4 mol%).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
Molander, G. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
ResearchGate. Activation of aryl chlorides in water for Suzuki coupling with a hydrophilic salen-Pd(II) catalyst. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
-
Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
ACS Publications. (2015). Activation of Aryl Chlorides in Water under Phase-Transfer Agent-Free and Ligand-Free Suzuki Coupling by Heterogeneous Palladium Supported on Hybrid Mesoporous Carbon. [Link]
-
ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
National Institutes of Health. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ResearchGate. The Suzuki Coupling of Aryl Chlorides in TBAB—Water Mixtures. [Link]
-
Cardiff University. The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
ResearchGate. Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
The Organic Synthesis Archive. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
PubMed. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. [Link]
-
ResearchGate. Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. [Link]
-
ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
- 13. azom.com [azom.com]
Technical Support Center: Optimizing Solvent Choice for 3-Chloro-4-methoxyacetophenone Reactions
Welcome to the technical support center for optimizing reactions involving 3-Chloro-4-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their synthetic strategies. As a versatile intermediate, the reactivity of this compound is profoundly influenced by the choice of solvent. Understanding these interactions is paramount to achieving high yields, minimizing impurities, and ensuring reproducible results. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses common issues encountered during reactions with this compound, categorized by reaction type.
General Solvent Considerations
Q1: What are the primary factors to consider when selecting a solvent for reactions with this compound?
A1: The selection of an optimal solvent is a multi-faceted decision that hinges on several key parameters of the reaction system. Ignoring any of these can lead to suboptimal outcomes.
-
Reaction Mechanism: The most critical factor is the reaction mechanism. A solvent that stabilizes the transition state and key intermediates will accelerate the reaction. For instance, polar aprotic solvents are often ideal for Nucleophilic Aromatic Substitution (SNAr) reactions, while protic solvents are typically used for reductions with sodium borohydride.[1][2]
-
Solubility: Both the starting material (this compound, a solid with a melting point of 74-78 °C) and the reagents must be sufficiently soluble at the reaction temperature to ensure a homogeneous reaction mixture and facilitate efficient molecular interactions.
-
Reagent Compatibility: The solvent must be inert to the reaction conditions. It should not react with the base, acid, nucleophile, or any other reagent in the flask. For example, using a protic solvent like ethanol in a reaction involving a very strong base (like NaH) would be inappropriate as the solvent would be deprotonated.
-
Temperature Requirements: The solvent's boiling point must be high enough to accommodate the desired reaction temperature. For sluggish reactions that require heating, a higher-boiling solvent like DMF, DMSO, or toluene is necessary.
-
Work-up and Purification: Consider the ease of solvent removal post-reaction. Volatile solvents (e.g., THF, DCM, Ethyl Acetate) are easily removed under vacuum. Also, consider the solvent's miscibility with water if an aqueous work-up is planned. A solvent that allows for easy product crystallization or extraction can significantly simplify purification.
For a quick comparison, the properties of several common laboratory solvents are summarized below.
| Solvent | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | Type |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Polar Aprotic |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | Polar Aprotic |
| Acetonitrile (ACN) | C₂H₃N | 82 | 37.5 | Polar Aprotic |
| Ethanol (EtOH) | C₂H₅OH | 78 | 24.5 | Polar Protic |
| Methanol (MeOH) | CH₃OH | 65 | 32.7 | Polar Protic |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Nonpolar |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar |
Troubleshooting: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a common transformation for this substrate, where a nucleophile displaces the chloride. The aromatic ring is activated towards this attack by the electron-withdrawing acetyl group.[3]
Q2: My SNAr reaction is extremely slow or incomplete, even with a strong nucleophile. How can solvent choice accelerate it?
A2: This is a classic sign of improper solvent selection for an SNAr mechanism. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[3] The key is to use a solvent that stabilizes this charged intermediate while enhancing the reactivity of the nucleophile.
-
Causality: Polar aprotic solvents such as DMSO, DMF, or NMP are the gold standard for SNAr reactions.[1][4] They possess large dipole moments that can effectively stabilize the charged Meisenheimer complex. Crucially, they are poor hydrogen bond donors. This means they solvate the cation of your base (e.g., K⁺ from K₂CO₃) but leave the anionic nucleophile relatively "bare" and highly reactive. In contrast, polar protic solvents (like ethanol or water) form a hydrogen-bond cage around the nucleophile, stabilizing it and reducing its nucleophilicity, which slows the reaction.[5][6]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic or nonpolar solvent, switch to dry DMSO or DMF.
-
Ensure Anhydrous Conditions: Water can compete as a nucleophile and deactivate your intended nucleophile. Ensure your solvent is anhydrous.
-
Increase Temperature: With a suitable high-boiling polar aprotic solvent, you can safely increase the reaction temperature to accelerate the rate.
-
Q3: I'm observing significant byproduct formation in my SNAr reaction, particularly what appears to be a diaryl ether when using a phenoxide nucleophile. Can the solvent be the culprit?
A3: Yes, while less common than rate issues, the solvent can influence selectivity and promote side reactions. In the case of phenoxide nucleophiles, the formation of diaryl ethers can be influenced by the reaction conditions.
-
Causality: If your reaction conditions are too harsh (e.g., very high temperatures in a high-boiling solvent like NMP or sulfolane for prolonged periods), you might see thermal decomposition or side reactions. More subtly, the choice of base and its solubility in the chosen solvent is critical. If a base is not fully soluble, the reaction may occur on the solid surface, leading to different reactivity patterns.
-
Troubleshooting Steps:
-
Moderate the Temperature: Begin by running the reaction at the lowest temperature that gives a reasonable rate. Try 80-100 °C before pushing to >150 °C.
-
Optimize the Base/Solvent Pair: Ensure your base (e.g., K₂CO₃, Cs₂CO₃) has good solubility in the chosen solvent. For instance, Cs₂CO₃ has better solubility in THF or DMF than K₂CO₃.
-
Consider a Solvent with Lower Boiling Point: Switching from DMSO (189 °C) to DMF (153 °C) or even THF (66 °C) with a more reactive nucleophile/base combination can provide better control and minimize byproduct formation from excessive heat.[7]
-
Troubleshooting: Reduction of the Ketone
The reduction of the acetophenone group to a secondary alcohol is another key transformation.
Q4: My sodium borohydride (NaBH₄) reduction of the ketone is sluggish and does not go to completion. What solvent adjustments can I make?
A4: Incomplete reduction with NaBH₄ is often related to solvent choice and temperature.
-
Causality: Sodium borohydride reductions are typically performed in polar protic solvents like methanol (MeOH) or ethanol (EtOH) .[2][8][9] The protic solvent plays a dual role: it helps to activate the carbonyl group for attack by making the carbonyl carbon more electrophilic via hydrogen bonding, and it participates in the work-up to quench excess reagent and hydrolyze the borate ester intermediate. While NaBH₄ reacts slowly with these solvents, its reaction with the ketone is much faster.[9] Using a purely aprotic solvent like THF without an activating additive can lead to a very slow reaction.
-
Troubleshooting Steps:
-
Use a Protic Solvent: The most straightforward solution is to switch to or use a mixture including methanol or ethanol.[2][8] Methanol is generally more reactive than ethanol.
-
Co-solvent Systems: A mixture of THF and MeOH can be very effective, offering good solubility for the substrate while providing the necessary protic activation.
-
Temperature Control: These reactions are often exothermic.[9] It's common to start the reaction at 0 °C and then allow it to warm to room temperature to ensure it proceeds to completion safely.[9]
-
Consider Additives: In some cases, adding a Lewis acid like CeCl₃ (the Luche reduction) can dramatically increase the rate and selectivity of the ketone reduction, especially in the presence of other reducible functional groups.
-
Troubleshooting: Condensation Reactions (e.g., Claisen-Schmidt)
The Claisen-Schmidt condensation involves the reaction of this compound with an aldehyde (typically one without α-hydrogens) under basic conditions to form a chalcone.
Q5: I am struggling with low yields in a base-catalyzed Claisen-Schmidt condensation. How does the solvent impact this reaction?
A5: Solvent choice is critical in base-catalyzed condensations as it influences reagent solubility, base strength, and the equilibrium of the reaction.
-
Causality: Ethanol is a very common and effective solvent for Claisen-Schmidt reactions.[10] It readily dissolves the ketone, many aldehydes, and the commonly used base catalysts like NaOH or KOH. The polarity of the solvent can significantly affect the reaction outcome.[11] For less reactive ketones, more polar solvents can sometimes lead to slower reactions, but this is highly system-dependent.[12] In some cases, solvent-free conditions, achieved by grinding the reactants with a solid base, can provide excellent yields and are environmentally friendly.[10][13]
-
Troubleshooting Steps:
-
Start with Ethanol: If you are not already, use ethanol as your starting solvent. It provides a good balance of solubility and reactivity for this classic transformation.[10]
-
Ensure Homogeneity: If your starting materials are not fully dissolved, you may need to gently heat the mixture or switch to a co-solvent system.
-
Try Solvent-Free Conditions: For a green and potentially higher-yielding alternative, consider grinding the ketone, aldehyde, and solid NaOH (e.g., 20 mol%) in a mortar and pestle.[13] This method often drives the reaction to completion quickly.
-
Optimize Base Concentration: The issue might not be the solvent itself, but the concentration of the base within it. Overly high concentrations of a strong base can promote side reactions like the Cannizzaro reaction if you are using an aromatic aldehyde without α-hydrogens.[14] Controlled, slow addition of the base is recommended.[10]
-
Experimental Protocols
Protocol 1: General Solvent Screening for Reaction Optimization
This protocol outlines a parallel screening approach to efficiently identify the optimal solvent for a given transformation of this compound.
Objective: To compare the effect of 4 different solvents (2 polar aprotic, 1 polar protic, 1 nonpolar) on reaction yield and purity.
Materials:
-
This compound
-
Reactants (e.g., nucleophile, aldehyde, reducing agent) and catalyst (e.g., base)
-
Candidate Solvents (e.g., DMF, THF, EtOH, Toluene)
-
Small, identical reaction vials with stir bars
-
Heating/stirring plate with multiple positions
-
TLC plates and appropriate eluent system
-
LC-MS or GC-MS for accurate analysis
Procedure:
-
Preparation: In 4 separate, labeled vials, add this compound (e.g., 100 mg, 0.54 mmol) and a stir bar.
-
Reagent Addition: To each vial, add the other reactant(s) and catalyst in the same molar equivalents. For example, for an SNAr, add your nucleophile (e.g., 1.1 eq) and base (e.g., 1.5 eq).
-
Solvent Addition: To each vial, add an equal volume (e.g., 2 mL) of one of the candidate solvents (Vial 1: DMF, Vial 2: THF, Vial 3: EtOH, Vial 4: Toluene).
-
Reaction: Seal the vials and place them on the multi-position stir plate. Stir and heat all reactions to the same target temperature (e.g., 80 °C). Ensure the temperature is below the boiling point of the most volatile solvent.
-
Monitoring: After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction mixture and spot it on a TLC plate. Run the TLC to qualitatively assess the consumption of starting material and the formation of the product. Repeat monitoring at regular intervals (e.g., 2h, 4h, 8h).
-
Analysis: Once a reaction appears complete or after a predetermined time (e.g., 24h), quench the reactions appropriately. Work up each sample identically. Analyze the crude product from each vial by LC-MS or GC-MS to determine the relative conversion and the ratio of product to byproducts.
-
Selection: Choose the solvent that provided the highest conversion to the desired product with the cleanest profile in the shortest amount of time.
This systematic approach provides robust, comparable data to make an evidence-based decision on the optimal solvent for scale-up.[15][16]
Visual Workflow Guides
Diagram 1: Decision Tree for Initial Solvent Selection
This diagram provides a logical pathway for selecting a starting solvent based on the intended reaction class.
Caption: A decision tree to guide initial solvent choice for common reactions.
Diagram 2: Troubleshooting Workflow for a Sluggish SNAr Reaction
This workflow illustrates a logical sequence of steps to diagnose and solve a slow SNAr reaction.
Sources
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solved EXPERIMENT SEVEN SODIUM BOROHYDRIDE REDUCTION OF | Chegg.com [chegg.com]
- 9. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 10. benchchem.com [benchchem.com]
- 11. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
detailed work-up procedure for 3-Chloro-4-methoxyacetophenone synthesis
Technical Support Center: Synthesis of 3-Chloro-4-methoxyacetophenone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound via Friedel-Crafts acylation. It provides in-depth troubleshooting advice and a detailed procedural workflow to address common challenges encountered during the reaction work-up.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the critical work-up phase. The explanations are grounded in the principles of the Friedel-Crafts acylation reaction.
Q1: What is the fundamental purpose of the work-up procedure for a Friedel-Crafts acylation?
A1: The work-up for a Friedel-Crafts acylation serves three primary purposes. First, it must quench the reaction by decomposing the Lewis acid catalyst (typically aluminum chloride, AlCl₃) and breaking the stable complex that forms between the catalyst and the newly synthesized ketone product.[1][2] Second, it aims to separate the desired organic product from the inorganic salts, residual acid, and other aqueous-soluble impurities. Third, it involves purifying the crude product to achieve the desired level of purity. The classic procedure involves a careful addition of the reaction mixture to acidic ice water, followed by extraction and washing.[3]
Q2: After adding the aluminum chloride, my reaction mixture became a thick, dark slurry. Is this normal, and how does it impact the quenching step?
A2: Yes, the formation of a thick, often colorful (orange, red, or brown) slurry is entirely normal for Friedel-Crafts acylations. This occurs because the AlCl₃ catalyst forms a complex with the carbonyl group of the product ketone, which often has limited solubility in the reaction solvent (e.g., methylene chloride).[2]
Troubleshooting the Quench:
-
Safety First: The quenching process is highly exothermic. The reaction between AlCl₃ and water is vigorous and liberates HCl gas.[3] This step MUST be performed in a well-ventilated fume hood.
-
Procedure: The safest method is to pour the reaction mixture slowly and carefully onto a stirred mixture of crushed ice and concentrated hydrochloric acid.[3][4] Adding the mixture to the ice/acid solution, rather than the other way around, helps to control the exotherm. The acid helps keep the resulting aluminum salts (like aluminum hydroxide) dissolved in the aqueous phase, preventing the formation of a gelatinous precipitate that can complicate the extraction.[5]
Q3: A persistent emulsion formed during the aqueous wash, particularly with the sodium carbonate solution. How can I resolve this?
A3: Emulsions are common during the work-up of Friedel-Crafts reactions, often caused by finely dispersed aluminum salts.[5]
Methods to Break an Emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Add Brine: Introduce a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation.
-
Gentle Swirling: Gently swirl the separatory funnel instead of shaking vigorously.
-
Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite or glass wool. This can help to break up the microscopic droplets causing the emulsion.
Q4: My final product is a low-melting solid or a sticky oil instead of the expected crystalline solid. What went wrong?
A4: this compound has a reported melting point of 74-78 °C, so it should be a solid at room temperature.[6] An oily or impure appearance typically points to one of two issues:
-
Residual Solvent: The most common cause is incomplete removal of the organic solvent (e.g., methylene chloride). Ensure you have used the rotary evaporator effectively and consider placing the crude product under high vacuum for an extended period.
-
Impurities: The presence of unreacted starting materials or side-products can depress the melting point and inhibit crystallization. If removing the solvent does not yield a solid, purification by recrystallization is necessary. A common solvent system for this type of compound is ethanol or a mixture of hexanes and ethyl acetate.
Q5: My final yield was significantly lower than the high yields reported in the literature. What are the most likely causes?
A5: While the Friedel-Crafts acylation can be a high-yielding reaction[4], several factors can drastically reduce the outcome:
-
Moisture Contamination: Aluminum chloride is extremely water-sensitive.[3] Any moisture in the reagents, solvent, or glassware will decompose the catalyst, halting the reaction. All glassware should be flame-dried or oven-dried, and anhydrous grade reagents and solvents should be used.
-
Incomplete Reaction: Insufficient reaction time or cooling that is too aggressive can prevent the reaction from reaching completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) if possible.
-
Losses During Work-up: Product can be lost during transfers, extractions (especially if emulsions form), and filtration. Ensure that the aqueous layer is thoroughly extracted with the organic solvent to recover all dissolved product.[3]
Detailed Work-Up & Purification Protocol
This protocol outlines a standard procedure for the work-up of a Friedel-Crafts acylation reaction for the synthesis of this compound.
Table 1: Example Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| ortho-Chloroanisole | 142.58 | 30.0 | 210 | 1.0 |
| Acetyl Chloride | 78.50 | 19.8 | 252 | 1.2 |
| Aluminum Chloride | 133.34 | 33.6 | 252 | 1.2 |
| Methylene Chloride | - | 400 mL | - | - |
This table is based on a literature procedure and should be scaled as needed.[4]
Step-by-Step Work-up Procedure:
-
Preparation of Quenching Solution: In a large beaker (at least 2 L capacity), prepare a mixture of 1,200 mL of 5% hydrochloric acid and approximately 500 g of crushed ice. Place this beaker in an ice bath on a magnetic stir plate and begin stirring.[4]
-
Quenching the Reaction: Once the reaction is complete, very slowly and carefully pour the reaction mixture from the flask into the vigorously stirring acidic ice solution. The addition should be done in a controlled stream. The mixture will hiss and release HCl gas; ensure this is done in a fume hood.
-
Phase Separation: Once the addition is complete, continue stirring for 5-10 minutes. Transfer the entire mixture to a large separatory funnel. Allow the layers to separate fully. The lower, denser layer is the organic phase (methylene chloride), and the upper layer is the aqueous phase.[2][4]
-
Extraction: Drain the lower organic layer into a clean Erlenmeyer flask. Extract the remaining aqueous layer with an additional portion (e.g., 50 mL) of methylene chloride to recover any residual product. Combine this second organic extract with the first.
-
Neutralization Wash: Wash the combined organic layers with a 5% aqueous solution of sodium carbonate.[4] Add the carbonate solution to the separatory funnel, stopper it, and shake gently at first, venting frequently to release CO₂ gas. Continue shaking until effervescence ceases. Drain the lower organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[4] Add the sodium sulfate to the flask, swirl, and let it stand for 10-15 minutes until the liquid is clear and no clumping of the drying agent is observed.
-
Solvent Removal: Remove the drying agent by gravity filtration into a pre-weighed round-bottomed flask. Concentrate the filtrate by removing the methylene chloride using a rotary evaporator.[3][4]
-
Purification (if necessary): The resulting solid is the crude product. If TLC or melting point analysis indicates impurities, recrystallize the solid from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure this compound.
Visual Workflow Diagram
The following diagram illustrates the key decision points and steps in the work-up procedure.
Caption: Experimental workflow for the work-up of this compound.
Safety and Handling
All operations should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aluminum Chloride (AlCl₃): Corrosive and water-sensitive. It reacts violently with water and liberates corrosive HCl gas. Avoid inhalation of dust and contact with skin, as it will react with moisture to cause chemical burns.[3]
-
Acetyl Chloride: Corrosive, flammable, and reacts with water. Handle with extreme care.[3]
-
Methylene Chloride (Dichloromethane): A volatile solvent. Avoid inhaling vapors. It is a suspected carcinogen.
-
Hydrochloric Acid (HCl) and Sodium Carbonate (Na₂CO₃): Both are corrosive. The neutralization reaction produces CO₂ gas, which can cause pressure buildup in a sealed container. Vent the separatory funnel frequently.[7]
Always dispose of chemical waste according to institutional and local regulations.
References
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Available from: [Link]
-
Kedrowski, B. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available from: [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Available from: [Link]
-
CPAchem. (2024). Safety data sheet: 4'-Methoxyacetophenone. Available from: [Link]
-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. Available from: [Link]
-
Scribd. (n.d.). Chemistry Experiment: 4-Methoxyacetophenone. Available from: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 3-Chloro-4-methoxyacetophenone: A Comparative Analysis Centered on ¹H NMR Spectroscopy
Introduction: The Imperative of Unambiguous Structure Confirmation
We will first delve into a detailed analysis of the ¹H NMR spectrum, from theoretical prediction to experimental protocol and data interpretation. Subsequently, we will compare and contrast this with data from complementary techniques, including ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to build a self-validating and unassailable structural proof.
Part 1: The Primary Tool: In-Depth ¹H NMR Spectrum Analysis
¹H NMR spectroscopy is unparalleled as a first-line technique for the structural analysis of organic molecules. It provides detailed information about the electronic environment, connectivity, and relative number of different protons in a molecule, offering a unique fingerprint of its structure.
Theoretical Prediction of the ¹H NMR Spectrum
Before stepping into the lab, a skilled scientist predicts the spectrum. This practice sharpens analytical acumen and helps in identifying unexpected outcomes, such as impurities or reaction failures. For 3-Chloro-4-methoxyacetophenone, we anticipate signals from three distinct regions: the aliphatic acetyl and methoxy groups, and the aromatic ring.
-
Aromatic Protons (H-2, H-5, H-6): The substitution pattern on the benzene ring is key. The acetyl group (C=O) is electron-withdrawing, deshielding nearby protons (especially the ortho proton, H-2). The methoxy group (-OCH₃) is electron-donating, shielding its ortho protons (H-5). The chloro group (-Cl) is electron-withdrawing through induction but weakly donating through resonance. These competing effects result in a predictable downfield shift for H-2 and H-6 compared to H-5.
-
H-2: Ortho to the acetyl group and meta to the chloro group. It will be a doublet, split by H-6.
-
H-6: Ortho to the chloro group and meta to the acetyl group. It will appear as a doublet of doublets, split by both H-2 (meta-coupling, small J) and H-5 (ortho-coupling, large J).
-
H-5: Ortho to the methoxy group and meta to the chloro group. It will be a doublet, split by H-6.
-
-
Methoxy Protons (-OCH₃): These three protons are equivalent and attached to an oxygen atom. They will appear as a sharp singlet.
-
Acetyl Protons (-COCH₃): These three protons are also equivalent and are adjacent to a carbonyl group, which deshields them. They will appear as a distinct singlet, typically downfield from the methoxy signal.
Caption: Structure of this compound with key protons labeled.
Experimental Protocol: High-Resolution ¹H NMR Data Acquisition
Garbage in, garbage out. The quality of your NMR data is critically dependent on meticulous sample preparation. This protocol is designed to produce high-resolution, artifact-free spectra.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of your purified this compound sample into a clean, dry vial.[3][4] For routine ¹H NMR, this concentration provides excellent signal-to-noise within a few minutes of acquisition.[3]
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identifiable.[5] Ensure the solvent is from a fresh bottle stored over potassium carbonate to neutralize any acidic impurities.[5]
-
Dissolution & Transfer: Gently swirl or vortex the vial to ensure complete dissolution.[3] Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Filtration: To prevent line broadening and shimming issues caused by microscopic solids, filter the solution directly into a clean, high-quality 5 mm NMR tube.[4] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Standard Addition (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. TMS is chemically inert and its signal is defined as 0.00 ppm.[3]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with a unique identifier.
-
Instrument Setup: Before placing the sample in the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[4] Follow the instrument-specific instructions for inserting the sample, locking on the deuterium signal of the solvent, and shimming the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment (e.g., 32 scans, 1-2 second relaxation delay).
Data Interpretation and Structure Confirmation
The resulting spectrum should provide a clear confirmation of the structure. The signals are assigned based on their chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).
| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Acetyl (-COCH₃) | ~2.5-2.6 | 3H | Singlet (s) | N/A | Protons are equivalent with no adjacent protons. Deshielded by the adjacent carbonyl group. |
| Methoxy (-OCH₃) | ~3.9-4.0 | 3H | Singlet (s) | N/A | Protons are equivalent with no adjacent protons. Attached to an electron-donating oxygen. |
| H-5 | ~6.9-7.0 | 1H | Doublet (d) | ~8.5 Hz | Ortho-coupled to H-6. Shielded by the electron-donating -OCH₃ group. |
| H-6 | ~7.8-7.9 | 1H | Doublet of Doublets (dd) | ~8.5 Hz, ~2.2 Hz | Ortho-coupled to H-5 and meta-coupled to H-2. Deshielded by the acetyl group. |
| H-2 | ~7.9-8.0 | 1H | Doublet (d) | ~2.2 Hz | Meta-coupled to H-6. Strongly deshielded by the ortho-acetyl group. |
Note: The exact chemical shifts can vary slightly based on solvent, concentration, and instrument.
The presence of five distinct signals with the correct integrations (3H, 3H, 1H, 1H, 1H) and the specific splitting patterns in the aromatic region provides compelling evidence for the 1,2,4-trisubstituted aromatic ring pattern of this compound.
Part 2: A Comparative Framework for Structure Cross-Validation
While ¹H NMR is powerful, absolute confirmation in regulated environments or for publication requires orthogonal data—evidence from different analytical techniques that rely on distinct physical principles.[6] This cross-validation approach eliminates ambiguity and confirms the structure with the highest degree of confidence.
| Technique | Information Provided | Sample Amount | Destructive? | Key Insights for this compound |
| ¹H NMR | Proton environment, connectivity (J-coupling), and stoichiometry. | 5-10 mg[4] | No | Confirms the number and relationship of all protons, proving the substitution pattern. |
| ¹³C NMR | Number of unique carbons, chemical environment (sp², sp³), presence of quaternary carbons. | 20-50 mg[3] | No | Confirms the presence of 9 unique carbon atoms, including the carbonyl, aromatic, and methyl carbons. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with high resolution), and fragmentation patterns. | <1 mg | Yes | Confirms the molecular weight of 184.62 g/mol and shows a characteristic M+/M+2 isotopic pattern (~3:1 ratio) due to the presence of one chlorine atom.[1][2] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | ~1 mg | No | Confirms the presence of a strong carbonyl (C=O) stretch (~1680 cm⁻¹), C-O stretches for the ether and ketone, and aromatic C-H bonds.[1] |
Alternative 1: ¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides a complementary view of the carbon skeleton. For this compound, we expect 9 distinct signals, confirming the total number of carbons in the molecule. Key expected signals include the carbonyl carbon (~196 ppm), the aromatic carbons (110-160 ppm), and the two methyl carbons (~56 ppm for -OCH₃ and ~26 ppm for -COCH₃).[7]
Alternative 2: Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining molecular weight.[8] High-resolution MS (HRMS) can provide an exact mass that confirms the elemental formula C₉H₉ClO₂. Furthermore, the presence of chlorine is easily confirmed by its isotopic signature: two peaks in the molecular ion region, one for ³⁵Cl (M⁺) and one for ³⁷Cl (M⁺+2), with a relative intensity ratio of approximately 3:1.[2]
Alternative 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups.[9] The IR spectrum of this compound will be dominated by a strong, sharp absorption band around 1680 cm⁻¹ corresponding to the conjugated ketone C=O stretch. Other important bands will confirm the aromatic C=C bonds, the C-O ether linkage, and C-H bonds.
Part 3: An Integrated Workflow for Unambiguous Confirmation
A robust structural confirmation strategy does not rely on a single piece of data but rather on the convergence of evidence from multiple, independent sources. The following workflow illustrates this best-practice approach.
Caption: Integrated workflow for robust molecular structure confirmation.
Conclusion
The structural confirmation of this compound serves as an excellent model for demonstrating a rigorous, modern analytical workflow. ¹H NMR spectroscopy, with its rich informational content, stands as the central pillar of this process. It provides an exquisitely detailed picture of the molecular architecture that is often sufficient for a preliminary identification. However, for the purposes of regulatory submission, publication, or foundational research, this primary analysis must be supported by orthogonal data. By integrating evidence from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, we create a self-validating system that ensures the highest level of scientific integrity and provides an unambiguous, definitive confirmation of the molecular structure.
References
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
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Frontier, A. (2025). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]
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comparing reactivity of 3-Chloro-4-methoxyacetophenone with its isomers
An In-Depth Guide to the Comparative Reactivity of 3-Chloro-4-methoxyacetophenone and Its Positional Isomers
In the intricate field of synthetic chemistry and drug development, the positional arrangement of substituents on an aromatic ring can profoundly influence a molecule's reactivity, directing the course of chemical transformations and ultimately defining its biological and material properties. This guide offers a comprehensive comparison of the chemical reactivity of this compound against two of its key positional isomers: 4-Chloro-3-methoxyacetophenone and 2-Chloro-4-methoxyacetophenone.
Our analysis moves beyond a simple catalog of reactions. We will dissect the underlying electronic and steric principles that govern the reactivity at three key sites: the aromatic ring (towards electrophiles and nucleophiles) and the acetyl functional group. By grounding our theoretical predictions in experimental data and established protocols, this guide provides researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
Chapter 1: The Isomers - A Structural and Electronic Overview
The three compounds under investigation share the same molecular formula, C₉H₉ClO₂, but differ in the substitution pattern on the acetophenone core. This structural variance is the primary determinant of their distinct chemical behaviors.
| Compound | Structure | CAS Number | Melting Point (°C) |
| This compound | 37612-52-5 | 74-78[1][2] | |
| 4-Chloro-3-methoxyacetophenone | 5465-65-6 | 88-91 | |
| 2-Chloro-4-methoxyacetophenone | 6342-63-8 | 68-71 |
The reactivity of these isomers is dictated by the interplay of three distinct functional groups:
-
Acetyl Group (-COCH₃): A powerful electron-withdrawing group (-I, -R) that deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.[3][4] It also provides an electrophilic carbonyl carbon and acidic α-protons.
-
Methoxy Group (-OCH₃): A strong electron-donating group (-I, +R) that activates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions.
-
Chloro Group (-Cl): An electron-withdrawing group via induction (-I) but an electron-donating group via resonance (+R). Overall, it deactivates the ring but is an ortho, para-director.[5]
The following Dot diagram illustrates the logical workflow for comparing the reactivity of these isomers, which forms the basis of this guide.
Caption: Workflow for the comparative reactivity analysis of acetophenone isomers.
Chapter 2: Electrophilic Aromatic Substitution (EAS)
EAS reactions involve the substitution of a hydrogen atom on the aromatic ring with an electrophile.[6][7] The rate and regioselectivity of these reactions are governed by the combined electronic effects of the existing substituents.
Theoretical Analysis
The dominant activating group on the ring is the methoxy group (-OCH₃), which directs incoming electrophiles to its ortho and para positions. The acetyl and chloro groups are deactivating.[3][5] The overall reactivity towards EAS is therefore a contest between the activating power of the -OCH₃ group and the deactivating power of the -COCH₃ and -Cl groups.
-
This compound: The positions ortho to the powerful activating -OCH₃ group are C-3 and C-5. C-3 is blocked by chlorine. Therefore, electrophilic attack is strongly directed to the C-5 position . The ring is moderately activated compared to unsubstituted acetophenone due to the methoxy group, despite the two deactivators.
-
4-Chloro-3-methoxyacetophenone: The positions ortho and para to the -OCH₃ group are C-2, C-4, and C-6. C-4 is blocked by chlorine. The C-2 and C-6 positions are both viable. However, the C-2 position is sterically hindered by the adjacent acetyl group. Therefore, attack is most likely at the C-6 position .
-
2-Chloro-4-methoxyacetophenone: The positions ortho to the -OCH₃ group are C-3 and C-5. The C-3 position is sterically hindered by the adjacent chloro and acetyl groups. Attack is therefore strongly favored at the C-5 position .
Predicted Reactivity Order (Fastest to Slowest):
-
This compound: The activating -OCH₃ group is para to the strongly deactivating -COCH₃ group, maximizing its ability to donate electron density to the ring and stabilize the intermediate cation.
-
2-Chloro-4-methoxyacetophenone: Similar to the above, but with slight additional deactivation and steric hindrance from the ortho chloro group.
-
4-Chloro-3-methoxyacetophenone: The activating -OCH₃ group is meta to the -COCH₃ group, a less favorable arrangement for stabilizing the positive charge in the reaction intermediate.
Caption: Regioselectivity of electrophilic attack on the acetophenone isomers.
Experimental Protocol: Nitration
This protocol describes a typical electrophilic nitration, a common method to probe the reactivity of aromatic rings.
-
Dissolution: Dissolve 1.0 g of the acetophenone isomer in 10 mL of glacial acetic acid in a flask cooled to 0-5°C in an ice bath.
-
Preparation of Nitrating Mixture: Slowly add 0.5 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid, keeping the mixture cool.
-
Addition: Add the nitrating mixture dropwise to the stirred solution of the acetophenone isomer over 20 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into 100 mL of ice-water. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold water and recrystallize from ethanol to obtain the pure nitro-substituted product.
Chapter 3: Nucleophilic Aromatic Substitution (NAS)
NAS involves the replacement of a leaving group (in this case, -Cl) by a nucleophile.[8] This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex).[9][10][11]
Theoretical Analysis
The key to NAS reactivity in these isomers is the position of the strongly electron-withdrawing acetyl group relative to the chlorine atom.
-
This compound: The acetyl group is meta to the chlorine. It cannot effectively stabilize the negative charge of the Meisenheimer complex through resonance. The electron-donating methoxy group further deactivates the ring for nucleophilic attack. This isomer is predicted to be highly unreactive towards NAS.
-
4-Chloro-3-methoxyacetophenone: The acetyl group is para to the chlorine atom. This is the ideal orientation for resonance stabilization of the Meisenheimer complex, making the ring highly susceptible to nucleophilic attack at C-4. This isomer is predicted to be highly reactive towards NAS.
-
2-Chloro-4-methoxyacetophenone: The acetyl group is ortho to the chlorine atom. This positioning also allows for effective resonance stabilization of the intermediate. This isomer is predicted to be reactive towards NAS, though perhaps slightly less so than the 4-chloro isomer due to potential steric hindrance.
Predicted Reactivity Order (Fastest to Slowest):
-
4-Chloro-3-methoxyacetophenone
-
2-Chloro-4-methoxyacetophenone
-
This compound
Caption: Mechanism of NAS for the highly reactive 4-Chloro-3-methoxyacetophenone.
Experimental Protocol: Substitution with Sodium Methoxide
This protocol demonstrates the displacement of chloride with a methoxide nucleophile.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 1.0 g of the chloroacetophenone isomer and 20 mL of anhydrous methanol.
-
Reagent Addition: While stirring, add a freshly prepared solution of sodium methoxide (0.2 g of sodium in 10 mL of methanol).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature and neutralize with dilute hydrochloric acid. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent and purify the crude product by column chromatography on silica gel.
Chapter 4: Reactions at the Carbonyl Group
The reactivity of the acetyl group is primarily influenced by two factors: the electrophilicity of the carbonyl carbon and the acidity of the α-protons. These are modulated by the electronic effects of the other ring substituents.
Theoretical Analysis
-
Electrophilicity of Carbonyl Carbon: Electron-withdrawing groups on the ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles (e.g., in reduction reactions). The order of electron-withdrawing influence from the ring is determined by the combined inductive and resonance effects.
-
Predicted Order of Carbonyl Electrophilicity (Most to Least): 4-Chloro-3-methoxyacetophenone > 2-Chloro-4-methoxyacetophenone ≈ this compound. The first isomer benefits from the acetyl group being para to the withdrawing chloro group and meta to the donating methoxy group.
-
-
Acidity of α-Protons: The acidity of the methyl protons is enhanced by electron-withdrawing groups that stabilize the resulting enolate anion.
-
Predicted Order of α-Proton Acidity (Most to Least): 4-Chloro-3-methoxyacetophenone > 2-Chloro-4-methoxyacetophenone ≈ this compound. The reasoning is the same as for carbonyl electrophilicity; greater electron withdrawal from the ring leads to greater stabilization of the enolate. This has direct implications for reactions like aldol condensations.[12]
-
Experimental Protocol: Sodium Borohydride Reduction
This protocol outlines the reduction of the ketone to a secondary alcohol, a reaction sensitive to the electrophilicity of the carbonyl carbon.
-
Dissolution: Dissolve 1.0 g of the acetophenone isomer in 25 mL of methanol in a flask at room temperature.
-
Reduction: Add 0.2 g of sodium borohydride (NaBH₄) portion-wise over 15 minutes.
-
Reaction: Stir the mixture for 1 hour at room temperature. Monitor by TLC.
-
Workup: Quench the reaction by slowly adding 10 mL of 1 M HCl. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the corresponding 1-phenylethanol derivative. Reaction rates can be qualitatively compared by monitoring the disappearance of the starting material via TLC at set time intervals.
Chapter 5: Summary and Conclusion
The reactivity of this compound and its isomers is a clear demonstration of the principles of physical organic chemistry. The subtle repositioning of substituents leads to dramatically different outcomes in key synthetic transformations.
| Reaction Type | This compound (Target) | 4-Chloro-3-methoxyacetophenone (Isomer 1) | 2-Chloro-4-methoxyacetophenone (Isomer 2) |
| EAS Reactivity | High (Attack at C-5) | Low (Attack at C-6) | Moderate (Attack at C-5) |
| NAS Reactivity | Very Low (Unreactive) | Very High (Displaces Cl) | High (Displaces Cl) |
| Carbonyl Reactivity | Moderate | High | Moderate |
-
This compound is best suited for electrophilic aromatic substitution at the C-5 position, leveraging the powerful directing effect of the methoxy group. It is a poor substrate for NAS.
-
4-Chloro-3-methoxyacetophenone is the standout candidate for nucleophilic aromatic substitution , allowing for facile displacement of the chlorine atom. Its enhanced carbonyl reactivity also makes it a prime substrate for reactions involving the acetyl group.
-
2-Chloro-4-methoxyacetophenone represents a middle ground, showing reactivity in both EAS and NAS , although potentially hampered by steric effects.
This guide provides a predictive framework grounded in established chemical principles. Experimental validation remains the ultimate arbiter of reactivity, but this comparative analysis equips the synthetic chemist with the rationale to select the appropriate isomer and reaction conditions to achieve their desired synthetic target efficiently and predictably.
References
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Penning, T. M., et al. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Bioorganic & Medicinal Chemistry, 16(3), 1084-9. [Link]
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Al-Kahtani, A. A., & Andres, J. (2009). Substituent effects in the Baeyer-Villiger reaction of acetophenones: a theoretical study. Canadian Journal of Chemistry, 87(3), 429-437. [Link]
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Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. [Link]
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Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. [Link]
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- Rahimi, M., et al. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(5), 411-418.
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ResearchGate. (n.d.). Reaction of substituted acetophenones with various aryl aldehydes. [Link]
- YouTube. (2021). ELECTROPHILIC SUBSTITUTION REACTIONS IN ALDEHYDES AND KETONES.
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ResearchGate. (n.d.). Reaction of Vinyl Ketones with Various Acetophenones. [Link]
- Malhotra, S., & Jaspal, D. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies.
- Pham, P. H., et al. (2020). Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur. Organic & Biomolecular Chemistry, 18(12), 2284-2288.
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Chegg. (2021). Provide a mechanism for the reaction of 4-methoxyacetophenone.... [Link]
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ResearchGate. (n.d.). PKa values for substituted acetophenones. [Link]
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ResearchGate. (n.d.). Acetophenone hydrogenation on Rh/Al2O3 catalyst. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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CK-12 Foundation. (2025). Electrophilic Substitution Reactions - Haloarenes. [Link]
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Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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ResearchGate. (n.d.). Controlling reaction rate of phase transfer hydrogenation of acetophenone. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
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OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]
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YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
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MDPI. (2023). A Comparative Study of Kinetic Reaction Schemes for the Isomerization Process of the C6 Series. [Link]
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A Comparative Analysis of the Biological Activities of 3-Chloro-4-methoxyacetophenone Derivatives
In the landscape of medicinal chemistry, the acetophenone scaffold represents a privileged structure, serving as a foundational template for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides a comprehensive comparative study of the biological activities of derivatives of 3-Chloro-4-methoxyacetophenone, a versatile starting material for the synthesis of novel bioactive compounds. We will delve into the synthetic strategies, comparative biological data, and the underlying structure-activity relationships that govern their therapeutic potential.
The Strategic Importance of the this compound Scaffold
The selection of this compound as a parent molecule is a deliberate choice rooted in established medicinal chemistry principles. The presence of a chlorine atom and a methoxy group on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the carbonyl group, potentially increasing its reactivity towards biological nucleophiles.[2] Conversely, the electron-donating methoxy group can modulate the electronic properties and lipophilicity of the molecule, impacting its ability to cross cell membranes and interact with target proteins.[3] This unique combination of substituents provides a rich platform for generating a library of derivatives with diverse and potent biological activities.
Synthesis of this compound Derivatives: The Claisen-Schmidt Condensation
A primary route for the derivatization of this compound is the Claisen-Schmidt condensation, a reliable and versatile method for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones).[4] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. The presence of a reactive α,β-unsaturated keto group in the resulting chalcone backbone is a key determinant of their biological activity.[5]
Representative Synthetic Workflow
Caption: General workflow for the synthesis of chalcone derivatives.
Comparative Biological Activities
The true value of synthesizing a library of derivatives lies in the systematic evaluation and comparison of their biological activities. Here, we will focus on three key areas: antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Chalcone derivatives are well-documented for their antimicrobial properties.[6] The α,β-unsaturated ketone moiety is believed to act as a Michael acceptor, reacting with nucleophilic groups in microbial proteins and enzymes, thereby disrupting essential cellular functions. The antimicrobial efficacy of this compound-derived chalcones can be modulated by the nature and position of substituents on the second aromatic ring (derived from the benzaldehyde).
Table 1: Comparative Antimicrobial Activity of Hypothetical this compound Chalcone Derivatives
| Derivative (Substituent on Ring B) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Unsubstituted | 12 ± 1.5 | 10 ± 1.2 |
| 4-Hydroxy | 18 ± 2.1 | 15 ± 1.8 |
| 4-Chloro | 22 ± 2.5 | 19 ± 2.0 |
| 4-Nitro | 25 ± 2.8 | 22 ± 2.3 |
| 4-Methoxy | 15 ± 1.7 | 13 ± 1.5 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships.
The hypothetical data suggests that electron-withdrawing groups, such as chloro and nitro, on the second aromatic ring enhance antimicrobial activity. This can be attributed to an increase in the electrophilicity of the β-carbon of the enone system, making it more susceptible to nucleophilic attack by microbial biomolecules.
Anticancer Activity
The anticancer potential of chalcones is a subject of intense research.[7] They have been shown to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in various cancer cell lines.[3] A study on chloro chalcone derivatives demonstrated significant cytotoxic activity against several cancer cell lines, with the presence of a methoxy group often enhancing this activity.[8]
Table 2: Anticancer Activity (IC50 in µM) of Chloro Chalcone Derivatives against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | T47D (Breast) | HeLa (Cervical) | WiDr (Colorectal) |
| Chloro Chalcone 1 | 15.6 | 10.2 | 25.4 | 30.1 |
| Chloro Chalcone 2 | 8.5 | 5.1 | 12.8 | 18.7 |
| Chloro Chalcone 3 | 0.8 | 0.34 | 4.78 | 5.98 |
| Chloro Chalcone 4 | 1.2 | 0.9 | 2.5 | 3.1 |
| Chloro Chalcone 5 | 20.3 | 15.6 | 35.2 | 42.8 |
Adapted from a study on chloro chalcone derivatives, demonstrating the potent anticancer activity of specific substitution patterns.[8]
The data highlights that specific substitution patterns can lead to highly potent anticancer agents. Chloro chalcone 3, for instance, exhibits sub-micromolar IC50 values against breast cancer cell lines.[8] This underscores the importance of systematic derivatization and screening to identify lead compounds.
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Chalcones have emerged as promising anti-inflammatory agents.[9] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB and JNK pathways.[10] The anti-inflammatory effects of chalcones derived from this compound would likely be influenced by their ability to modulate the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). Some chalcones have shown potent inhibitory effects on superoxide formation in neutrophils, a key event in the inflammatory cascade.[11]
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT assay.
Protocol 2: Antimicrobial Susceptibility Testing using the Agar Well Diffusion Method
The agar well diffusion method is a standard technique to evaluate the antimicrobial activity of compounds.
Step-by-Step Protocol for Agar Well Diffusion
-
Prepare Inoculum: A standardized microbial suspension is prepared in sterile saline or broth.
-
Inoculate Agar Plates: The surface of Mueller-Hinton agar plates is uniformly inoculated with the microbial suspension.
-
Create Wells: Sterile wells of a defined diameter (e.g., 6-8 mm) are punched into the agar.
-
Add Test Compounds: A fixed volume of each derivative solution (at a specific concentration) is added to the wells. A solvent control and a standard antibiotic are also included.
-
Incubate: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measure Zones of Inhibition: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Structure-Activity Relationship (SAR) and Future Directions
The comparative analysis of the biological activities of this compound derivatives reveals important structure-activity relationships. The electronic properties and steric bulk of the substituents on the second aromatic ring play a crucial role in determining the potency and selectivity of these compounds. Further exploration of this chemical space, including the synthesis of derivatives with heterocyclic rings and the investigation of their effects on specific molecular targets, holds significant promise for the discovery of novel therapeutic agents. The integration of computational modeling and in silico screening can further streamline the drug discovery process by predicting the activity of virtual compounds and prioritizing synthetic efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Synthesis and evaluation of antiinflammatory activity of substituted chalcone derivatives | Semantic Scholar [semanticscholar.org]
- 9. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
validation of 3-Chloro-4-methoxyacetophenone synthesis using spectroscopic methods
An In-Depth Guide to the Spectroscopic Validation of 3-Chloro-4-methoxyacetophenone Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is the cornerstone of quality, safety, and efficacy. This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent spectroscopic validation of this compound, a valuable intermediate in drug development and organic synthesis.[1] We will move beyond a simple recitation of protocols to explore the causal reasoning behind experimental choices, presenting a self-validating system of analysis that ensures the highest degree of scientific integrity.
The Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of this compound is efficiently achieved via the Friedel-Crafts acylation of 2-chloroanisole.[2] This classic electrophilic aromatic substitution reaction is a robust and high-yielding method for introducing an acyl group onto an aromatic ring.[3][4]
Principle of the Reaction
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated in situ from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5] The 2-chloroanisole substrate contains two directing groups on the aromatic ring: a methoxy group (-OCH₃) and a chlorine atom (-Cl). The methoxy group is a powerful activating, ortho-, para- directing group due to its ability to donate electron density into the ring via resonance.[6] The chlorine atom is deactivating but is also an ortho-, para- director. The combined electronic effects strongly favor the substitution at the position para to the highly activating methoxy group, leading to the desired product with high regioselectivity.
Experimental Protocol: Synthesis
The following protocol is adapted from established laboratory procedures.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-chloroanisole (30 g, 210 mmol) and methylene chloride (400 mL).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add acetyl chloride (19.8 g, 252 mmol) to the stirred solution.
-
Catalyst Introduction: While maintaining the temperature, gradually add anhydrous aluminum chloride (33.6 g, 252 mmol) in portions. Causality Note: The portion-wise addition of AlCl₃ is crucial to control the initial exotherm of the reaction.
-
Reaction Progression: Stir the mixture for 3 hours while cooling with ice, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching and Workup: Carefully pour the reaction mixture into 1,200 mL of 5% hydrochloric acid with ice. Separate the organic layer.
-
Purification: Wash the organic layer with a 5% aqueous solution of sodium carbonate, followed by drying over anhydrous sodium sulfate.
-
Isolation: Remove the methylene chloride under reduced pressure to yield the crude product, which can be further purified by recrystallization to obtain this compound as a solid.[7]
Caption: Workflow for the synthesis of this compound.
The Validation Framework: A Multi-Technique Approach
No single spectroscopic technique provides a complete structural picture. True validation relies on the convergence of data from multiple, complementary methods.[8] Each technique probes a different aspect of the molecule's structure, and together they provide an unambiguous confirmation.
Caption: Logical flow for the spectroscopic validation of the synthesized compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[9]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phasing and baseline correction.
Data Interpretation
The ¹H NMR spectrum of this compound is expected to show four distinct signals:
-
Aromatic Protons: Three protons on the aromatic ring will appear as distinct signals in the downfield region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets and a doublet of doublets) are definitive for the 1,2,4-substitution pattern.
-
Methoxy Protons: The three protons of the methoxy (-OCH₃) group will appear as a sharp singlet, typically around δ 3.9 ppm.
-
Acetyl Protons: The three protons of the acetyl (-COCH₃) group will also appear as a sharp singlet, further upfield around δ 2.5 ppm.
| Proton Assignment | Expected δ (ppm) | Experimental δ (ppm) [10] | Multiplicity | Integration |
| H-5 | ~6.9-7.0 | 6.95 | Doublet (d) | 1H |
| H-2 | ~7.8-7.9 | 7.85 | Doublet (d) | 1H |
| H-6 | ~7.9-8.0 | 7.92 | Doublet of Doublets (dd) | 1H |
| -OCH₃ | ~3.9-4.0 | 3.96 | Singlet (s) | 3H |
| -COCH₃ | ~2.5-2.6 | 2.57 | Singlet (s) | 3H |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments, confirming the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR
The sample preparation and data acquisition are similar to ¹H NMR, but the acquisition time is longer due to the lower natural abundance of the ¹³C isotope.[9]
Data Interpretation
The structure of this compound contains 9 unique carbon atoms, and thus 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded, appearing significantly downfield (>190 ppm).
-
Aromatic Carbons: Six distinct signals will be present in the aromatic region (~110-160 ppm). The carbon attached to the methoxy group will be the most downfield in this region, while the others will have characteristic shifts based on their substituents.
-
Methoxy Carbon: The carbon of the -OCH₃ group will appear around 55-60 ppm.
-
Acetyl Carbon: The methyl carbon of the acetyl group will be the most upfield signal, typically around 25-30 ppm.
| Carbon Assignment | Expected δ (ppm) | Experimental δ (ppm) [10] |
| -C =O | ~195-197 | 195.7 |
| C-4 (-OC H₃) | ~158-160 | 159.1 |
| C-1 | ~131-133 | 131.6 |
| C-6 | ~130-131 | 130.4 |
| C-2 | ~128-129 | 128.5 |
| C-3 (-Cl) | ~122-124 | 122.9 |
| C-5 | ~111-112 | 111.4 |
| -OC H₃ | ~56-57 | 56.4 |
| -COC H₃ | ~26-27 | 26.3 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[11]
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Grind a small amount (1-2 mg) of the dry product with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Press the ground mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[12]
Data Interpretation
The IR spectrum provides a molecular fingerprint. For this compound, the key diagnostic peaks confirm the presence of the essential functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of the benzene ring. |
| Aliphatic C-H Stretch | 3000-2850 | Corresponds to the methyl and methoxy groups. |
| C=O Stretch (Ketone) | 1670-1690 | Strong, sharp peak. Highly diagnostic for the aryl ketone. |
| Aromatic C=C Stretch | 1600-1450 | Multiple bands confirming the aromatic ring. |
| C-O Stretch (Aryl Ether) | 1250-1270 | Strong absorption for the Ar-O-CH₃ bond. |
| C-Cl Stretch | 800-600 | Confirms the presence of the chloro substituent. |
Mass Spectrometry (MS): Determining Molecular Weight
Mass spectrometry is the definitive technique for determining the molecular weight and elemental formula of a compound.[9] Electron Ionization (EI) is a common method that also provides valuable structural information through fragmentation patterns.
Experimental Protocol: GC-MS (EI)
-
Sample Introduction: A dilute solution of the sample is injected into a Gas Chromatograph (GC) to separate it from any residual solvent or impurities.
-
Ionization: The eluted compound enters the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio.
Data Interpretation
The mass spectrum provides two key pieces of information:
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule will have an m/z of 184. The presence of a chlorine atom will result in a characteristic M+2 peak (m/z 186) with an intensity approximately one-third that of the M⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[12] This isotopic pattern is a definitive confirmation of a single chlorine atom in the molecule.
-
Fragmentation Pattern: The most significant fragment is typically formed by the loss of the acetyl methyl group, resulting in a stable acylium ion.
| m/z Value | Proposed Fragment | Significance |
| 184/186 | [C₉H₉ClO₂]⁺ | Molecular Ion (M⁺, M+2). Confirms molecular weight and presence of one Cl atom. |
| 169/171 | [M - CH₃]⁺ | Loss of the methyl group from the acetyl moiety, forming a stable acylium ion.[12] |
| 141/143 | [M - COCH₃]⁺ | Loss of the entire acetyl group. |
| 103 | [C₇H₄O]⁺ | Further fragmentation of the aromatic ring.[12] |
Conclusion
The synthesis of this compound via Friedel-Crafts acylation is a reliable and highly regioselective method. However, synthesis alone is incomplete without rigorous validation. The congruent data obtained from ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry provides an unassailable body of evidence. The ¹H and ¹³C NMR spectra confirm the precise connectivity of the carbon and hydrogen framework, IR spectroscopy verifies the presence of the key functional groups, and mass spectrometry establishes the correct molecular weight and elemental composition. This multi-faceted spectroscopic approach represents a robust, self-validating workflow essential for modern chemical research and development, ensuring that the material proceeding to the next stage of discovery is of confirmed identity and purity.
References
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PrepChem. Synthesis of this compound. PrepChem.com. [Link]
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PubChem. 3'-Chloro-4'-methoxyacetophenone. National Center for Biotechnology Information. [Link]
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Chegg. Match the unique H's to peaks on the spectrum and talk about structure. Chegg.com. [Link]
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Royal Society of Chemistry. Supporting Information for various acetophenone derivatives. The Royal Society of Chemistry. [Link]
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European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]
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Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A. [Link]
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Open Access Journals. Principles of Organic Spectroscopy. [Link]
-
ResearchGate. Organic Spectroscopy: Principles, Calculation Methods, and Analytical Applications. [Link]
-
University of Wisconsin-Madison. Friedel-Crafts Acylation Lab Manual. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chegg. Perform analysis on IR of this compound. Chegg.com. [Link]
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NIST WebBook. Ethanone, 1-(3-chloro-4-methoxyphenyl)-. National Institute of Standards and Technology. [Link]
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Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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A Senior Application Scientist's Guide to Sourcing 3-Chloro-4-methoxyacetophenone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the quality of a starting material is not merely a parameter; it is the bedrock upon which the entire success of a drug development program is built. The seemingly simple building block, 3-Chloro-4-methoxyacetophenone, is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). However, the adage "not all reagents are created equal" holds particularly true for such pivotal molecules. Sourcing this intermediate from different suppliers can introduce significant variability, impacting reaction efficiency, impurity profiles of the final API, and ultimately, regulatory compliance and patient safety.[1][2]
This guide provides a comprehensive framework for the comparative analysis of this compound from various commercial suppliers. We will move beyond a superficial look at the Certificate of Analysis (CoA) and delve into the rigorous, multi-pronged analytical approach required to truly qualify a supplier. The narrative is structured from the perspective of a senior application scientist, explaining not just the what but the why behind each experimental choice and data interpretation.
Defining the Critical Quality Attributes (CQAs)
Before any analysis begins, it is crucial to define the Critical Quality Attributes (CQAs) for this compound that could influence the final API. These are the physical, chemical, and biological characteristics that must be within an appropriate limit, range, or distribution to ensure the desired product quality.[2] For this intermediate, the primary CQAs are:
-
Identity: The material must be unequivocally confirmed as this compound.
-
Purity (Assay): The percentage of the desired compound must be high and accurately determined.
-
Impurity Profile: The identity and quantity of related substances, residual solvents, and other process-related impurities must be known and controlled. This is often more critical than the main assay value.[3]
-
Physical Characteristics: Properties like melting point and appearance can be quick indicators of purity and consistency.
-
Batch-to-Batch Consistency: A reliable supplier must demonstrate minimal variation between different production lots.[4]
The Analytical Gauntlet: Experimental Protocols
To assess these CQAs, a series of orthogonal analytical techniques should be employed. Relying on a single method is insufficient; each technique provides a unique piece of the quality puzzle. Here, we outline the core experimental protocols for a robust comparative analysis.
Purity Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the industry-standard method for determining the purity of non-volatile organic compounds.[3] Its high resolution allows for the separation and quantification of the main component from closely related structural isomers or by-products that may not be distinguishable by other methods. A reverse-phase C18 column is chosen for its versatility in separating moderately polar aromatic compounds like acetophenones.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution using A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (a wavelength where the aromatic ketone chromophore absorbs strongly).
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in 10 mL of a 50:50 Water:Acetonitrile mixture to create a 1 mg/mL stock. Dilute 1:10 for a final concentration of 100 µg/mL.
-
System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject each supplier's sample in duplicate. Purity is calculated using the area percent method. Impurities are quantified relative to the main peak.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Volatile Impurities and Residual Solvents by GC-MS
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally suited for identifying and quantifying volatile and semi-volatile organic compounds.[5] This is critical for detecting residual solvents from the manufacturing process (e.g., toluene, acetonitrile) or volatile by-products that HPLC might miss. The mass spectrometer provides definitive identification of the eluted peaks.[6]
Experimental Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 minutes.
-
-
Injector: Splitless, 250°C.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 35-500.
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of high-purity dichloromethane.
-
Analysis: The identity of detected impurity peaks is confirmed by matching their mass spectra against a reference library (e.g., NIST).
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.
Structural Confirmation by ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.[7][8] It provides information on the chemical environment of each proton, their connectivity, and their relative numbers, serving as a definitive fingerprint of the compound.[9] Any significant deviation from the expected spectrum indicates a structural issue or a major impurity.
Experimental Protocol:
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve ~10-15 mg of the sample in 0.7 mL of CDCl₃.
-
Analysis: Acquire a standard proton NMR spectrum. The spectrum should be consistent with the structure of this compound.
-
Expected Signals:
-
~2.6 ppm (singlet, 3H, -COCH₃)
-
~3.9 ppm (singlet, 3H, -OCH₃)
-
~6.9 ppm (doublet, 1H, aromatic H)
-
~7.8 ppm (doublet, 1H, aromatic H)
-
~7.9 ppm (singlet, 1H, aromatic H)
-
-
Caption: Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow.
Results: A Comparative Data Summary
Samples from three hypothetical suppliers (A, B, and C) were analyzed using the protocols described above. The results are summarized below.
Table 1: Overall Quality Attribute Comparison
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC Area %) | 99.8% | 99.1% | 99.5% |
| Total Impurities (HPLC) | 0.15% | 0.85% | 0.45% |
| Volatile Impurities (GC-MS) | Not Detected | Not Detected | Toluene (0.12%) |
| Melting Point (°C) | 76-78°C | 74-77°C | 75-78°C |
| Appearance | White crystalline powder | Off-white powder | White crystalline powder |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
Table 2: Detailed Impurity Profile by HPLC
| Impurity (Retention Time) | Supplier A (Area %) | Supplier B (Area %) | Supplier C (Area %) |
| Unknown @ 8.2 min | 0.05% | 0.11% | 0.08% |
| 4-Chloro-3-methoxyacetophenone @ 9.5 min | Not Detected | 0.65% | 0.21% |
| Unknown @ 11.1 min | 0.10% | 0.09% | 0.16% |
Discussion: Interpreting the Data for Informed Decision-Making
The data tables provide a clear, quantitative basis for comparison, but the true expertise lies in their interpretation.
-
Supplier A: The Gold Standard This supplier provides the highest purity material with a very clean impurity profile. The absence of the isomeric impurity (4-Chloro-3-methoxyacetophenone) and any detectable volatile solvents suggests a well-controlled and robust manufacturing process. The physical properties are consistent and the appearance is ideal. For sensitive applications, early-stage GMP work, or when developing a process where downstream purges are difficult, Supplier A is the clear choice, justifying a potential premium in cost.
-
Supplier B: The Calculated Risk While still high purity, the material from Supplier B contains a significant level (0.65%) of the regioisomeric impurity, 4-Chloro-3-methoxyacetophenone. This is a critical piece of information. The causality is key: will this isomer react similarly in the subsequent synthetic step? Could it lead to a difficult-to-separate impurity in the final API? If the downstream chemistry is tolerant of this impurity or if a robust purification step exists, Supplier B could be a cost-effective option. However, this requires additional process development and validation, adding time and expense. The decision here is a calculated one, balancing cost against process complexity and risk.
-
Supplier C: The Hidden Variable On the surface, Supplier C's material looks good, with a high HPLC purity of 99.5%. However, the GC-MS analysis reveals the presence of toluene, a residual solvent. While the level (0.12% or 1200 ppm) may be acceptable depending on the application and regulatory guidelines (e.g., ICH Q3C), its presence indicates a less optimized purification/drying process. This raises a crucial question: if the process control for solvents is loose, what other non-volatile impurities might vary from batch to batch? The slightly higher level of unknowns in the HPLC data supports this concern. Supplier C represents a potential consistency risk; while this batch may be acceptable, future batches could vary, making them less suitable for long-term, validated manufacturing campaigns.[4]
Conclusion
The qualification of a raw material supplier is a rigorous scientific endeavor that cannot be accomplished by simply reading a CoA. This comparative analysis of this compound demonstrates the necessity of a multi-faceted approach.
-
HPLC provides the core data on purity and related, non-volatile impurities.
-
GC-MS is essential for uncovering hidden risks from volatile components.
-
NMR serves as the ultimate structural confirmation.
By investing the time in this type of comprehensive analysis, researchers and drug development professionals can make informed, data-driven decisions. This mitigates the risk of costly delays, batch failures, and regulatory hurdles down the line. Choosing the right supplier is not about finding the cheapest price or the highest number on a CoA; it is about selecting a partner who can consistently provide material of a known and controlled quality, ensuring the robustness and success of your entire synthetic process.
References
- Vertex AI Search. Five Key Elements of Pharmaceutical Intermediate Quality Control.
- Vertex AI Search. Quality Control for Pharmaceutical Intermediates: A Focus on Purity.
- Vertex AI Search. Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- Thermo Fisher Scientific. Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
- Vertex AI Search. Detecting Trace Impurities in Natural Gas: Advanced GC Techniques.
- Michigan State University Department of Chemistry. NMR Spectroscopy.
- Measurlabs. GC-MS Analysis | Laboratory Testing Services.
- Intertek. cGMP Pharmaceutical Quality Control Testing.
- PYG Lifesciences. Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
- Wikipedia. Nuclear magnetic resonance spectroscopy.
- Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
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A Comparative Cross-Validation of Analytical Methods for the Detection of 3-Chloro-4-methoxyacetophenone
A Senior Application Scientist's Guide to Ensuring Methodological Robustness and Data Integrity
In the landscape of pharmaceutical development and quality control, the rigorous and meticulous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For active pharmaceutical ingredients (APIs) and their intermediates, such as 3-Chloro-4-methoxyacetophenone, ensuring the reliability of quantitative analysis is paramount. This guide provides an in-depth, experience-driven comparison and cross-validation of three common analytical techniques for the detection and quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
This document eschews a rigid, templated approach. Instead, it is structured to provide a logical and practical workflow, mirroring the decision-making process of a senior analytical scientist. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our claims in authoritative guidelines from the International Council for Harmonisation (ICH).
The Analyte: this compound
This compound is a substituted acetophenone derivative. Its chemical structure dictates its analytical behavior. The presence of a chromophore (the substituted benzene ring and carbonyl group) makes it suitable for UV-Vis detection. Its moderate polarity and thermal stability allow for analysis by both HPLC and GC.
Caption: Physicochemical Properties of this compound.
The Imperative of Cross-Validation
Relying on a single analytical method, even if validated, carries inherent risks. Cross-validation, the process of comparing results from two or more distinct analytical methods, provides a higher level of assurance in the reported values. It is a critical exercise when transferring a method to a different laboratory or when a secondary method is needed for confirmatory purposes. The objective is to demonstrate that different methods provide equivalent and reliable results, thus ensuring the consistency of quality control over the lifecycle of a drug product.
A Researcher's Guide to the Spectroscopic Characterization of 3-Chloro-4-methoxyacetophenone
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of chemical entities is a cornerstone of scientific rigor. For substituted acetophenones, a class of compounds frequently encountered as intermediates and building blocks, a multi-faceted analytical approach is paramount. This guide provides an in-depth comparison of key spectroscopic techniques for the characterization of 3-Chloro-4-methoxyacetophenone, offering not just reference data but also the rationale behind the selection of experimental parameters.
The Molecular Blueprint: Structure of this compound
Before delving into the spectral data, it is crucial to visualize the molecular structure of this compound (C₉H₉ClO₂). This compound features a benzene ring substituted with a chloro group, a methoxy group, and an acetyl group. The relative positions of these substituents dictate the electronic environment of each atom, which in turn governs the molecule's interaction with different forms of electromagnetic radiation.
Figure 2. Workflow for acquiring a ¹³C NMR spectrum.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~196 | Carbonyl carbon (C=O) |
| ~158 | Aromatic C-O |
| ~131 | Aromatic C-Cl |
| ~130 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~127 | Aromatic C-C=O |
| ~112 | Aromatic C-H |
| ~56 | Methoxy carbon (-OCH₃) |
| ~26 | Acetyl methyl carbon (-COCH₃) |
Note: The exact chemical shifts may vary slightly depending on the specific experimental conditions.
For comparison, the ¹³C NMR spectrum of the related compound, 4-methoxyacetophenone, shows a similar pattern but with notable differences due to the absence of the chloro substituent. For instance, the aromatic carbons in 4-methoxyacetophenone appear at approximately 163.5, 130.6, 130.3, and 113.7 ppm. [1]
Alternative and Complementary Analytical Techniques
While IR and NMR are primary tools for structural elucidation, other techniques can provide valuable confirmatory data.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for identifying and quantifying volatile and semi-volatile compounds.
-
Expected Data: For this compound, GC-MS analysis would provide a retention time characteristic of the compound under specific chromatographic conditions. The mass spectrum would show a molecular ion peak (M⁺) at m/z 184 (for the ³⁵Cl isotope) and 186 (for the ³⁷Cl isotope) in a roughly 3:1 ratio, confirming the presence of one chlorine atom. The fragmentation pattern would likely involve the loss of a methyl group (-CH₃, m/z 169/171) and an acetyl group (-COCH₃, m/z 141/143). PubChem lists prominent peaks at m/z 169, 171, and 184, which aligns with these predictions. [2] Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and carbonyl groups.
-
Expected Data: this compound is expected to exhibit strong UV absorption due to its aromatic and carbonyl chromophores. The maximum absorption wavelength (λ_max_) would provide information about the extent of conjugation. While a specific spectrum for this compound is not readily available, a related compound, 3'-(chloromethyl)-4'-methoxyacetophenone, shows a UV-Vis spectrum, suggesting that this technique is applicable for characterization. [3]
Conclusion
The comprehensive characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. Infrared spectroscopy confirms the presence of key functional groups, while ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. Complementary techniques such as GC-MS and UV-Vis spectroscopy can further validate the structure and purity of the compound. By understanding the principles behind each technique and the rationale for the experimental choices, researchers can confidently and accurately elucidate the structure of this and other important chemical entities.
References
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PubChem. (n.d.). 3'-Chloro-4'-methoxyacetophenone. Retrieved from [Link]
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PubChem. (n.d.). 3'-Chloro-4'-methoxyacetophenone. Retrieved from [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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A Comparative Guide to the Synthetic Methodologies of 3-Chloro-4-methoxyacetophenone
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 3-Chloro-4-methoxyacetophenone is a valuable building block in the synthesis of various pharmaceutical agents and agrochemicals. Its substituted acetophenone structure allows for diverse functionalization, making the choice of synthetic route a critical decision that impacts yield, purity, and overall process efficiency. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform your synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around two core strategies: electrophilic aromatic substitution on a pre-functionalized benzene ring and functional group transformation of a related acetophenone. The most prevalent and industrially relevant method is the Friedel-Crafts acylation of 2-chloroanisole. An alternative approach involves the direct chlorination of 4-methoxyacetophenone. This guide will dissect these methodologies, providing the necessary data to select the most appropriate route for your research or development needs.
Methodology 1: Friedel-Crafts Acylation of 2-Chloroanisole
The Friedel-Crafts acylation is a classic and highly effective method for the formation of aryl ketones.[1] In the context of this compound synthesis, this reaction involves the electrophilic substitution of an acyl group onto the aromatic ring of 2-chloroanisole.[2] The methoxy group (-OCH3) is an activating, ortho-, para-directing group, while the chlorine atom (-Cl) is a deactivating, ortho-, para-directing group. The interplay of these directing effects is crucial for the regioselectivity of the reaction.
Mechanistic Considerations
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of acetyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3] The acylium ion then attacks the electron-rich aromatic ring of 2-chloroanisole. The methoxy group strongly activates the positions ortho and para to it. The para position to the methoxy group is also the meta position to the chlorine atom, which is sterically more accessible and electronically favored, leading to the desired this compound as the major product.
Caption: Mechanism of Friedel-Crafts Acylation for this compound synthesis.
Detailed Experimental Protocol
The following protocol is based on a high-yielding literature procedure.[2]
Materials:
-
2-Chloroanisole (orthochloroanisole)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Methylene chloride (DCM)
-
5% Hydrochloric acid (HCl)
-
5% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 30 grams (210 mmol) of 2-chloroanisole and 19.8 grams (252 mmol) of acetyl chloride in 400 milliliters of methylene chloride.
-
Cool the mixture in an ice bath.
-
Gradually add 33.6 grams (252 mmol) of anhydrous aluminum chloride to the stirred solution, maintaining the temperature with the ice bath.
-
After the addition is complete, continue stirring the mixture in the ice bath for 3 hours.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Carefully pour the reaction mixture into 1,200 milliliters of a 5% hydrochloric acid solution containing ice, and stir until the layers separate.
-
Separate the organic layer and wash it with a 5% aqueous solution of sodium carbonate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the methylene chloride by rotary evaporation under reduced pressure to obtain the crude product.
-
The product, this compound, can be further purified by recrystallization if necessary.
Yield: This procedure reports a high yield of 97% (37.4 grams, 202 mmol).[2]
Methodology 2: Chlorination of 4-Methoxyacetophenone
An alternative approach is the direct chlorination of the readily available 4-methoxyacetophenone. This method relies on an electrophilic aromatic substitution where a chlorinating agent is used to introduce a chlorine atom onto the aromatic ring. The methoxy group, being a strong activating group, directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the acetyl group, the chlorination occurs at the ortho position (position 3).
Mechanistic Considerations
A variety of chlorinating agents can be employed. One documented method utilizes a system of ammonium chloride and oxone in acetonitrile.[4] Oxone (2KHSO₅·KHSO₄·K₂SO₄) in the presence of a chloride source like ammonium chloride generates an electrophilic chlorine species in situ, which then undergoes electrophilic aromatic substitution on the activated ring of 4-methoxyacetophenone.
Caption: Proposed pathway for the chlorination of 4-methoxyacetophenone.
Detailed Experimental Protocol
The following protocol is derived from a literature source for the oxychlorination of 4-methoxyacetophenone.[4]
Materials:
-
4-Methoxyacetophenone
-
Ammonium chloride (NH₄Cl)
-
Oxone
-
Acetonitrile
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyacetophenone (2 mol) and ammonium chloride (2 mol) in acetonitrile.
-
To the stirred solution, add oxone (2 mol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Yield: This method reports a yield of 68%.[4]
Comparative Analysis of Synthetic Methodologies
| Feature | Friedel-Crafts Acylation | Chlorination of 4-Methoxyacetophenone |
| Starting Material | 2-Chloroanisole | 4-Methoxyacetophenone |
| Primary Reagents | Acetyl chloride, AlCl₃ | Ammonium chloride, Oxone |
| Reported Yield | 97%[2] | 68%[4] |
| Regioselectivity | Generally high due to directing group effects. | Good, directed by the strong activating methoxy group. |
| Reaction Conditions | Low temperature initially, then room temperature. | Room temperature. |
| Workup | Requires quenching with acid and washing with base. | Standard aqueous workup and extraction. |
| Catalyst/Reagent Handling | Anhydrous AlCl₃ is moisture-sensitive and corrosive. | Oxone is a stable solid, but an oxidizing agent. |
| Scalability | Well-established and scalable industrial process. | Potentially scalable, but may require optimization. |
Conclusion and Recommendations
Both the Friedel-Crafts acylation of 2-chloroanisole and the direct chlorination of 4-methoxyacetophenone are viable methods for the synthesis of this compound.
The Friedel-Crafts acylation stands out as the superior method in terms of reported yield, achieving an impressive 97%.[2] This method is a well-understood and robust reaction in organic synthesis. However, it requires the use of anhydrous aluminum chloride, a Lewis acid that is sensitive to moisture and requires careful handling. The workup procedure is also more involved due to the need to quench the catalyst.
The chlorination of 4-methoxyacetophenone offers a milder alternative, proceeding at room temperature with reagents that are generally easier to handle than anhydrous aluminum chloride. While the reported yield of 68% is lower, this method may be advantageous for smaller-scale syntheses or in laboratories where the handling of highly reactive Lewis acids is a concern.[4] Further optimization of the reaction conditions could potentially improve the yield.
For large-scale industrial production where high yield and cost-effectiveness are the primary drivers, the Friedel-Crafts acylation of 2-chloroanisole is the recommended methodology . For laboratory-scale synthesis where milder conditions and ease of handling are prioritized, the chlorination of 4-methoxyacetophenone presents a reasonable alternative . The choice between these methodologies will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as desired yield, scale, available equipment, and safety considerations.
References
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PrepChem.com. Synthesis of this compound. Available from: [Link]
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available from: [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
- Google Patents. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
- Google Patents. WO2000075094A2 - Method for producing a halogenated acetophenone.
-
University of Wisconsin-La Crosse. CHEM 344 Fall 2015 Final Exam. Available from: [Link]
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Organic Syntheses. Acetophenone, ω-methoxy. Available from: [Link]
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PubChem. 3'-Chloro-4'-methoxyacetophenone. Available from: [Link]
- Google Patents. DE10331083B4 - Process for the preparation of p-methoxyacetophenone.
-
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
-
TSI Journals. SYNTHESIS OF 2–HYDROXY SUBSTITUTED CHALCONE DIBROMIDE. Available from: [Link]
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A Comparative Guide to In Vitro Assay Validation: Utilizing 3-Chloro-4-methoxyacetophenone as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the validation of in vitro assays is a cornerstone of robust and reproducible research. The selection of an appropriate reference compound is critical to this process, providing a benchmark against which new chemical entities can be compared and the reliability of the assay itself can be judged. This guide provides a comprehensive overview of the validation of in vitro assays using 3-Chloro-4-methoxyacetophenone as a reference compound, with a focus on its application in acetylcholinesterase (AChE) inhibition and a general framework for cytotoxicity assessment.
The Lynchpin of Assay Validation: The Reference Compound
A reference compound serves multiple purposes in assay validation. It confirms that the assay is performing as expected, allows for the normalization of data across different experiments and laboratories, and provides a point of comparison for determining the relative activity of test compounds. The ideal reference compound possesses well-characterized activity, is stable, and is readily available in high purity.
This compound, a chalcone derivative, has been identified as an inhibitor of acetylcholinesterase[1]. Its defined chemical structure and mechanism of action make it a suitable candidate for use as a reference compound in assays targeting this enzyme. Furthermore, understanding its broader cytotoxic profile is essential for interpreting any observed biological activity and ensuring that the effects seen in an enzyme inhibition assay are not due to general cell death.
Part 1: Acetylcholinesterase Inhibition Assay Validation
Acetylcholinesterase inhibitors are a key class of drugs for the symptomatic treatment of Alzheimer's disease[2][3][4]. Validating an in vitro AChE inhibition assay is crucial for the discovery of new therapeutic agents.
Comparative Reference Compounds
For a comprehensive validation, this compound's performance can be compared against established AChE inhibitors:
-
Donepezil: A potent and selective inhibitor of AChE, widely used as a first-line treatment for Alzheimer's disease[3][4].
-
Rivastigmine: An inhibitor of both AChE and butyrylcholinesterase (BuChE)[4].
-
Galantamine: A dual-action compound that inhibits AChE and allosterically modulates nicotinic receptors[4].
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to screen for AChE inhibitors. The principle involves the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
This compound (and other reference compounds)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and other reference compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the reference and test compounds by serial dilution in phosphate buffer.
-
Prepare AChE solution, ATCI solution, and DTNB solution in phosphate buffer to the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of each concentration of the reference or test compound.
-
Include a positive control (a known inhibitor like Donepezil) and a negative control (buffer with DMSO).
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution to each well.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the negative control.
-
Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, using a suitable software like GraphPad Prism or an online IC50 calculator[5].
-
Data Presentation: Comparative IC50 Values
| Reference Compound | Representative IC50 (µM) |
| This compound | Data to be determined experimentally |
| Donepezil | 0.01 - 0.1 |
| Rivastigmine | 0.1 - 1.0 |
| Galantamine | 1.0 - 10.0 |
Note: The IC50 values for Donepezil, Rivastigmine, and Galantamine are representative ranges from the literature and may vary depending on the specific assay conditions.
Assay Validation Parameters
A robust assay validation should assess several key parameters:
-
Z'-factor: This statistical parameter is used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay[4][6]. The formula for Z'-factor is: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Signal-to-Background Ratio (S/B): This ratio indicates the dynamic range of the assay. A higher S/B ratio is generally desirable.
-
Intra- and Inter-assay Precision: These are measured by the coefficient of variation (%CV) of the results from multiple replicates within the same assay and between different assays, respectively. A %CV of less than 15% is generally considered acceptable.
-
Linearity and Range: This determines the concentration range over which the assay response is proportional to the analyte concentration.
Visualizing the Workflow
Caption: Workflow for in vitro acetylcholinesterase inhibition assay validation.
Part 2: Cytotoxicity Assay Validation Framework
Prior to concluding that a compound has a specific inhibitory effect, it is crucial to rule out that the observed activity is a result of general cytotoxicity. A cytotoxicity assay determines the concentration at which a compound is toxic to cells.
Alternative Reference Compounds for Cytotoxicity Assays
-
Doxorubicin: A well-characterized anticancer agent with known cytotoxic effects, often used as a positive control[7].
-
Tamoxifen: Another widely used compound in cytotoxicity studies, demonstrating cell-type specific toxicity[7].
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
This compound (and other reference compounds)
-
MTT solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plate
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and other reference compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (e.g., DMSO).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Data Presentation: Comparative Cytotoxicity Profile
| Compound | Cell Line | Representative IC50 (µM) |
| This compound | HEK293 | Data to be determined experimentally |
| This compound | HepG2 | Data to be determined experimentally |
| Doxorubicin | HEK293 | 0.1 - 1.0 |
| Doxorubicin | HepG2 | 0.5 - 5.0 |
Note: The IC50 values for Doxorubicin are representative ranges from the literature and can vary based on cell line and exposure time.
Visualizing the Validation Logic
Caption: Logical flow for cytotoxicity assay and data interpretation in the context of specific enzyme inhibition.
Part 3: Regulatory Context and Scientific Integrity
The validation of in vitro methods is guided by principles established by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA)[8][9]. Adherence to these guidelines ensures the reliability and relevance of the generated data for regulatory submissions and scientific publications[10][11]. The OECD provides a framework for the validation of new test methods, emphasizing the importance of establishing reliability and relevance for a specific purpose[12].
The FDA also provides guidance on in vitro drug metabolism and interaction studies, which underscores the importance of well-validated experimental methods[13][14]. While this compound may not be a drug candidate itself, its use as a reference compound in assays that are part of the drug discovery pipeline necessitates a rigorous approach to validation that aligns with these regulatory expectations.
By systematically validating in vitro assays with well-characterized reference compounds like this compound, researchers can ensure the integrity of their data and contribute to the development of safe and effective new therapies.
References
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Conventional Versus New Treatment: Comparing the Effects of Acetylcholinesterase Inhibitors and N-Methyl-D-Aspartate Receptor Antagonist With Aducanumab. PubMed Central. Available at: [Link]
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Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. Available at: [Link]
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Validation Study of In Vitro Cytotoxicity Test Methods. National Toxicology Program - NIH. Available at: [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available at: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]
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Statistical methods and software for validation studies on new in vitro toxicity assays. PubMed. Available at: [Link]
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comparison of pharmacological properties of acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]
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Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. PubMed Central - NIH. Available at: [Link]
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Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. J-STAGE. Available at: [Link]
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Comparison of the efficacy of four cholinesterase inhibitors in combination with memantine for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]
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Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. J-STAGE. Available at: [Link]
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An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst (RSC Publishing). Available at: [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Available at: [Link]
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Heatmap of the distribution of IC50 values with colour codes of target compounds against the panel of three cancer cell lines. ResearchGate. Available at: [Link]
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Ultrasound-Assisted Extraction of Bioactive Compounds from Strawberry Pomace: Optimization and Bioactivity Assessment. MDPI. Available at: [Link]
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In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available at: [Link]
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Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH. Available at: [Link]
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Guidance for Industry. FDA. Available at: [Link]
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Can someone help or suggest alternative to LDH cytotoxicity assay in the particular condition mentioned below? ResearchGate. Available at: [Link]
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. Available at: [Link]
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Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Boster Biological Technology. Available at: [Link]
-
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH. Available at: [Link]
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OECD Guidelines for the Testing of Chemicals. Wikipedia. Available at: [Link]
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Guidance for Industry. FDA. Available at: [Link]
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M12 Drug Interaction Studies. FDA. Available at: [Link]
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In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. Available at: [Link]
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Guidelines for the Testing of Chemicals. OECD. Available at: [Link]
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Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Available at: [Link]
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OECD Test Guideline 423. National Toxicology Program. Available at: [Link]
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Guidance for Industry: drug interactions, in vitro and in vivo. Regulations.gov. Available at: [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. Available at: [Link]
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IC50 values of 30, 31, 32, and 33 in different cell lines. The cells... ResearchGate. Available at: [Link]
-
Unclassified ENV/JM/MONO(2017)24. OECD. Available at: [Link]
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Acetylcholinesterase inhibition assay of the synthesized compounds on... ResearchGate. Available at: [Link]
-
3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857. PubChem - NIH. Available at: [Link]
-
In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PubMed Central. Available at: [Link]
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confirming the structure of 3-Chloro-4-methoxyacetophenone reaction products
An Application Scientist's Guide to Confirming the Structure of 3-Chloro-4-methoxyacetophenone Reaction Products
As a cornerstone in the synthesis of pharmaceuticals and advanced materials, this compound is a versatile starting material. Its journey from a simple ketone to a complex, value-added molecule involves a series of chemical transformations. However, the success of each synthetic step is not merely in the execution of the reaction but in the rigorous, unequivocal confirmation of the resulting product's structure. Misidentification can lead to failed downstream processes, misinterpreted biological data, and significant loss of time and resources.
This guide provides a comprehensive framework for researchers and drug development professionals to navigate the structural elucidation of compounds derived from this compound. We will move beyond rote procedural descriptions to explain the causality behind experimental choices, compare the utility of various analytical techniques, and provide a self-validating workflow to ensure the scientific integrity of your findings.
Common Synthetic Pathways and a Priori Structural Considerations
The reactivity of this compound is dictated by two primary centers: the electrophilic carbonyl carbon and the electron-rich aromatic ring. Understanding the expected outcomes of common reactions is the first step in designing an effective analytical strategy.
A. Carbonyl Group Transformations
The ketone functionality is a hub for reactions that alter the oxidation state or introduce new carbon-carbon bonds.
-
Selective Reduction to a Secondary Alcohol: The use of a mild hydride reagent like sodium borohydride (NaBH₄) is a highly chemoselective method to reduce the ketone to a secondary alcohol, 1-(3-chloro-4-methoxyphenyl)ethanol. The primary reason for choosing NaBH₄ is its selectivity for aldehydes and ketones over other reducible functional groups, ensuring the aromatic ring and its substituents remain intact.
-
Complete Deoxygenation to an Alkane: For applications requiring the complete removal of the carbonyl oxygen to form 1-chloro-2-methoxy-4-ethylbenzene, more forceful conditions are necessary. Methods like the Wolff-Kishner (hydrazine and strong base) or Clemmensen (zinc amalgam and acid) reductions are employed. The harsh nature of these reactions necessitates a more thorough analysis to check for potential side reactions, such as dehalogenation.
-
Nucleophilic Addition and C-C Bond Formation: Grignard reagents (e.g., methylmagnesium bromide) readily attack the carbonyl carbon to form a tertiary alcohol, such as 2-(3-chloro-4-methoxyphenyl)propan-2-ol. This pathway is fundamental for building molecular complexity.
B. Aromatic Ring Modifications
The aromatic ring can undergo electrophilic substitution. The outcome is governed by the cumulative directing effects of the existing substituents:
-
Methoxy group (-OCH₃): Strongly activating, ortho-, para-directing.
-
Chloro group (-Cl): Deactivating, ortho-, para-directing.
-
Acetyl group (-COCH₃): Strongly deactivating, meta-directing.
The interplay of these effects means that reactions like nitration or halogenation can lead to a mixture of regioisomers, making chromatographic separation and precise spectroscopic analysis absolutely critical.
A Comparative Guide to Analytical Techniques
No single technique can provide a complete structural picture. The synergy between multiple analytical methods is the bedrock of trustworthy structural confirmation.
| Technique | Primary Information Provided | Strengths in This Context | Limitations & Potential Pitfalls |
| FT-IR Spectroscopy | Presence/absence of key functional groups. | Excellent for rapid, first-pass confirmation of reaction success (e.g., disappearance of C=O, appearance of O-H). | Provides no detailed connectivity information. Ambiguous for subtle structural changes. |
| ¹H NMR Spectroscopy | Proton environment, count, and connectivity (J-coupling). | The gold standard for detailed structural mapping. Can distinguish between isomers and confirm substituent positions. | Spectra can be complex; overlapping signals may require 2D NMR techniques for full resolution. |
| ¹³C NMR Spectroscopy | Number and type of unique carbon atoms. | Complements ¹H NMR by providing a clear count of carbon environments, confirming the overall carbon skeleton. | Lower sensitivity and longer acquisition times compared to ¹H NMR. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Provides definitive molecular weight. High-resolution MS (HRMS) can yield the elemental formula. Isotopic patterns for chlorine (³⁵Cl/³⁷Cl) are highly diagnostic. | Does not distinguish between isomers. Fragmentation must be carefully interpreted. |
| HPLC / GC | Purity assessment and separation of mixtures. | Essential for determining the purity of the product and for separating isomers prior to individual characterization. | Provides no direct structural information unless coupled with a detector like MS (e.g., LC-MS, GC-MS). |
In-Depth Workflow: Reduction of this compound
To illustrate the practical application of these principles, we will detail the protocol and data analysis for the selective reduction of the title compound to 1-(3-chloro-4-methoxyphenyl)ethanol.
Experimental Protocol: NaBH₄ Reduction
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes to equilibrate the temperature to 0 °C. Causality: This step is crucial to control the reaction rate and prevent potential side reactions.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) slowly in small portions over 15 minutes. Causality: Portion-wise addition prevents an uncontrolled exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Slowly add 1 M HCl dropwise at 0 °C until gas evolution ceases. This step neutralizes excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add deionized water to the residue and extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude alcohol.
-
Purification: If necessary, purify the product via flash column chromatography on silica gel.
Self-Validating Data Interpretation
The trustworthiness of the result comes from the convergence of data from multiple, independent techniques.
-
FT-IR Analysis: The primary evidence of a successful reduction is the disappearance of the sharp, strong carbonyl (C=O) stretch characteristic of the starting ketone (approx. 1675 cm⁻¹) and the appearance of a broad, strong hydroxyl (O-H) stretch in the product (approx. 3500-3200 cm⁻¹).
-
¹H NMR Analysis (in CDCl₃):
-
Starting Material: A sharp singlet around δ 2.5 ppm (3H) for the -COCH₃ protons.
-
Product: This singlet is replaced by two new signals: a doublet around δ 1.5 ppm (3H) corresponding to the new methyl group, and a quartet around δ 4.9 ppm (1H) for the methine proton (-CHOH). The splitting pattern (doublet and quartet) is definitive proof of their adjacency. The aromatic protons will also show slight shifts.
-
-
Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the product's molecular weight (187.05 g/mol for the ³⁵Cl isotope). Critically, the spectrum will display a characteristic M+2 peak with roughly one-third the intensity of the M peak, which is the isotopic signature of a molecule containing one chlorine atom.
Visualization of the Confirmation Workflow
The logical flow from synthesis to confirmed structure is a critical pathway in any research endeavor.
Caption: A logical workflow for the synthesis, purification, and multi-technique structural confirmation of reaction products.
By systematically applying this workflow, where evidence from spectroscopic and chromatographic techniques is integrated, researchers can move forward with the highest degree of confidence in their material's identity and purity. This rigorous, evidence-based approach is non-negotiable for reproducible science and the successful development of novel chemical entities.
References
benchmarking the efficacy of 3-Chloro-4-methoxyacetophenone against known compounds
A Comparative Benchmarking Guide to the Efficacy of 3-Chloro-4-methoxyacetophenone
This guide presents a comprehensive evaluation of this compound, a compound of growing interest within the scientific community. Our objective is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison of its efficacy against well-established compounds across several key pharmacological domains: anti-inflammatory, antimicrobial, and anticonvulsant activities. The experimental designs detailed herein are structured to ensure scientific integrity and provide a clear, objective assessment of this compound's potential.
Part 1: Anti-inflammatory Activity
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The arachidonic acid cascade, involving enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), is a pivotal pathway in the inflammatory process. Consequently, inhibition of these enzymes is a primary strategy for developing anti-inflammatory therapeutics. We have benchmarked this compound against leading selective inhibitors of COX-2 and 5-LOX to ascertain its potential in this arena.
Benchmark Compounds: Celecoxib and Zileuton
-
Celecoxib : A potent and highly selective non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits the COX-2 enzyme.[1][2] Its selectivity for COX-2 over COX-1 reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.
-
Zileuton : A specific inhibitor of 5-lipoxygenase, which acts by preventing the formation of leukotrienes, a class of pro-inflammatory mediators.[3][4][5] It is clinically used in the management of asthma.[4]
Experimental Protocol: In Vitro COX-2 and 5-LOX Inhibition Assays
The causality behind this experimental choice lies in its direct assessment of enzymatic inhibition, providing a clear mechanistic insight into the compound's anti-inflammatory potential.
1. COX-2 Inhibition Assay (Fluorometric)
-
Enzyme and Substrate Preparation : Human recombinant COX-2 enzyme is prepared in a suitable assay buffer. Arachidonic acid is used as the substrate.
-
Compound Incubation : Serial dilutions of this compound and the benchmark, Celecoxib, are prepared. The enzyme is pre-incubated with the test compounds or vehicle control.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Detection : The production of Prostaglandin G2, an intermediate product, is monitored using a fluorometric probe. The fluorescence intensity is measured at an excitation of 535 nm and an emission of 587 nm.[6]
-
Data Analysis : The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
2. 5-LOX Inhibition Assay
-
Enzyme Source : Purified recombinant human 5-lipoxygenase is used.[7]
-
Substrate : Arachidonic acid serves as the substrate.[7]
-
Assay Procedure : The test compound, this compound, and the benchmark, Zileuton, are incubated with the 5-LOX enzyme in an assay buffer containing calcium chloride and ATP. The reaction is initiated by the addition of arachidonic acid.[7]
-
Product Quantification : The formation of 5-LOX products, such as leukotriene B4 (LTB4), is quantified using an appropriate method, like an enzyme immunoassay (EIA).
-
IC50 Determination : The concentration of the test compound that inhibits 50% of 5-LOX activity is calculated.
Experimental Workflow
Caption: Workflow for MIC determination.
Comparative Efficacy Data
| Compound | S. aureus (ATCC 25923) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 10231) MIC (µg/mL) | Source for Benchmark Data |
| This compound | Hypothetical: 16 | Hypothetical: 32 | Hypothetical: 64 | N/A |
| Ampicillin | 0.05 | - | - | [8] |
| Ciprofloxacin | - | 0.004 - 0.008 | - | [9][10] |
| Fluconazole | - | - | 0.25 - 0.5 | [11] |
Analysis : The hypothetical MIC values indicate that this compound possesses broad-spectrum antimicrobial activity, albeit at higher concentrations compared to the established benchmarks. Its activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggests a potentially non-specific mechanism of action, such as membrane disruption, which could be advantageous in combating drug-resistant strains. Further studies are warranted to elucidate its precise antimicrobial mechanism.
Part 3: Anticonvulsant Activity
Given that some acetophenone derivatives have shown activity in the central nervous system, we explored the potential anticonvulsant effects of this compound using a standard, clinically validated animal model.
Benchmark Compound: Phenytoin
-
Phenytoin : A widely used anti-epileptic drug that is particularly effective against generalized tonic-clonic seizures. [12]It is known to block voltage-gated sodium channels.
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures, making it a logical choice for this initial screen. [12][13]
-
Animal Preparation : Male ICR-CD-1 mice are used for the study.
-
Compound Administration : The test compound, this compound, or the benchmark, Phenytoin, is administered intraperitoneally at various doses. A vehicle control group is also included.
-
Electroshock Induction : After a predetermined time for drug absorption (e.g., 60 minutes), a maximal electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) is delivered via corneal electrodes. [13][14]* Seizure Observation : The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive endpoint for anticonvulsant activity.
-
ED50 Determination : The effective dose required to protect 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Experimental Workflow
Caption: Workflow for the Maximal Electroshock (MES) test.
Comparative Efficacy Data
| Compound | MES Test ED50 (mg/kg, i.p.) | Source for Benchmark Data |
| This compound | Hypothetical: 45 | N/A |
| Phenytoin | ~9.5 | [14] |
Analysis : The hypothetical ED50 value suggests that this compound may possess anticonvulsant properties, although it is less potent than the established drug, Phenytoin. This preliminary finding encourages further investigation into its mechanism of action within the central nervous system and its potential efficacy in other seizure models.
Conclusion
This comparative guide provides a foundational benchmark for the pharmacological evaluation of this compound. The hypothetical data presented herein suggest that this compound exhibits a multifaceted biological profile with potential anti-inflammatory, antimicrobial, and anticonvulsant activities. While its potency in these initial screens may not surpass that of specialized, clinically approved drugs, its broad spectrum of activity warrants further, more in-depth investigation. Future research should focus on elucidating its mechanisms of action, exploring structure-activity relationships, and assessing its safety profile to fully understand its therapeutic potential.
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Deshpande, D., et al. (2022). Repeated Exposure of Escherichia coli to High Ciprofloxacin Concentrations Selects gyrB Mutants That Show Fluoroquinolone-Specific Hyperpersistence. Frontiers in Microbiology, 13, 874983. [Link]
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Löscher, W. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Methods in Molecular Biology (Vol. 2149, pp. 27-42). Springer. [Link]
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A Senior Application Scientist's Guide to Comparative Molecular Docking of 3-Chloro-4-methoxyacetophenone Analogues
Welcome to an in-depth exploration of the comparative molecular docking of 3-Chloro-4-methoxyacetophenone analogues. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of in silico drug design, focusing on a class of compounds with significant therapeutic potential. We will move beyond a simple recitation of protocols to a detailed analysis of the scientific rationale behind each step, ensuring a robust and reproducible workflow.
Introduction: The Therapeutic Promise of this compound Analogues
This compound is a versatile scaffold in medicinal chemistry.[1][2] Its derivatives, particularly chalcones and Schiff bases, have garnered considerable attention for their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5][6] The structural simplicity and synthetic accessibility of these analogues make them attractive candidates for further development.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] This allows us to screen virtual libraries of compounds against a specific protein target, providing insights into their potential binding affinity and mode of action before committing to costly and time-consuming wet-lab synthesis and testing.
This guide will provide a comprehensive framework for conducting a comparative molecular docking study of this compound analogues, coupled with in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess their drug-like properties.
The Analogue Library: Chalcones and Schiff Bases
For this comparative study, we will focus on two primary classes of analogues derived from this compound: chalcones and Schiff bases.
-
Chalcones: These are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids.[5] They are typically synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and a substituted benzaldehyde.[5]
-
Schiff Bases: These compounds contain an imine or azomethine group (-C=N-) and are formed by the condensation of a primary amine with an aldehyde or ketone.[4][9] They have shown a wide range of pharmacological activities.[4][6]
Experimental Design: A Self-Validating Workflow
Our comparative study will follow a logical and self-validating workflow, ensuring the reliability of our findings. This workflow is designed to progress from broad screening to more detailed analysis, with each step informing the next.
Caption: A streamlined workflow for comparative in silico analysis.
Detailed Experimental Protocols
Part 1: Target Selection and Preparation
Rationale: The choice of a protein target is critical and should be based on the intended therapeutic application. For this guide, we will select a well-validated bacterial target, Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis (PDB ID: 4UVD), a key enzyme in fatty acid biosynthesis and a target for antitubercular drugs.[10][11][12]
Protocol:
-
Obtain Protein Structure: Download the X-ray crystal structure of InhA (PDB ID: 4UVD) from the Protein Data Bank ([Link]).
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystallography.
-
Assign partial charges to the atoms using a force field (e.g., AMBER, CHARMM).
-
Energy minimize the structure to relieve any steric clashes. This can be performed using software like UCSF Chimera or Schrödinger's Protein Preparation Wizard.
-
Part 2: Ligand Library Preparation
Rationale: The 3D structures of our this compound analogues need to be prepared for docking. This involves generating 3D coordinates and assigning appropriate chemical properties.
Protocol:
-
2D Structure Drawing: Draw the 2D structures of the selected chalcone and Schiff base analogues using a chemical drawing software like ChemDraw or MarvinSketch.
-
3D Structure Generation: Convert the 2D structures to 3D. Most molecular modeling software can do this automatically.
-
Ligand Energy Minimization: Perform energy minimization on each ligand to obtain a low-energy conformation. This is crucial for accurate docking.
-
Charge Assignment: Assign partial charges to the ligand atoms.
Part 3: Molecular Docking
Rationale: This is the core of our study, where we predict the binding mode and affinity of our ligands to the InhA active site. We will use AutoDock Vina, a widely used and validated docking program.
Protocol:
-
Grid Box Definition: Define a grid box that encompasses the active site of InhA. The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely.
-
Docking Simulation: Run the docking simulation for each ligand. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.
-
Analysis of Results:
-
Examine the docking scores. A more negative score indicates a higher predicted binding affinity.
-
Visualize the top-ranked binding poses for each ligand in the active site of InhA.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Caption: The molecular docking workflow from input to analysis.
Part 4: In Silico ADMET Prediction
Rationale: A potent compound is not necessarily a good drug. It must also have favorable pharmacokinetic properties (ADMET). We will use online tools like SwissADME and ProTox-II to predict these properties.[13][14][15]
Protocol:
-
Input Structures: Submit the SMILES strings of the top-ranked ligands to the SwissADME ([Link]) and ProTox-II ([Link]) web servers.
-
Analyze ADMET Properties:
-
Absorption: Evaluate parameters like Lipinski's rule of five, gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability.
-
Distribution: Assess plasma protein binding.
-
Metabolism: Predict inhibition of cytochrome P450 (CYP) enzymes.[16]
-
Excretion: Analyze renal organic cation transporter 2 (OCT2) substrate potential.[16]
-
Toxicity: Predict oral toxicity and potential for carcinogenicity and mutagenicity.
-
Comparative Data Analysis
The following tables present hypothetical but realistic data for a comparative analysis of selected this compound analogues.
Table 1: Comparative Docking Scores and Interactions with InhA (PDB: 4UVD)
| Compound ID | Analogue Type | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| CMA-C1 | Chalcone | -8.5 | TYR158, MET199, ILE202 | 1 |
| CMA-C2 | Chalcone | -9.2 | TYR158, PHE149, MET199 | 2 |
| CMA-S1 | Schiff Base | -7.9 | ILE202, PRO193 | 1 |
| CMA-S2 | Schiff Base | -8.8 | TYR158, MET199, GLY104 | 2 |
| Isoniazid | Standard Drug | -7.5 | TYR158, SER94 | 2 |
This data is illustrative and for educational purposes.
Table 2: Comparative In Silico ADMET Prediction
| Compound ID | Lipinski's Rule (Violations) | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | Oral Toxicity (LD50 mg/kg) |
| CMA-C1 | 0 | High | Yes | No | 750 |
| CMA-C2 | 0 | High | No | Yes | 820 |
| CMA-S1 | 0 | High | Yes | No | 680 |
| CMA-S2 | 0 | High | No | No | 710 |
This data is illustrative and for educational purposes.
Interpretation of Results and Lead Candidate Selection
From our hypothetical data, CMA-C2 emerges as a promising lead candidate. It exhibits the best docking score, suggesting strong binding to the InhA active site.[10] While it shows potential for CYP2D6 inhibition, its high predicted oral toxicity is a concern that would need to be addressed in subsequent lead optimization studies. CMA-S2 also presents as a viable candidate with a good docking score and a more favorable predicted toxicity profile.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative molecular docking of this compound analogues. By integrating molecular docking with ADMET prediction, we can efficiently screen and prioritize compounds for further experimental validation. This in silico workflow serves as a critical first step in the modern drug discovery pipeline, accelerating the identification of novel therapeutic agents.
References
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Patil, S., Randive, V., Mahadik, I., & Asgaonkar, K. (2024). Design, In Silico Molecular Docking, and ADMET Prediction of Amide Derivatives of Chalcone Nucleus as EGFR Inhibitors for the Treatment of Cancer. Current Drug Discovery Technologies, 21(3), 9-19. [Link]
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Bentham Science Publishers. (2024). Design, In Silico Molecular Docking, and ADMET Prediction of Amide Derivatives of Chalcone Nucleus as EGFR Inhibitors for the Treatment of Cancer. Bentham Science Publishers. [Link]
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Mukadam, M. M., & Jagdale, D. M. (2024). In silico ADME/T Prediction of Steroidal Chalcone derivatives using Swiss ADME and OSIRIS explorer. Research Journal of Pharmacy and Technology, 17(1), 130-135. [Link]
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Uddin, M. R., et al. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. Royal Society Open Science. [Link]
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ResearchGate. (2025). ADMET prediction of the chalcones. ResearchGate. [Link]
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Al-Jassani, M. J. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. International Journal of Molecular Sciences, 23(15), 8343. [Link]
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Yadav, D., et al. (2023). In silico Molecular Docking study of Isatin and Acetophenone derivatives as Antimicrobial Agent. Journal of Drug Delivery and Therapeutics, 13(8-S), 103-111. [Link]
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Khan, I., et al. (2021). Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of. BioMed Research International, 2021, 9987412. [Link]
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Al-Wahaibi, L. H., et al. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. Pharmaceuticals (Basel), 15(7), 799. [Link]
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Suman, R.S., et al. (2012). synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy, 2(3), 569-573. [Link]
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Al-Wahaibi, L. H., et al. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier. Pharmaceuticals, 15(7), 799. [Link]
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PubMed. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. PubMed. [Link]
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Bunu, S. J., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Journal of Pharmaceutical and Drug Development, 3(2). [Link]
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Haukka, M., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1748. [Link]
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Al-Ghorbani, M., et al. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1531-S1539. [Link]
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A Researcher's Guide to Elemental Analysis: Interpreting Purity and Structure for 3-Chloro-4-methoxyacetophenone
For professionals in pharmaceutical research and drug development, the unambiguous confirmation of a compound's identity and purity is non-negotiable. While modern spectroscopic methods provide a wealth of structural information, the foundational technique of elemental analysis remains a critical gatekeeper for verifying the empirical formula of a synthesized compound. This guide provides an in-depth, practical comparison of elemental analysis and alternative techniques, centered on the characterization of 3-Chloro-4-methoxyacetophenone, a common building block in organic synthesis.
We will move beyond a simple recitation of procedures to explore the causality behind the analytical choices, establishing a framework for generating trustworthy, self-validating data.
The Foundational Question: Does the Math Add Up?
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, directly measures the mass percentages of these key elements in a pure sample. The principle is elegantly simple: a sample is subjected to complete combustion, and the resulting gases (CO₂, H₂O, N₂) are precisely measured.[1] The results are then compared against the theoretical percentages calculated from the compound's proposed molecular formula. For this compound, the starting point is its chemical identity.
-
Molecular Formula: C₉H₉ClO₂[2]
-
Molecular Weight: 184.62 g/mol
Based on these values, we can calculate the theoretical elemental composition, which serves as our absolute benchmark.
Table 1: Theoretical Elemental Composition of this compound
| Element | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 58.55% |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.91% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 19.20% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 17.33% |
| Total | 184.622 | 100.00% |
Note: Oxygen is typically determined by difference or via a separate pyrolysis method and is not measured in a standard CHN analysis.
Interpreting the Experimental Data: A Case Study
Let us consider a representative data set from a CHN combustion analysis of a newly synthesized batch of this compound.
Table 2: Representative Experimental Elemental Analysis Data
| Element | Theoretical % | Experimental % (Run 1) | Experimental % (Run 2) | Average % | Deviation from Theoretical |
| Carbon (C) | 58.55% | 58.31% | 58.45% | 58.38% | -0.17% |
| Hydrogen (H) | 4.91% | 4.99% | 4.95% | 4.97% | +0.06% |
The Trustworthiness Pillar: Is the Data Valid?
Before interpretation, we must validate the data. A key criterion for publication in many respected journals, such as those from the American Chemical Society, is that experimental elemental analysis values must be within ±0.4% of the theoretical values.[3] Modern elemental analyzers are routinely capable of achieving an accuracy of ±0.3% (absolute) .[3]
In our case study:
-
The deviation for Carbon (-0.17%) is well within the acceptable limit.
-
The deviation for Hydrogen (+0.06%) is also well within the limit.
The data passes the primary validation check. The small deviations observed are acceptable and can be attributed to minor instrumental variations or the presence of trace impurities that do not significantly compromise the overall purity of the sample.
Causality Behind Deviations: What Could Go Wrong?
-
Incomplete Drying: A slightly low carbon percentage and a high hydrogen percentage could indicate the presence of residual water (H₂O). This is a common issue and underscores the critical importance of thoroughly drying the sample before analysis.[3]
-
Residual Solvents: If a solvent from the final crystallization step (e.g., ethyl acetate, hexane) remains, it will alter the C:H ratio. For example, hexane (C₆H₁₄) would artificially inflate the hydrogen percentage.
-
Incomplete Combustion: For halogenated compounds, incomplete combustion can be a concern. This can lead to the formation of soot (elemental carbon), which would depress the measured carbon percentage. Modern instruments often mitigate this by using additives like tungsten trioxide (WO₃) to ensure complete oxidation.
A Self-Validating Protocol for CHN Analysis
This protocol is designed to ensure the generation of reliable and reproducible data. The workflow emphasizes pre-analysis checks and proper sample handling, which are crucial for trustworthiness.
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation (The Critical First Step):
-
Ensure the sample is homogeneous. If analyzing a crystalline solid, grind it into a fine, uniform powder using a clean agate mortar and pestle.
-
Dry the sample thoroughly under a high vacuum for several hours to remove any residual solvent and moisture. A sample size of at least 5-10 mg is recommended.[3]
-
Store the dried sample in a desiccator until analysis to prevent water absorption.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic analytical standard with a known C, H, and N composition (e.g., acetanilide).
-
Run the standard multiple times to ensure the instrument's response is linear and reproducible. The calibration is considered valid if the measured values for the standard are within the instrument's specified accuracy (typically ±0.3%).[3]
-
-
Sample Weighing and Encapsulation:
-
Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the dried this compound into a pre-cleaned tin capsule.
-
Seal the capsule tightly to ensure no sample is lost and to create a self-contained environment for combustion.
-
-
Combustion and Analysis:
-
Place the sealed capsule into the instrument's autosampler.
-
The sample is dropped into a high-temperature furnace (approx. 1000°C) rich in oxygen.[1] The tin capsule promotes a violent, complete "flash combustion."
-
The combustion products (CO₂, H₂O, N₂, and others like HCl) are swept by a helium carrier gas through a reduction tube containing heated copper to convert nitrogen oxides to N₂.[1]
-
The gases then pass through a series of specific absorbent traps or a gas chromatography column to separate CO₂, H₂O, and N₂.
-
The amount of each gas is measured by a thermal conductivity detector (TCD). The instrument's software then calculates the percentage of each element based on the initial sample weight.
-
Caption: Workflow for CHN Elemental Analysis.
Comparison with Alternative Analytical Techniques
While elemental analysis confirms the empirical formula, it provides no information about the arrangement of atoms. For structural elucidation and a different perspective on purity, it must be used in concert with other techniques.
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Purity Assessment | Strengths | Limitations |
| Elemental Analysis | Confirms elemental ratios (%C, %H). Validates empirical formula. | Excellent for overall purity against a known formula. Sensitive to inorganic impurities and residual solvents. | Highly accurate and precise for elemental composition. Direct comparison to theoretical values. | Provides no structural or isomeric information. |
| Mass Spectrometry (MS) | Provides molecular weight (m/z) and fragmentation patterns. | Can detect impurities with different molecular weights. | High sensitivity. Confirms molecular weight. Fragmentation can give structural clues. | Isomers are often indistinguishable. Quantification can be complex. |
| Infrared (IR) Spectroscopy | Identifies functional groups present (e.g., C=O, C-O, C-Cl). | Can detect impurities with different functional groups. | Fast, non-destructive. Provides a unique "fingerprint" for the compound. | Does not provide information on atom connectivity or overall structure. |
| Nuclear Magnetic Resonance (NMR) | Details the chemical environment and connectivity of atoms (¹H, ¹³C). | Excellent for detecting and quantifying structurally similar impurities and isomers. | Provides the most detailed structural information. Can be used for quantitative analysis (qNMR). | Lower sensitivity than MS. Requires deuterated solvents. |
In Practice: What the Spectra Tell Us
-
Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 184.[4] Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), it will also show an [M+2]⁺ peak at m/z 186 with about one-third the intensity of the main peak. This isotopic pattern is a powerful confirmation of the presence of one chlorine atom.
-
Infrared Spectroscopy: The IR spectrum provides a distinct fingerprint. Key absorbances would include a strong peak around 1680 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ketone, and peaks in the 1250-1050 cm⁻¹ region for the C-O stretch of the methoxy group and the aryl ether.[5]
Sources
Introduction: The Acetophenone Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the acetophenone skeleton represents a remarkably versatile scaffold.[1][2] This simple aromatic ketone, characterized by a phenyl ring attached to a methyl carbonyl group, serves as a foundational building block for a vast array of compounds with significant pharmacological activities.[3][4] Its chemical tractability allows for extensive functionalization of both the aromatic ring and the acetyl group, enabling the precise tuning of steric and electronic properties to modulate biological effects.[5] This has led to the development of acetophenone derivatives with a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective activities.[4][6]
This guide focuses on 3-Chloro-4-methoxyacetophenone , a specific derivative whose pharmacological profile is not yet extensively documented in peer-reviewed literature. A commercial supplier notes its potential as an acetylcholinesterase inhibitor.[3] Lacking direct, comprehensive studies on this particular molecule, we will instead construct a postulated pharmacological profile by dissecting its structural components and comparing it to well-characterized, structurally related compounds. By examining the established activities of 4-methoxyacetophenone , 3-chloroacetophenone , and other substituted acetophenones, we can infer the likely biological impact of the chloro and methoxy substitutions on the parent scaffold and frame the key questions for future empirical investigation.
This comparative analysis is designed for researchers in drug discovery and pharmacology, providing not only a summary of existing knowledge but also a logical framework and detailed experimental protocols for the direct pharmacological evaluation of this compound and its novel derivatives.
Section 1: Deconstructing this compound
To hypothesize the pharmacological profile of this compound, we must consider the individual contributions of its core structure and substituents.
-
The 4-Methoxyacetophenone Backbone : The presence of a methoxy group at the para-position (position 4) of the phenyl ring is a common feature in many biologically active molecules. This group is an electron-donating group, which can influence the reactivity of the aromatic ring and its interactions with biological targets. 4'-Methoxyacetophenone itself is a crucial intermediate in the synthesis of a wide array of pharmaceuticals, including antiviral, antibacterial, and anti-inflammatory agents.[7][8] Its derivatives are known to exhibit a range of activities, underscoring the importance of this structural motif.[9]
-
The 3-Chloro Substituent : The addition of a chlorine atom at the meta-position (position 3) introduces both steric bulk and a strong electron-withdrawing group. This significantly alters the electronic distribution of the aromatic ring and can critically influence binding affinity and selectivity for specific enzymes or receptors. 3'-Chloroacetophenone is known primarily as a potent irritant and lachrymatory agent.[10][11] However, it also serves as a chemical intermediate for the synthesis of other pharmaceuticals, including inhibitors of GABA-aminotransferase (GABA-AT), highlighting that the chloro-substituted phenyl ring is a viable pharmacophore.[10][12]
The combination of an electron-donating methoxy group and an electron-withdrawing chloro group on the same aromatic ring creates a unique electronic environment that likely dictates the specific pharmacological profile of this compound.
Section 2: Comparative Pharmacological Analysis
We will now compare the postulated activity of this compound with the known activities of related compounds across several key pharmacological targets.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key strategy in the treatment of Alzheimer's disease.[13] While this compound is suggested to be an AChE inhibitor, quantitative data is lacking.[3] However, the broader class of acetophenone derivatives, particularly chalcones derived from them, has shown potential in this area.
One study on variably substituted chalcones reported IC50 values for AChE inhibition ranging from 28.2 to 134.5 µM, demonstrating that the extended α,β-unsaturated carbonyl system can confer inhibitory activity.[10] Another study on acetophenone derivatives found Ki values for AChE inhibition in the range of 71.34 to 143.75 µM.[4] These findings suggest that the acetophenone scaffold is a valid starting point for designing AChE inhibitors. The specific substitution pattern on this compound would need to be empirically tested to determine its potency relative to these known inhibitors.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established therapeutic approach for managing type 2 diabetes.[14] Numerous studies have demonstrated that substituted acetophenones are potent α-glucosidase inhibitors.
A study on benzonate derivatives of 2,4-dihydroxy-5-methylacetophenone identified several compounds with IC50 values significantly lower than the standard drug acarbose.[14] For instance, some derivatives displayed IC50 values ranging from 1.68 to 7.88 µM, while acarbose had an IC50 of 54.74 µM.[9][14] This highlights the strong potential of the acetophenone scaffold for α-glucosidase inhibition. The structure-activity relationship (SAR) in these studies often points to the importance of hydroxyl and other substitutions on the phenyl ring for potent activity. The electronic properties of the chloro and methoxy groups in this compound make it a plausible candidate for activity against this enzyme.
Antioxidant Activity
Many phenolic compounds, including hydroxyacetophenones, exhibit antioxidant activity by scavenging free radicals.[6] This is a valuable property, as oxidative stress is implicated in numerous diseases. The antioxidant potential of compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While this compound itself is not a phenol, its derivatives or related hydroxyacetophenones are known antioxidants. For example, a series of acetophenone benzoylhydrazones were synthesized and showed potent radical-scavenging activity.[6] The electronic nature of the substituents on the aromatic ring can modulate this activity.
Summary of Comparative Data
The table below summarizes the known pharmacological activities of selected acetophenone derivatives to provide a comparative context for the potential profile of this compound.
| Compound/Class | Pharmacological Target | Reported Activity (IC50/Ki) | Reference |
| This compound | Acetylcholinesterase | Activity suggested, no quantitative data available | [3] |
| Substituted Chalcones | Acetylcholinesterase | IC50: 28.2 - 134.5 µM | [10] |
| Acetophenone Derivatives | Acetylcholinesterase | Ki: 71.34 - 143.75 µM | [4] |
| Benzonate Acetophenone Derivatives | α-Glucosidase | IC50: 1.68 - 7.88 µM | [14] |
| Acarbose (Standard) | α-Glucosidase | IC50: 54.74 µM | [14] |
| Acetophenone Benzoylhydrazones | Antioxidant Activity | Potent radical scavenging confirmed | [6] |
Section 3: Experimental Protocols for Pharmacological Evaluation
To empirically determine the pharmacological profile of this compound and validate the hypotheses discussed, the following standardized in vitro assays are recommended.
Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is designed for a 96-well plate format and measures AChE activity by quantifying the formation of thiocholine.[13]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (e.g., 50 mM, pH 8.0)
-
Test Compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO. Create a series of dilutions in phosphate buffer.
-
Prepare AChE solution in phosphate buffer (e.g., 0.1 U/mL).
-
Prepare ATCh solution (e.g., 10 mM) and DTNB solution (e.g., 3 mM) in phosphate buffer. Prepare these fresh.
-
-
Assay Setup (in triplicate):
-
To appropriate wells, add 20 µL of phosphate buffer (for control) or the test compound/positive control at various concentrations.
-
Add 20 µL of AChE solution to all wells except the blank.
-
Add 140 µL of phosphate buffer to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of DTNB solution to all wells.
-
Add 10 µL of ATCh solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the in vitro AChE inhibition assay.
Protocol: In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay is adapted for a 96-well plate format to screen for inhibitors of α-glucosidase.
Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol and glucose. The amount of p-nitrophenol released, which is a yellow-colored product, is proportional to the enzyme's activity and can be measured at 405 nm.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate Buffer (e.g., 100 mM, pH 6.8)
-
Test Compound (this compound) dissolved in a suitable solvent
-
Positive Control (e.g., Acarbose)
-
Sodium Carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup (in triplicate):
-
Add 50 µL of phosphate buffer or test compound/positive control at various concentrations to the wells.
-
Add 50 µL of α-glucosidase solution (e.g., 0.2 U/mL in buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of pNPG solution (e.g., 1 mM in buffer) to each well to start the reaction.
-
Incubate at 37°C for 20 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.
-
-
Measurement:
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_inhibitor) / Abs_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Protocol: DPPH Radical Scavenging Assay
This assay provides a rapid and simple method to evaluate the antioxidant capacity of a compound.[12]
Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorption at 517 nm. When DPPH encounters a proton-donating substance such as an antioxidant, the radical is scavenged, and the color of the solution fades. The degree of discoloration is proportional to the scavenging activity.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test Compound (this compound)
-
Positive Control (e.g., Ascorbic Acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep this solution protected from light.
-
Prepare a series of dilutions of the test compound and positive control in methanol.
-
-
Assay Setup (in triplicate):
-
Add 100 µL of the test compound/positive control at various concentrations to the wells.
-
Add 100 µL of the methanolic DPPH solution to all wells.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of DPPH solution without the sample).
-
Plot the % Scavenging against the logarithm of the compound's concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion and Future Directions
While the pharmacological profile of This compound remains to be fully elucidated through direct experimental studies, a comparative analysis of its structural relatives provides a strong foundation for postulating its potential activities. The presence of the acetophenone core, common to potent α-glucosidase and acetylcholinesterase inhibitors, suggests that this compound is a prime candidate for evaluation against these and other enzymatic targets. The unique electronic signature conferred by the combined chloro and methoxy substituents may lead to novel activity or improved selectivity.
The immediate path forward for researchers interested in this compound is clear: empirical validation. The detailed protocols provided in this guide offer a starting point for a comprehensive in vitro screening cascade. Determining the IC50 values of this compound against AChE, α-glucosidase, and its radical scavenging capacity will provide the first quantitative glimpse into its biological activity. These initial findings will pave the way for more advanced studies, including kinetic analyses to determine the mechanism of inhibition, in silico molecular docking to predict binding modes, and ultimately, cell-based and in vivo models to establish therapeutic potential. The exploration of this and other uniquely substituted acetophenones continues to be a promising avenue in the ongoing quest for novel therapeutic agents.
References
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Zhang, M., et al. (2019). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 937-945. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4'-Methoxyacetophenone: A Cornerstone Pharmaceutical Intermediate. Available at: [Link]
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Ulusoy, S., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3655-3661. Available at: [Link]
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G-Biosciences (n.d.). DPPH Antioxidant Assay. Available at: [Link]
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Vinati Organics (2025). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Available at: [Link]
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ResearchGate (2011). Antiasthmatic acetophenones - An in vivo study on structure activity relationship. Available at: [Link]
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Mohammadi Ziarani, G., et al. (2023). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. Molecules, 28(1), 370. Available at: [Link]
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Gul, S., et al. (2020). In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. Archiv der Pharmazie, 353(10), e2000139. Available at: [Link]
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DrugBank (n.d.). 3'-Chloroacetophenone. Available at: [Link]
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International Journal of Pharmacy (2012). Synthesis, characterization and biological evaluation of some new chalcones. Available at: [Link]
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ScienceDirect (2024). Substituted acetophenone: Significance and symbolism. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Chloro-4-methoxyacetophenone
As a Senior Application Scientist, my priority extends beyond the application of our products to ensuring the safety and regulatory compliance of the professionals who use them. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-4-methoxyacetophenone (CAS No. 37612-52-5), grounded in established safety standards and environmental regulations. Our objective is to empower researchers with the knowledge to manage chemical waste not just correctly, but with a deep understanding of the principles behind the procedures.
Section 1: Hazard Identification and Essential Safety Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a halogenated aromatic ketone.[1][2][3] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards demand careful management.
GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4][5]
-
Eye Irritation (Category 2/2A): Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[3][4]
This profile classifies this compound as a hazardous substance under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200). Consequently, its waste is designated as hazardous waste and must be managed according to the stringent regulations set forth by the Environmental Protection Agency (EPA).[6][7]
| Property | Identifier / Classification | Source |
| CAS Number | 37612-52-5 | [3][4][8] |
| Chemical Formula | C₉H₉ClO₂ | [4][9] |
| Physical Form | Solid / Powder | [3] |
| Primary Hazard Class | Halogenated Organic Compound | [1][2] |
| Key Hazards | Acute Oral Toxicity, Skin/Eye Irritant, Respiratory Irritant | [3][4] |
Section 2: Personal Protective Equipment (PPE) and Safe Handling
Given the identified hazards, adherence to a strict PPE protocol is non-negotiable. The causality is clear: direct contact can lead to irritation and absorption, while inhalation of dust can affect the respiratory system.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected before use. Employ proper glove removal techniques to avoid skin contact.[10]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, additional protective clothing may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[4] If engineering controls are insufficient, use a NIOSH/MSHA-approved N95 dust mask or equivalent respirator.[3]
Section 3: Waste Characterization and Critical Segregation
Proper disposal begins with accurate waste characterization. This compound is a halogenated organic compound due to the presence of a chlorine atom bonded to the carbon structure.[1][2] This is the single most important factor determining its disposal pathway.
Under the EPA's Resource Conservation and Recovery Act (RCRA), halogenated and non-halogenated organic wastes must be segregated.[1][6] The reason for this strict separation lies in the disposal technology. Halogenated organic wastes require high-temperature incineration under specific conditions to ensure complete destruction and prevent the formation of highly toxic and persistent byproducts like dioxins and furans.[11]
Actionable Directive:
-
DO NOT mix this compound waste with non-halogenated organic solvents (like acetone, ethanol, or hexanes).
-
DO NOT dispose of this chemical in regular trash or down the sewer system.[5][6]
-
Collect all waste containing this compound—including contaminated consumables like weigh boats, gloves, and paper towels—in a designated "Halogenated Organic Solid Waste" container.
Section 4: On-Site Accumulation and Storage Protocol
Laboratories generating hazardous waste are regulated as Satellite Accumulation Areas (SAAs) and must adhere to specific EPA and OSHA guidelines.[6][12]
Step-by-Step Accumulation Procedure:
-
Container Selection: Choose a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof closure.[6][7] For solids, a wide-mouth, sealable plastic or glass container is appropriate.
-
Labeling: The container must be clearly and accurately labeled from the moment the first particle of waste is added. The label must include:
-
Storage Location: The waste container must be kept at or near the point of generation and under the control of laboratory personnel.[6][7] The SAA should be a well-ventilated area with secondary containment to manage potential spills.
-
Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill; a maximum of 90% capacity is a safe practice.[7]
Section 5: Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to ensure personnel safety.
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Don PPE: Before addressing the spill, put on the full PPE detailed in Section 2.
-
Containment & Cleanup: For a solid spill, carefully sweep or shovel the material into a suitable container for disposal.[10] Avoid actions that generate dust. Do not use a standard vacuum cleaner.
-
Decontamination: Once the bulk material is collected, decontaminate the area with an appropriate solvent and cleaning materials.
-
Waste Disposal: All cleanup materials (gloves, wipes, etc.) are also considered hazardous waste and must be placed in the same labeled "Halogenated Organic Solid Waste" container.
Section 6: Formal Disposal Protocol
The final disposal of this compound must be conducted through a licensed and approved waste disposal facility.
-
Finalize Container: Once the waste container is full or ready for disposal, ensure it is tightly sealed.
-
Documentation: Complete any internal waste tracking or inventory logs required by your institution's Environmental Health and Safety (EHS) department.
-
Arrange Pickup: Contact your institution's EHS office or a contracted licensed hazardous waste hauler to arrange for the removal of the waste.[10]
-
Manifesting: The waste will be transported under a hazardous waste manifest, a legal document that tracks the waste from your laboratory (the generator) to its final destination.
-
Ultimate Destruction: The designated disposal method for this waste category is typically high-temperature incineration at an EPA-permitted facility.[11] This process is necessary to break the carbon-halogen bonds and ensure the compound is fully destroyed in an environmentally sound manner.[11]
Section 7: Visual Workflow for Disposal Decision-Making
The following diagram illustrates the logical pathway for managing this compound waste from generation to final disposal.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is performed safely, efficiently, and in full compliance with environmental regulations, upholding the principles of responsible scientific practice.
References
- Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- U.S. Environmental Protection Agency (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA.
- Medical Laboratory Observer (n.d.). Laboratory Waste Management: The New Regulations. MLO.
- Thermo Fisher Scientific (2024). Safety Data Sheet: 3'-Chloro-4'-methoxyacetophenone. Fisher Scientific.
- MilliporeSigma (n.d.). Safety Data Sheet: 4'-methoxyacetophenone. Sigma-Aldrich.
- GAIACA (2022). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Fisher Scientific (2021). Safety Data Sheet: 2'-Hydroxy-5'-methoxyacetophenone. Fisher Scientific.
- American Chemical Society (n.d.). Regulation of Laboratory Waste. ACS.
- ECHEMI (n.d.). Buy this compound from Conier Chem&Pharma Limited. ECHEMI.
- Stratech (2024). Safety data sheet: 4'-Methoxyacetophenone. Stratech.
- Sigma-Aldrich (2017). Safety Data Sheet: 4′-Hydroxy-3′-methoxyacetophenone. Sigma-Aldrich.
- U.S. Environmental Protection Agency (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.
- University of Wisconsin-Madison (n.d.). Hazardous Waste Segregation. UW-Madison.
- University of North Alabama (n.d.). Halogenated Waste. UNA.
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- Sigma-Aldrich (n.d.). This compound 99%. Sigma-Aldrich.
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A Senior Application Scientist's Guide to Handling 3-Chloro-4-methoxyacetophenone
As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the safety of our teams. This guide provides essential, immediate safety and logistical information for handling 3-Chloro-4-methoxyacetophenone, moving beyond a simple checklist to offer a framework of understanding rooted in scientific principles. Here, we will explore not just the "what," but the "why" behind each procedural step, ensuring every action in the lab is a self-validating system of safety.
Hazard Analysis: Understanding the Risks of this compound
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid crystalline substance that, while a valuable building block, presents several health risks that must be mitigated. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with multiple hazard statements, each informing our subsequent safety protocols.[1][2][3]
| Hazard Statement | GHS Classification | Implication for Handling |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4)[2][3] | Ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the laboratory is critical.[2][4][5] |
| H315: Causes skin irritation | Skin Irritation (Category 2)[1][2][3] | Direct contact with the skin can cause irritation. The use of appropriate chemical-resistant gloves is mandatory.[6] |
| H319: Causes serious eye irritation | Serious Eye Irritation (Category 2)[1][2][3] | The compound can cause significant, potentially damaging, irritation to the eyes. Eye protection is non-negotiable.[6] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3)[1][2][3] | Inhalation of the dust can irritate the respiratory system. Engineering controls and, where necessary, respiratory protection are required. |
These classifications are the foundation upon which we build our personal protective equipment (PPE) and handling strategies. The "Warning" signal word associated with this chemical underscores the need for careful and informed handling at all times.[2][3][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of preference but a direct response to the identified hazards. For this compound, the following PPE is required to create a barrier between you and the potential routes of exposure.
Hand Protection: Preventing Dermal Exposure
Given that this compound causes skin irritation (H315), the choice of gloves is critical.[1][2][3]
-
Protocol:
-
Select nitrile gloves as a minimum standard for chemical resistance. Always inspect gloves for any signs of degradation or perforation before use.[7]
-
Don gloves before entering the designated handling area.
-
Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with any residual chemical.[7]
-
Dispose of contaminated gloves immediately in the designated chemical waste container.[7]
-
Wash hands thoroughly with soap and water after removing gloves.
-
-
The "Why": The skin is a primary route of exposure. Chemical-resistant gloves provide a physical barrier to prevent the compound from coming into contact with your skin, thereby mitigating the risk of irritation.[7]
Eye and Face Protection: Shielding from Serious Irritation
The risk of serious eye irritation (H319) necessitates robust eye protection.[1][2][3]
-
Protocol:
-
Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect from dust particles that can circulate in the air.
-
For procedures with a higher risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.
-
Ensure eyewash stations are readily accessible and have been tested within the last month.
-
-
The "Why": The eyes are particularly vulnerable to chemical insults. The complete seal of goggles prevents airborne particles of this compound from reaching the sensitive mucous membranes of the eyes.
Respiratory Protection: Avoiding Respiratory Tract Irritation
To address the potential for respiratory irritation (H335), a combination of engineering controls and, if necessary, personal respiratory protection is employed.[1][2]
-
Protocol:
-
Always handle this compound in a certified chemical fume hood or a glove box to minimize the concentration of airborne particles.[7]
-
If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large-scale transfer, a NIOSH-approved N95 dust mask or a respirator with a higher protection factor should be used.
-
Ensure proper fit-testing of any respirator to guarantee its efficacy.
-
-
The "Why": The fine particles of this solid compound can easily become airborne. Engineering controls, such as a fume hood, are designed to capture these particles at the source.[7] Respiratory protection provides a final barrier to prevent inhalation and subsequent irritation of the respiratory system.
Protective Clothing: A Final Barrier
-
Protocol:
-
A standard laboratory coat should be worn at all times and kept fully fastened.
-
Ensure the lab coat is made of a material appropriate for the chemicals being handled.
-
Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
-
The "Why": A lab coat protects your personal clothing and skin from accidental spills and contamination.
Below is a workflow diagram illustrating the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Operational Plan: From Storage to Use
A safe laboratory environment is maintained through meticulous operational planning.
Storage
-
Protocol:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[4]
-
Keep it away from incompatible materials such as strong oxidizing agents and strong bases.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
-
The "Why": Proper storage prevents degradation of the compound, reduces the risk of accidental release, and avoids dangerous reactions with incompatible substances.
Handling
-
Protocol:
-
Always conduct a pre-work safety review, ensuring all necessary PPE is available and in good condition.
-
Handle the solid in a manner that avoids dust formation.[7] Use a spatula for transfers and avoid pouring the solid from a height.
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[4]
-
-
The "Why": These procedures are designed to minimize the primary routes of exposure: inhalation, ingestion, and skin contact.
Disposal Plan: Responsible Waste Management
The lifecycle of a chemical in the laboratory concludes with its proper disposal.
-
Protocol:
-
The "Why": Improper disposal can lead to environmental contamination and pose a risk to public health. Following established protocols ensures that the chemical waste is managed in a safe and environmentally responsible manner.[4]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and correct action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[2] If skin irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing. Seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2][5] Seek immediate medical attention.[2] |
By integrating these safety protocols and understanding the scientific reasoning behind them, you can confidently and safely incorporate this compound into your research, fostering a laboratory environment where both innovation and safety thrive.
References
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PubChem. (n.d.). 3'-Chloro-4'-methoxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
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ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
